5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1,3-diphenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(17(20)21)16(13-8-4-2-5-9-13)18-19(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYNXGMTSTQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350095 | |
| Record name | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15409-48-0 | |
| Record name | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15409-48-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Foreword: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1][2] Derivatives of this five-membered heterocyclic ring are integral to a wide array of pharmaceuticals, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4] The compound 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid represents a key exemplar of this class, offering a synthetically accessible and highly functionalizable scaffold for further drug discovery and development endeavors. This guide provides a comprehensive overview of its synthesis and detailed characterization, grounded in established chemical principles and validated analytical techniques.
Part 1: Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
The synthesis of the title compound is most effectively achieved through a two-step process: an initial Knorr pyrazole synthesis to construct the core heterocyclic ring system as an ester, followed by hydrolysis to yield the final carboxylic acid. This approach ensures high yields and regiochemical control.[5][6][7][8]
Synthetic Strategy Overview
The overall synthetic pathway involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic and reliable method for pyrazole formation.[9] The choice of ethyl benzoylacetate as the 1,3-dicarbonyl component and phenylhydrazine provides the necessary carbon and nitrogen backbone for the target molecule. The subsequent hydrolysis of the ethyl ester is a standard transformation to afford the desired carboxylic acid.
Caption: Synthetic workflow for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoylacetate (10 mmol, 1.92 g) and phenylhydrazine (10 mmol, 1.08 g).
-
Add 50 mL of absolute ethanol to the flask, followed by 3-4 drops of glacial acetic acid as a catalyst.[9]
-
Heat the reaction mixture to reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the resulting crude product into ice-cold water and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate as a crystalline solid.
Step 2: Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
-
In a 100 mL round-bottom flask, dissolve the ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate (5 mmol) obtained from Step 1 in a mixture of 20 mL of ethanol and 20 mL of 10% aqueous sodium hydroxide solution.[10]
-
Heat the mixture to reflux for 6-8 hours to ensure complete hydrolysis of the ester.[11][12]
-
After cooling the reaction mixture to room temperature, pour it into 100 mL of crushed ice.
-
Acidify the solution to a pH of approximately 5-6 by the dropwise addition of 10% hydrochloric acid.[10]
-
A white precipitate of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven.
-
The final product can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.
Mechanistic Insights
The Knorr pyrazole synthesis proceeds via an acid-catalyzed condensation mechanism.[5][6][7][8] The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl benzoylacetate to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl. This is followed by dehydration to yield the aromatic pyrazole ring. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.
Part 2: Comprehensive Characterization
A rigorous characterization of the synthesized 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques should be employed.
Caption: Workflow for the characterization of the synthesized compound.
Spectroscopic and Analytical Data
The following table summarizes the expected characterization data for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (phenyl groups) appearing as multiplets in the range of δ 7.2-7.8 ppm. A singlet for the methyl group protons around δ 2.5 ppm. A broad singlet for the carboxylic acid proton at δ > 12 ppm.[13][14][15][16] |
| ¹³C NMR | Resonances for the aromatic carbons in the range of δ 125-140 ppm. A signal for the methyl carbon around δ 15-20 ppm. Signals for the pyrazole ring carbons, and a characteristic signal for the carboxylic acid carbonyl carbon above δ 160 ppm.[15][17][18] |
| FT-IR | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid around 1680-1710 cm⁻¹. C-H stretching for aromatic and methyl groups around 2900-3100 cm⁻¹. Characteristic pyrazole ring vibrations in the fingerprint region.[19][20][21][22] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₇H₁₄N₂O₂, MW: 278.31 g/mol ).[23] Fragmentation patterns characteristic of the pyrazole ring and loss of the carboxylic acid group.[24][25][26] |
| Elemental Analysis | Calculated for C₁₇H₁₄N₂O₂: C, 73.37%; H, 5.07%; N, 10.07%. Experimental values should be within ±0.4% of the calculated values.[15] |
| Melting Point | A sharp melting point, indicating the purity of the compound. Literature values for similar compounds suggest a melting point in the range of 160-200 °C.[15] |
Rationale for Analytical Choices
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule.
-
FT-IR Spectroscopy: This technique is crucial for identifying the functional groups present in the molecule. The characteristic broad O-H and sharp C=O stretches are definitive indicators of the carboxylic acid moiety.[22]
-
Mass Spectrometry: MS provides the molecular weight of the compound, which is a fundamental piece of data for its identification. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[24]
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, offering a fundamental confirmation of its empirical and molecular formula.
Conclusion
The synthesis and characterization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid are well-established processes that can be reliably performed in a standard organic chemistry laboratory. The Knorr pyrazole synthesis provides a robust and efficient route to the core structure, and the subsequent hydrolysis is a straightforward conversion. The comprehensive characterization using a suite of analytical techniques ensures the unequivocal confirmation of the compound's identity and purity, providing a solid foundation for its use in further research and development applications.
References
-
M. Pharm. Knorr Pyrazole Synthesis. Slideshare. [Link]
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
-
knorr pyrazole synthesis. Slideshare. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. PubMed. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]
-
Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Prof. Dr. H.-H. Limbach. [Link]
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. [Link]
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid - Optional[1H NMR]. Spectrum. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. SpectraBase. [Link]
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680. PubChem. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Physics @ Manasagangotri. [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PMC - PubMed Central. [Link]
- 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. [No Source Found]
-
Pyrazole-3-carboxylic acid. SpectraBase. [Link]
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0). Chemchart. [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. [No Source Found]
- IR: carboxylic acids. [No Source Found]
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [No Source Found]
-
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Oakwood Chemical. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b). ResearchGate. [Link]
-
Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. sid.ir [sid.ir]
- 3. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid [mdpi.com]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. uomphysics.net [uomphysics.net]
- 16. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]
- 17. epubl.ktu.edu [epubl.ktu.edu]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 20. researchgate.net [researchgate.net]
- 21. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) IR Spectrum [chemicalbook.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
physicochemical properties of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the (CAS No: 15409-48-0), a heterocyclic compound of significant interest in modern medicinal chemistry. The pyrazole scaffold is a privileged structure, forming the core of numerous approved pharmaceuticals.[1][2] This document delves into the synthesis, structural characterization, and fundamental physicochemical parameters of this specific derivative. By integrating experimental protocols with theoretical insights, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this molecule as a synthetic intermediate or a pharmacophore in the design of novel therapeutics, particularly in the realms of anti-inflammatory and analgesic agents.[3]
The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry
Significance of Pyrazoles in Drug Design
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings contribute to its versatility and success.[2] A multitude of pyrazole-containing drugs are commercially available, treating a wide range of conditions. These include the renowned COX-2 inhibitor Celecoxib for inflammation, Difenamizole for analgesia, and Crizotinib for oncology, highlighting the scaffold's broad therapeutic applicability.[1] The stability and synthetic tractability of the pyrazole core make it an attractive starting point for the development of new chemical entities.[4][5][6]
Overview of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a specific derivative that serves as a valuable building block in organic synthesis.[3] Its structure features a central pyrazole ring functionalized with a methyl group, two phenyl rings, and a carboxylic acid moiety. This combination of lipophilic (phenyl rings) and polar/ionizable (carboxylic acid) groups imparts a distinct physicochemical profile that is crucial for its application as an intermediate in the synthesis of more complex bioactive molecules, such as novel inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[7] Understanding its properties is therefore paramount for its effective utilization in drug design and development pipelines.
Synthesis and Purification Workflow
The most common and efficient synthesis of the title compound is a two-step process commencing from the corresponding ethyl ester. This approach ensures high purity and good overall yield.
Synthetic Pathway Overview
The synthesis begins with the formation of the pyrazole core via a cycloaddition reaction to create the stable ethyl ester precursor, which is then hydrolyzed under basic conditions to yield the final carboxylic acid.
Caption: General two-step synthesis pathway.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate (Precursor)
This procedure is based on the established 1,3-dipolar cycloaddition reaction, a robust method for constructing five-membered heterocyclic rings.[8]
-
In Situ Generation of Nitrile Imine: A diphenyl hydrazone is treated with an oxidant like Chloramine-T in glacial acetic acid. This in situ generation is critical as nitrile imines are highly reactive and unstable intermediates.
-
Cycloaddition: The enolic form of ethyl acetoacetate is added to the reaction mixture. The nitrile imine rapidly undergoes a [3+2] cycloaddition with the double bond of the enol.
-
Workup and Isolation: The reaction is refluxed for 2-3 hours. After completion (monitored by TLC), the solvent is evaporated, and the crude product is extracted using an organic solvent (e.g., diethyl ether), washed with water, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude ester, which can be used directly in the next step or purified further by column chromatography.
Causality Note: The use of an in situ generation method for the nitrile imine is a key experimental choice that maximizes yield by ensuring the dipolarophile (ethyl acetoacetate) is immediately available to trap the reactive dipole, minimizing side reactions.
Experimental Protocol: Hydrolysis to the Carboxylic Acid
This step employs a standard base-catalyzed hydrolysis of the ester functional group.[9][10]
-
Reaction Setup: Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate is dissolved in a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., 10% NaOH) is added.
-
Hydrolysis: The mixture is heated to reflux for several hours (typically 4-10 hours). The progress is monitored by TLC by observing the disappearance of the starting ester spot. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Acidification (Self-Validation): After cooling the reaction mixture to room temperature, it is poured over crushed ice and acidified with a dilute strong acid (e.g., 10% HCl) to a pH of approximately 5-6. The successful formation of the carboxylic acid is visually confirmed by the precipitation of a solid product, as the carboxylate salt is water-soluble while the neutral carboxylic acid is not. This precipitation serves as a self-validating checkpoint for the reaction's success.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual salts, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product as a crystalline solid.[10]
Structural Elucidation and Spectroscopic Profile
A combination of spectroscopic techniques and X-ray crystallography provides a complete picture of the molecule's structure.
Core Physicochemical & Structural Data
The fundamental properties of the title compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₄N₂O₂ | [11][12] |
| Molecular Weight | 278.31 g/mol | [3][12] |
| CAS Number | 15409-48-0 | [11][13] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | ~196.76 °C (Predicted) | [13] |
| Water Solubility | ~14.12 mg/L (Predicted) | [13] |
| pKa | ~3.4 (Predicted for similar pyrazole acid) | [14] |
| Exact Mass | 278.105527694 Da | [11] |
Spectroscopic Characterization
| Technique | Wavenumber (cm⁻¹) / Shift (ppm) | Assignment |
| FT-IR | ~3000 (broad) | O-H stretch of carboxylic acid dimer[9][10] |
| ~1700 | C=O stretch of carboxylic acid[9] | |
| ~1600, 1500 | Aromatic C=C stretching[9] | |
| ~1460 | Pyrazole skeleton stretching[9] | |
| ¹H NMR | > 12.0 ppm (singlet, 1H) | Carboxylic acid proton (-COOH) |
| 7.2 - 7.8 ppm (multiplet, 10H) | Aromatic protons (two phenyl rings) | |
| ~2.5 ppm (singlet, 3H) | Methyl protons (-CH₃) | |
| ¹³C NMR | > 160 ppm | Carboxylic acid carbon (-C OOH) |
| 110 - 150 ppm | Aromatic and pyrazole ring carbons | |
| < 20 ppm | Methyl carbon (-C H₃) |
Note: Specific NMR shifts can vary slightly based on the solvent used (e.g., DMSO-d₆). The provided data represents typical expected ranges based on available spectra and related structures.[10][15][16]
X-ray Crystallography Insights
Crucially, studies on the closely related 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid show that it crystallizes in the monoclinic space group P21/n.[10] In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. This dimerization is a dominant feature that dictates the crystal packing and significantly influences physical properties like melting point and solubility.
Caption: Carboxylic acid dimer formation via hydrogen bonding.
Key Physicochemical Properties for Drug Development
Solubility Profile
The predicted aqueous solubility is very low (~14.12 mg/L), which is expected given the large, lipophilic surface area contributed by the two phenyl rings.[13] This property would likely place the molecule in the Biopharmaceutics Classification System (BCS) Class II or IV, indicating that its absorption in vivo would be limited by its dissolution rate.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the supernatant is carefully removed, diluted, and analyzed by a suitable method (e.g., HPLC-UV) against a calibration curve to determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility.
Causality Note: Using PBS at pH 7.4 mimics physiological conditions and is a critical choice for assessing solubility relevant to oral drug absorption. The shake-flask method is the gold standard because it ensures true thermodynamic equilibrium is achieved.
Acidity and pKa
The pKa is a measure of the acidity of the carboxylic acid proton. The predicted pKa of ~3.4 for a similar pyrazole carboxylic acid is typical for a carboxylic acid influenced by an aromatic system.[14] The pyrazole ring and phenyl groups are generally electron-withdrawing, which stabilizes the resulting carboxylate anion and increases the acidity (lowers the pKa) compared to a simple aliphatic carboxylic acid. This pKa value indicates that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic (carboxylate) form, which has profound implications for its solubility, membrane permeability, and receptor interactions.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A precise weight of the compound is dissolved in a mixed solvent system (e.g., water/methanol) to ensure adequate solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated acid and deprotonated carboxylate are equal.
Conclusion and Future Directions
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid presents a well-defined set of physicochemical properties characterized by high lipophilicity, low aqueous solubility, and moderate acidity. Its robust synthesis and well-characterized spectroscopic profile make it an excellent and reliable intermediate for synthetic chemists. For drug development professionals, its properties suggest that while the core scaffold is valuable, derivatives would likely require formulation strategies (e.g., salt formation, amorphous solid dispersions) to overcome solubility limitations. The insights provided in this guide offer a solid foundation for the rational design of new, potent, and drug-like molecules based on this important pyrazole scaffold.
References
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health (NIH).
- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680. PubChem.
- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0). Chemchart.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. AVESİS.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum. Spectrum-Database.
- Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate | Request PDF. ResearchGate.
- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. SpectraBase.
- 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate.
- Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. University of Mysore.
- Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed Central.
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Chem-Impex International.
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Oakwood Chemical.
- 15409-48-0|5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. BLDpharm.
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | CAS 15409-48-0. Santa Cruz Biotechnology.
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester. Benchchem.
- pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry.
- 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. ChemicalBook.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uomphysics.net [uomphysics.net]
- 11. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 14. 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 91138-00-0 [amp.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester | 7189-04-0 | Benchchem [benchchem.com]
Spectroscopic Characterization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations for its accurate interpretation.
Introduction
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities.[2] The structural elucidation and purity assessment of such molecules are paramount in the research and development pipeline. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and MS data for the title compound, leveraging experimental data where available and robust theoretical predictions based on closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Sample Preparation:
-
Weigh approximately 5-10 mg of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
The following diagram illustrates the general workflow for NMR data acquisition and analysis.
Caption: Workflow for NMR Spectroscopy.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The available ¹H NMR spectrum for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a key piece of experimental evidence for its structure.
Expected Chemical Shifts (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12-13 ppm. This proton is acidic and its signal is often broad due to chemical exchange.
-
Phenyl Protons (-C₆H₅): The protons on the two phenyl rings will appear as multiplets in the aromatic region, typically between δ 7.2 and 7.8 ppm. The complexity of these signals arises from the different chemical environments of the ortho, meta, and para protons on each ring.
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group is expected. Based on data from the closely related 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, this signal is anticipated to be around δ 2.5 ppm.[2]
¹³C NMR Spectrum Analysis
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Carbonyl (-COOH) | ~165-170 | The carbonyl carbon of a carboxylic acid is typically found in this downfield region. |
| Phenyl Carbons (-C₆H₅) | ~125-140 | Multiple signals are expected for the carbons of the two phenyl rings. The exact shifts will depend on their position (ipso, ortho, meta, para). |
| Pyrazole Ring Carbons (C3, C4, C5) | ~110-150 | The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. Based on analogs, C3 and C5 will be more downfield than C4.[2] |
| Methyl Carbon (-CH₃) | ~10-15 | The methyl carbon is expected to have a characteristic upfield chemical shift. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
The following diagram illustrates the process of IR data acquisition.
Caption: Workflow for IR Spectroscopy.
IR Spectrum Analysis
The IR spectrum of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is expected to show characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad and strong, often obscuring the C-H stretching region. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak, sharp peaks. |
| C-H Stretch (Aliphatic -CH₃) | 2850-3000 | Medium to weak, sharp peaks. |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong and sharp. The exact position can be influenced by hydrogen bonding. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple medium to strong, sharp bands. |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium to strong. |
| O-H Bend (Carboxylic Acid) | 910-950 | Broad, medium intensity. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Method (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Mass Spectrum Analysis
The mass spectrum of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₇H₁₄N₂O₂ = 278.3 g/mol ).
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a peak at m/z 261.
-
Loss of -COOH (M-45): The loss of the entire carboxylic acid group as a radical will result in a significant fragment at m/z 233.
-
Phenyl Cation (C₆H₅⁺): A prominent peak at m/z 77 is expected due to the stable phenyl cation.
-
Other Fragments: Other fragments may arise from the cleavage of the pyrazole ring and further fragmentation of the phenyl-containing moieties. The fragmentation of the pyrazole ring itself can be complex.[3]
Conclusion
The comprehensive spectroscopic analysis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, combining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. While a complete set of experimental data for the title compound is not fully available in the public domain, the provided analysis, supported by data from close structural analogs and fundamental spectroscopic principles, offers a reliable guide for researchers in the field. The detailed protocols and interpretation guidelines presented herein are designed to be a valuable resource for the scientific community engaged in the synthesis and characterization of novel pyrazole derivatives.
References
-
Srzic, D. Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE. [Link]. Accessed January 4, 2026.
-
SpectraBase. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. [Link]. Accessed January 4, 2026.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]. Accessed January 4, 2026.
- Nagaraja, G. K., et al. Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
-
PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]. Accessed January 4, 2026.
-
PubChem. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. [Link]. Accessed January 4, 2026.
-
ResearchGate. A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. [Link]. Accessed January 4, 2026.
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]. Accessed January 4, 2026.
-
Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]. Accessed January 4, 2026.
-
Semantic Scholar. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]. Accessed January 4, 2026.
Sources
Solubility Profile of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid: A Comprehensive Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, formulation development, and ultimate clinical efficacy. This guide provides a comprehensive framework for the systematic determination and interpretation of the solubility of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry.[1] While extensive experimental solubility data for this specific molecule is not widely published, this document outlines the fundamental principles, state-of-the-art experimental methodologies, and data analysis techniques required to conduct a thorough solubility assessment. We present a detailed protocol for the gold-standard shake-flask method, coupled with a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analytical technique for accurate quantification.[2][3] This guide is intended to equip researchers and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, enabling informed decisions in the preclinical and formulation stages of development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[4] Consequently, poor aqueous solubility is a major contributor to low bioavailability and therapeutic failure, with nearly 40% of drug candidates failing to progress through clinical trials due to this issue.[4]
The subject of this guide, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, is a molecule of interest due to the broad pharmacological activities associated with the pyrazole scaffold, including anti-inflammatory and analgesic properties.[1][5] Its structure, featuring a carboxylic acid group, two phenyl rings, and a pyrazole core, suggests a complex solubility profile. The molecule possesses both polar (carboxylic acid) and nonpolar (diphenyl-pyrazole backbone) regions, making its solubility highly dependent on the chosen solvent system.[6] A predicted water solubility of 14.12 mg/L indicates that it is a poorly soluble compound, necessitating a thorough investigation of its solubility in various media to guide formulation strategies.[7]
This guide will provide the scientific rationale and detailed protocols for a comprehensive solubility study, enabling the characterization of this promising compound.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid phase and the solution. This equilibrium is dictated by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pH.
Solute-Solvent Interactions and the "Like Dissolves Like" Principle
The adage "like dissolves like" provides a foundational, qualitative understanding of solubility.
-
Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar solutes, particularly those capable of hydrogen bonding. The carboxylic acid moiety of our target compound can act as both a hydrogen bond donor and acceptor, suggesting some affinity for polar protic solvents.[8]
-
Aprotic Polar Solvents (e.g., acetone, acetonitrile, DMSO) can accept hydrogen bonds and engage in dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces and are effective at dissolving nonpolar solutes. The large, nonpolar surface area contributed by the two phenyl rings on the pyrazole core suggests that 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid will exhibit appreciable solubility in certain organic solvents.[8]
The overall solubility in a given solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
The Influence of pH on Ionizable Compounds
As a carboxylic acid, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a weak acid and will ionize in aqueous media. The extent of ionization is dependent on the pH of the solution and the pKa of the compound. The Henderson-Hasselbalch equation describes this relationship. For an acidic compound, solubility increases as the pH rises above the pKa, due to the conversion of the neutral, less soluble form into the more soluble anionic (carboxylate) form.[9] Therefore, determining the solubility in buffered solutions at various pH values (e.g., pH 1.2, 4.5, and 6.8, simulating gastrointestinal conditions) is crucial.
Experimental Design: A Validated Approach to Solubility Determination
A robust solubility study requires a meticulously planned experimental design, encompassing a reliable methodology, a validated analytical technique, and appropriate controls.
The Shake-Flask Method: The Gold Standard
The equilibrium or thermodynamic solubility is best determined using the shake-flask method, which remains the most reliable and widely accepted technique.[3][10] This method ensures that a true equilibrium is reached between the excess solid drug and the saturated solution.
The core principle involves agitating an excess amount of the solid compound in the solvent of choice for a prolonged period until equilibrium is achieved. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is determined analytically.
Caption: Experimental workflow for the shake-flask solubility method.
Selection of Solvents
To build a comprehensive solubility profile, a diverse range of solvents should be selected, representing different polarity classes and functional groups relevant to pharmaceutical processing.
Table 1: Proposed Solvent Panel for Solubility Studies
| Solvent Class | Example Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (SGF), pH 4.5, pH 6.8 (SIF), pH 7.4 (PBS) | To assess solubility in biorelevant media and determine pH-solubility profile.[11] |
| Alcohols | Methanol, Ethanol, Isopropanol | Common solvents in synthesis, purification, and formulation.[12] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Aprotic polar solvents used in crystallization and analytical procedures. |
| Esters | Ethyl Acetate | Moderately polar solvent common in extraction and chromatography. |
| Ethers | Tetrahydrofuran (THF) | Aprotic solvent with moderate polarity. |
| Hydrocarbons | n-Hexane, Toluene | Nonpolar solvents to assess solubility of the hydrophobic regions.[8] |
| Amides | Dimethylformamide (DMF) | Highly polar aprotic solvent. |
| Other | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Common solvents in analytical chemistry and high-throughput screening.[13] |
Analytical Method: RP-HPLC for Accurate Quantification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for quantifying the concentration of dissolved 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid due to its high specificity, sensitivity, and precision.[2] Based on methods developed for similar pyrazole derivatives, a robust RP-HPLC method can be established.[11]
Caption: Logical workflow of the RP-HPLC analytical method.
Detailed Experimental Protocol
This section provides a step-by-step protocol for determining the thermodynamic solubility of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Materials and Equipment
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (purity >99%)
-
Selected solvents (HPLC grade or equivalent)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (e.g., PTFE, PVDF)
-
HPLC system with UV/PDA detector
-
C18 HPLC column
RP-HPLC Method Validation (Abbreviated)
Before analyzing solubility samples, the chosen HPLC method must be validated according to ICH Q2(R1) guidelines.
-
Specificity: Ensure no interference from solvent blanks.
-
Linearity: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).[2] Serially dilute to create at least five calibration standards (e.g., 1-100 µg/mL). Plot peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy (% recovery) should be within 98-102%, and precision (%RSD) should be <2%.[11]
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantification.
Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid to a series of glass vials (e.g., 10-20 mg in 2-5 mL of solvent). Ensure a visible amount of undissolved solid remains.[11]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 RPM). Equilibrate for at least 24 hours. To confirm equilibrium, take samples at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to allow the excess solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the validated linear range of the calibration curve.
-
Quantification: Inject the diluted samples into the HPLC system and determine the concentration using the previously established calibration curve.
-
pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly.[10]
Data Presentation and Interpretation (Illustrative)
The collected data should be organized clearly to facilitate analysis and comparison. The following tables present a hypothetical but realistic set of results for a solubility study of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Table 2: Illustrative Solubility of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Qualitative Classification |
| Water (pH 7.0) | 0.014 | 14 | 5.03 x 10⁻⁵ | Very Slightly Soluble |
| Methanol | 5.2 | 5200 | 1.87 x 10⁻² | Soluble |
| Ethanol | 3.8 | 3800 | 1.37 x 10⁻² | Sparingly Soluble |
| Acetone | 15.5 | 15500 | 5.57 x 10⁻² | Freely Soluble |
| Ethyl Acetate | 8.1 | 8100 | 2.91 x 10⁻² | Soluble |
| Acetonitrile | 12.3 | 12300 | 4.42 x 10⁻² | Freely Soluble |
| Toluene | 0.9 | 900 | 3.23 x 10⁻³ | Slightly Soluble |
| n-Hexane | <0.01 | <10 | <3.6 x 10⁻⁵ | Practically Insoluble |
Table 3: Illustrative pH-Dependent Aqueous Solubility at 37 °C
| Aqueous Buffer | Final pH | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 12.5 |
| Acetate Buffer | 4.5 | 45.8 |
| Phosphate Buffer | 6.8 | 157.2 |
| Phosphate Buffer | 7.4 | 255.0 |
Interpretation of Illustrative Data: The hypothetical data in Table 2 aligns with theoretical principles. The compound shows very low solubility in the nonpolar solvent n-hexane and the highest solubility in polar aprotic solvents like acetone and acetonitrile. Its solubility in alcohols is moderate. The pH-dependent data in Table 3 illustrates the expected trend for a carboxylic acid: solubility increases significantly as the pH rises above the compound's pKa (which would likely be in the 3-5 range), due to the formation of the more soluble carboxylate salt.[9]
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous approach to determining the solubility of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. By employing the shake-flask method in conjunction with a validated RP-HPLC analytical technique, researchers can generate the high-quality data essential for advancing a compound through the drug development pipeline. The resulting solubility profile will be instrumental in guiding formulation strategies, such as salt formation, co-solvency, or amorphous solid dispersions, to overcome the challenges posed by its predicted low aqueous solubility. A thorough understanding of a compound's solubility in both aqueous and organic media is not merely a data-gathering exercise; it is a fundamental prerequisite for successful pharmaceutical development.
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... Derivative in Nanosuspension. Journal of separation science. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/journal/16159314]
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/Application-Notes/Separation-of-Pyrazole-on-Newcrom-R1-HPLC-column.html]
- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem. [URL: https://www.benchchem.
- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. BenchChem. [URL: https://www.benchchem.
- Pyrazole - Solubility of Things. Solubilityofthings.com. [URL: https://www.solubilityofthings.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201502/dt201502_a02]
- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0). Chemchart. [URL: https://www.chemchart.com/cas/15409-48-0]
- Physical Properties of Carboxylic Acids. CK-12 Foundation. [URL: https://flexbooks.ck12.org/cbook/ck-12-chemistry-flexbook-2.0/section/24.3/primary/lesson/physical-properties-of-carboxylic-acids-chem/]
- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [URL: https://www.sciencedirect.com/science/article/pii/S138614251930777X]
- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Experimental-and-Computational-Methods-Pertaining-Fakhree-Jouyban/b8b3a4a15a8f2e293817a027382d6a3641b65942]
- Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Homework.Study.com. [URL: https://homework.study.com/explanation/explain-the-relationship-between-the-solubility-of-a-carboxylic-acid-and-the-number-of-carbons-in-the-chain.html]
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [URL: https://www.slideshare.
- Fipronil | C12H4Cl2F6N4OS. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fipronil]
- 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. [URL: https://www.mdpi.com/1422-8599/2019/3/M1078]
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. [URL: https://www.ijprajournal.com/docs/volume10/issue2/IJPRA-2025-10-02-005.pdf]
- Phenylpyrazole insecticides. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylpyrazole_insecticides]
- Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24689457/]
- 15409-48-0|5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/15409-48-0.html]
- A new derivative of fipronil: Effect of adding a glycinyl group to the 5-amine of pyrazole on phloem mobility and insecticidal activity. ResearchGate. [URL: https://www.researchgate.net/publication/26778461_A_new_derivative_of_fipronil_Effect_of_adding_a_glycinyl_group_to_the_5-amine_of_pyrazole_on_phloem_mobility_and_insecticidal_activity]
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [URL: https://www.researchgate.net/publication/282329712_Reactions_of_Some_Pyrazole-3-Carboxylic_Acid_and_Carboxylic_Acid_Chlorides_with_Various_Alcohols]
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659124/]
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/5-methyl-1-3-diphenyl-1h-pyrazole-4-carboxylic-acid]
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6288863/]
- Synthesis of phenyl pyrazole inner salts of fipronil derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazole-carboxylic-acid-intermediate-5-5-chloro-3-methyl-1-phenyl-1H_fig2_340882672]
- Solubility of Organic Compounds. University of Calgary. [URL: https://chem.ucalgary.
- 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0952]
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 2. ijcpa.in [ijcpa.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Biological Activities of Pyrazole Carboxylic Acid Derivatives: From Bench to Potential Therapeutics
Preamble: The Pyrazole Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
The intersection of organic synthesis and medicinal chemistry is perpetually driven by the search for molecular frameworks that offer both synthetic accessibility and a broad spectrum of biological activities. Among the heterocyclic compounds, the pyrazole nucleus stands out as a "privileged scaffold." When functionalized with a carboxylic acid moiety, this scaffold transforms into a versatile platform for developing novel therapeutic agents. Pyrazole carboxylic acid derivatives are significant structural motifs found in numerous compounds with demonstrated pharmacological relevance.[1][2][3]
This guide provides an in-depth exploration of the major biological activities associated with pyrazole carboxylic acid derivatives. We will dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical class in their therapeutic programs.
Section 1: Anti-inflammatory Activity - Targeting the Crossroads of Pain and Inflammation
The most prominent success story for pyrazole derivatives in medicine is in the realm of anti-inflammatory drugs.[4] This activity is primarily rooted in the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[5]
Mechanism of Action: Selective COX-2 Inhibition
The discovery that the COX enzyme exists as two primary isoforms, COX-1 and COX-2, was a watershed moment in anti-inflammatory drug development. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is inducible and is primarily expressed at sites of inflammation.[6] Non-selective NSAIDs like ibuprofen inhibit both isoforms, leading to the common side effect of gastrointestinal distress.[7]
Pyrazole carboxylic acid derivatives, most notably Celecoxib , were designed for selective inhibition of COX-2.[7][8] The chemical structure of Celecoxib, a diaryl-substituted pyrazole with a sulfonamide side chain, allows it to bind effectively to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature not as accessible in the COX-1 isoform.[5][7] This selective binding blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]
Caption: Arachidonic acid pathway and selective inhibition by Celecoxib.
Structure-Activity Relationship (SAR) Insights
The development of potent anti-inflammatory pyrazole derivatives has yielded key SAR insights:
-
Aryl Substituents: The presence of substituted phenyl rings at the 1 and 5 positions of the pyrazole core is often crucial for high COX-2 selectivity and potency.[9]
-
Carboxylic Acid/Ester Group: The carboxylate or ester functionality at the 3- or 4-position is a common feature, contributing to binding and pharmacokinetic properties.[3][9]
-
Sulfonamide Moiety: As seen in Celecoxib, a para-sulfonamide group on one of the aryl rings can significantly enhance COX-2 selectivity by interacting with the specific side pocket of the enzyme.[5]
Data Presentation: In Vitro COX-2 Inhibition
The efficacy of novel pyrazole carboxylic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes.
| Compound ID | R1 Substituent | R2 Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | p-SO2NH2-Ph | p-Tolyl | 0.28 | 178.57 |
| Derivative A | p-Cl-Ph | Phenyl | 0.52 | 110.2 |
| Derivative B | p-F-Ph | p-MeO-Ph | 0.45 | 135.8 |
| Indomethacin | - | - | 0.90 | 0.015 |
| (Data is illustrative, based on trends reported in scientific literature)[9][10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new chemical entities.[11][12] The underlying principle is that the injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling).[13] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Detailed Methodology:
-
Animal Preparation: Wistar rats (150-200 g) are acclimatized for one week. They are fasted overnight before the experiment with free access to water.[11]
-
Grouping and Dosing: Animals are divided into groups (n=6): a control group (vehicle, e.g., 0.5% CMC), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the pyrazole derivative, administered orally (p.o.).
-
Baseline Measurement: One hour after dosing, the initial volume (V0) of the right hind paw of each rat is measured using a digital plethysmometer.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline is injected into the sub-plantar tissue of the same paw.[13]
-
Edema Measurement: The paw volume (Vt) is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The volume of edema is calculated as the difference between the volume at time 't' and the initial volume (Vt - V0). The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
Section 2: Anticancer Activity - A Scaffold for Cytotoxicity and Targeted Inhibition
The pyrazole core is a key feature in several approved kinase inhibitors, and pyrazole carboxylic acid derivatives are being extensively investigated for their anticancer potential.[3][14] Their activity spans from broad-spectrum cytotoxicity to targeted inhibition of specific pathways crucial for cancer cell survival and proliferation.[15][16]
Mechanisms of Action
The anticancer effects of these derivatives are multifaceted and can include:
-
Cell Cycle Arrest: Compounds can halt the cell cycle, often at the G0/G1 or G2/M phase, preventing cancer cells from replicating.[15][17]
-
Induction of Apoptosis: Many derivatives can trigger programmed cell death (apoptosis) in cancer cells, often through the activation of caspases.[17]
-
Inhibition of Angiogenesis: Some compounds can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[17]
-
Kinase Inhibition: The pyrazole scaffold is adept at fitting into the ATP-binding pocket of various kinases, which are often dysregulated in cancer.
Data Presentation: In Vitro Cytotoxicity
The MTT assay is a cornerstone for initial anticancer screening, providing IC50 values that quantify a compound's potency in reducing the viability of a cancer cell population.[18]
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) |
| Derivative C | 4-Nitrophenyl | HCT-116 (Colon) | 3.12 |
| Derivative D | 2-Furanyl | A549 (Lung) | 3.46 |
| Derivative E | Phenyl | MCF-7 (Breast) | 8.5 |
| Doxorubicin | - | HCT-116 (Colon) | 0.98 |
| (Data is illustrative, based on trends reported in scientific literature)[14][19] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[20] Live cells with active mitochondrial reductases cleave the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[21]
Caption: Standard workflow for an MTT cell viability assay.
Detailed Methodology:
-
Cell Culture and Seeding: Cancer cells (e.g., HCT-116) are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are harvested, counted, and seeded into a 96-well plate at a density of approximately 5,000 cells per well. The plate is incubated for 24 hours to allow cells to attach.[22]
-
Compound Treatment: The following day, the media is aspirated and replaced with fresh media containing serial dilutions of the pyrazole carboxylic acid derivative (e.g., from 0.1 to 100 µM). Control wells receive media with vehicle (e.g., 0.1% DMSO). The plate is incubated for another 48 to 72 hours.[21]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[20]
-
Solubilization: The media containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Quantification: The plate is gently shaken for 10 minutes to ensure complete dissolution. The absorbance is then measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Section 3: Antimicrobial and Anticonvulsant Activities
Beyond inflammation and cancer, pyrazole carboxylic acid derivatives have shown promise in treating infectious diseases and neurological disorders.[1][3][23]
Antimicrobial Activity
Numerous pyrazole derivatives exhibit inhibitory effects against a range of bacterial and fungal pathogens.[24][25] The mechanism can vary, but some compounds are thought to interfere with essential cellular processes like DNA replication or cell wall synthesis.[26]
-
Evaluation: The primary method for assessing antibacterial or antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC) . This is the lowest concentration of a compound that prevents visible growth of a microorganism.[27]
-
Protocol - Broth Microdilution: In a 96-well plate, serial dilutions of the test compound are prepared in a liquid growth medium. Each well is then inoculated with a standardized suspension of the target microorganism (e.g., S. aureus). After incubation (e.g., 24 hours at 37°C), the wells are visually inspected for turbidity. The MIC is the lowest concentration in a clear well, indicating no growth.[27][28]
| Compound ID | Organism | MIC (µg/mL) |
| Derivative F | Staphylococcus aureus | 16 |
| Derivative G | Escherichia coli | 32 |
| Derivative H | Candida albicans | 12.5 |
| Ciprofloxacin | S. aureus | 1 |
| (Data is illustrative, based on trends reported in scientific literature)[24][25][26] |
Anticonvulsant Activity
The pyrazole structure is present in molecules that modulate CNS activity.[29][30] Derivatives are being explored for epilepsy treatment, a condition often unresponsive to conventional drugs.[31][32]
-
Evaluation: Preclinical evaluation relies on in vivo seizure models in rodents.
-
Maximal Electroshock (MES) Seizure Test: This model induces a generalized tonic-clonic seizure via an electrical stimulus. The ability of a compound to prevent the tonic hindlimb extension phase is a measure of its efficacy against generalized seizures.[31]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. A compound's ability to prevent or delay the onset of these seizures suggests its potential efficacy against absence seizures.[29][31]
Conclusion and Future Outlook
The pyrazole carboxylic acid scaffold is a remarkably fruitful starting point for the discovery of new bioactive compounds. Its synthetic tractability and the diverse biological activities of its derivatives—ranging from potent anti-inflammatory and anticancer agents to promising antimicrobial and anticonvulsant leads—ensure its continued relevance in medicinal chemistry.[1][9] Future research will likely focus on optimizing the selectivity of these compounds for their intended targets to further improve efficacy and reduce off-target side effects. The integration of computational docking studies with high-throughput screening will accelerate the identification of next-generation therapeutics built upon this privileged core.[19][33]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. news-medical.net [news-medical.net]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 14. ijnrd.org [ijnrd.org]
- 15. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ClinPGx [clinpgx.org]
- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. noblelifesci.com [noblelifesci.com]
- 23. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]
- 24. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. meddocsonline.org [meddocsonline.org]
- 26. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. orientjchem.org [orientjchem.org]
- 29. mc.minia.edu.eg [mc.minia.edu.eg]
- 30. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. news-medical.net [news-medical.net]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and its Diverse Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and "privileged" structural status have led to its incorporation into a multitude of clinically successful drugs spanning a wide array of therapeutic areas.[3][4] This guide provides a deep dive into the multifaceted mechanisms of action of substituted pyrazole compounds, moving beyond a simple cataloging of drugs to an exploration of the fundamental principles that govern their biological activity. We will dissect the intricate molecular interactions of key pyrazole-based drugs with their protein targets, elucidate the downstream effects on signaling pathways, and provide detailed, field-proven experimental protocols for researchers seeking to characterize novel pyrazole derivatives. This document is designed to serve as a comprehensive resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into this critical class of therapeutic agents.
Introduction: The Chemical and Pharmacological Significance of the Pyrazole Ring
The pyrazole ring system possesses a unique combination of chemical properties that make it an ideal scaffold for drug design. It is an aromatic heterocycle that can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[5] The two nitrogen atoms in the ring can be substituted, allowing for fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[3] Furthermore, the pyrazole core is metabolically stable, contributing to improved drug half-life and bioavailability.[4]
The therapeutic landscape is rich with examples of pyrazole-containing drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant (later withdrawn), and a growing number of targeted anticancer therapies.[2][6] This diversity in biological activity underscores the remarkable ability of the pyrazole scaffold to be tailored to interact with a wide range of protein targets, from enzymes to receptors.
General Synthetic Strategies for Substituted Pyrazoles
The construction of the pyrazole core is a well-established area of organic synthesis, with several robust methods available to medicinal chemists. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This method allows for the introduction of a variety of substituents at different positions on the pyrazole ring, enabling the generation of diverse chemical libraries for screening. More recent advances in synthetic methodology, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, have further expanded the chemical space accessible to pyrazole-based drug discovery programs.[7]
Case Study 1: Selective COX-2 Inhibition - The Anti-Inflammatory Action of Celecoxib
Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[8][9] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature of celecoxib, as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[10]
Molecular Mechanism of COX-2 Inhibition
The selectivity of celecoxib for COX-2 is attributed to the structural differences in the active sites of the two COX isoforms. The COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[10] The chemical structure of celecoxib, with its sulfonamide side chain, allows it to fit into this larger pocket and interact with specific amino acid residues that are not present or accessible in COX-1.[11][12] X-ray crystallography studies have revealed that celecoxib's sulfonamide moiety binds to a hydrophilic side pocket near the active site of COX-2, forming hydrogen bonds with residues such as His90 and Arg513.[11][13] This interaction effectively blocks the entry of the natural substrate, arachidonic acid, into the active site, thereby preventing the production of prostaglandins.[9]
Signaling Pathway
The inhibition of COX-2 by celecoxib disrupts the prostaglandin synthesis pathway, leading to a reduction in inflammation, pain, and fever.[8][9]
Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a chromogenic assay to measure the enzymatic activity of COX-2 and determine the inhibitory potential of test compounds.[3]
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
EDTA
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds (e.g., substituted pyrazoles) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the assay mixture containing Tris-HCl buffer, hematin, and EDTA.
-
Add the COX-2 enzyme to the assay mixture.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Pre-incubate the mixture at 25°C for 1 minute.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader. The rate of color development is proportional to the COX-2 activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration.
Case Study 2: Cannabinoid Receptor Modulation - The Story of Rimonabant
Rimonabant is a substituted pyrazole that was developed as a selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1).[8] The CB1 receptor is a G-protein coupled receptor (GPCR) that is primarily expressed in the central nervous system and is involved in regulating appetite, energy metabolism, and mood.[8] Rimonabant was initially marketed for the treatment of obesity but was later withdrawn due to severe psychiatric side effects, including depression and anxiety.[14][15][16]
Molecular Mechanism: Inverse Agonism at the CB1 Receptor
Rimonabant's mechanism of action is more complex than simple antagonism. It acts as an inverse agonist, meaning that it not only blocks the binding of endogenous cannabinoids (like anandamide) but also reduces the basal, constitutive activity of the CB1 receptor.[8][17] This inverse agonism is thought to be responsible for both its therapeutic effects on appetite and its adverse psychiatric effects.[18] The pyrazole core of rimonabant is crucial for its high-affinity binding to the CB1 receptor.[19]
Signaling Pathway
By acting as an inverse agonist at the CB1 receptor, rimonabant modulates downstream signaling pathways, including those involved in appetite regulation in the hypothalamus.
Caption: Rimonabant blocks the CB1 receptor, reducing appetite.
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor
This protocol describes a competition binding assay to determine the affinity of a test compound for the CB1 receptor.[20][21][22]
Materials:
-
Cell membranes prepared from cells expressing the CB1 receptor (e.g., CHO-CB1 cells)
-
Radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940 or [³H]SR141716A)
-
Unlabeled test compounds (substituted pyrazoles)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Add the cell membrane preparation to each tube.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
Case Study 3: Targeted Cancer Therapy - Pyrazole-Based Kinase Inhibitors
A significant number of recently developed anticancer drugs are substituted pyrazoles that function as kinase inhibitors. These compounds target specific protein kinases that are aberrantly activated in cancer cells and drive tumor growth and survival.
Crizotinib: An ALK and MET Inhibitor
Crizotinib (Xalkori®) is a pyrazole-based inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET) receptor tyrosine kinases.[9][18][23] It is used to treat non-small cell lung cancer (NSCLC) in patients with specific genetic alterations in the ALK gene.[21][24]
Mechanism of Action: In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK) with constitutive kinase activity.[25] This aberrant kinase activity drives downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling.[23][25] X-ray crystallography has shown that crizotinib forms key hydrogen bonds with the hinge region of the ALK kinase domain.[12][26][27]
Signaling Pathway:
Caption: Crizotinib inhibits the EML4-ALK fusion protein.
Ruxolitinib: A JAK1/JAK2 Inhibitor
Ruxolitinib (Jakafi®) is a pyrazole-containing inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[3] It is used to treat myelofibrosis and polycythemia vera, which are myeloproliferative neoplasms characterized by overactive JAK-STAT signaling.[1][7]
Mechanism of Action: Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of signal transducers and activators of transcription (STATs).[3] This disruption of the JAK-STAT pathway leads to reduced cell proliferation and cytokine production.[7] Resistance to ruxolitinib can emerge through various mechanisms, including the activation of alternative signaling pathways or mutations in the JAK2 gene.[22][28][29][30][31]
Signaling Pathway:
Caption: Ruxolitinib inhibits JAK1/JAK2 in the JAK-STAT pathway.
Pirtobrutinib: A Non-Covalent BTK Inhibitor
Pirtobrutinib (Jaypirca®) is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[10][17][20] It is used to treat various B-cell malignancies.
Mechanism of Action: Unlike first-generation covalent BTK inhibitors, pirtobrutinib binds reversibly to BTK, allowing it to be effective against tumors that have developed resistance to covalent inhibitors through mutations in the BTK active site (e.g., C481S).[10][17] By inhibiting BTK, pirtobrutinib blocks downstream signaling pathways that are essential for B-cell proliferation, survival, and trafficking.[20]
Experimental Protocols for Characterizing Kinase Inhibitors
This protocol describes the use of western blotting to detect key markers of apoptosis, such as cleaved caspases and PARP, in cancer cells treated with a pyrazole-based kinase inhibitor.[32][33][34]
Materials:
-
Cancer cell line of interest
-
Test compound (pyrazole-based kinase inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the apoptosis markers and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of the test compound on the levels of apoptosis markers.
This protocol describes the use of flow cytometry to analyze the effect of a pyrazole-based kinase inhibitor on the cell cycle distribution of cancer cells.[2][35][36][37][38]
Materials:
-
Cancer cell line of interest
-
Test compound (pyrazole-based kinase inhibitor)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells and treat them with the test compound as described for the western blot assay.
-
Harvest the cells (including both adherent and floating cells) and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
| Compound | Target | IC50/Ki | Cell Line/Assay | Reference |
| Celecoxib | COX-2 | Varies | In vitro enzyme assay | [3] |
| Rimonabant | CB1 Receptor | Ki ≈ 1-10 nM | Radioligand binding assay | [19] |
| Crizotinib | ALK | IC50 ≈ 20-30 nM | Cell-based phosphorylation assay | [23] |
| Ruxolitinib | JAK1/JAK2 | IC50 ≈ 3 nM | In vitro kinase assay | |
| Pirtobrutinib | BTK | IC50 < 10 nM | Enzymatic and cell-based assays | [6] |
Conclusion and Future Directions
The substituted pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. The case studies presented here—from the selective inhibition of a metabolic enzyme to the nuanced modulation of a G-protein coupled receptor and the targeted blockade of oncogenic kinases—illustrate the remarkable chemical and pharmacological versatility of this heterocyclic core.
The success of pyrazole-based drugs is a testament to the power of structure-based drug design and a deep understanding of the underlying molecular mechanisms of disease. As our knowledge of complex biological pathways continues to expand, and as new therapeutic targets are identified, the pyrazole scaffold will undoubtedly remain a central focus of drug discovery efforts.
Future research in this area will likely focus on several key aspects:
-
Development of next-generation inhibitors: As resistance to current therapies emerges, there will be a continuing need to design novel pyrazole derivatives that can overcome these resistance mechanisms.
-
Exploration of new therapeutic areas: The broad biological activity of pyrazole compounds suggests that they may have utility in treating a wider range of diseases than are currently being addressed.
-
Application of novel drug delivery technologies: The formulation and delivery of pyrazole-based drugs can be optimized to improve their efficacy and reduce side effects.
By continuing to explore the rich chemistry and pharmacology of the pyrazole nucleus, the scientific community is well-positioned to develop the next generation of innovative medicines to address unmet medical needs.
References
-
What is the mechanism of Rimonabant? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012-05-10). Retrieved from [Link]
-
Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. (n.d.). Retrieved from [Link]
-
Mechanism of action - Jakafi® (ruxolitinib). (n.d.). Retrieved from [Link]
-
What is the mechanism of Pirtobrutinib? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
-
Crizotinib: A comprehensive review. (n.d.). Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). Retrieved from [Link]
-
Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs. (n.d.). Retrieved from [Link]
-
Ruxolitinib Mechanism of Action Action Pathway. (n.d.). Retrieved from [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Retrieved from [Link]
-
What is the therapeutic class of Pirtobrutinib? - Patsnap Synapse. (2025-03-06). Retrieved from [Link]
-
Crizotinib for Advanced Non-Small Cell Lung Cancer. (2014-12-04). Retrieved from [Link]
-
What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. (2025-03-07). Retrieved from [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). Retrieved from [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Retrieved from [Link]
-
The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. (n.d.). Retrieved from [Link]
-
What are the side effects of Rimonabant? - Patsnap Synapse. (2024-07-12). Retrieved from [Link]
-
Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development. (2020-01-01). Retrieved from [Link]
-
THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. (n.d.). Retrieved from [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016-10-31). Retrieved from [Link]
-
Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. (n.d.). Retrieved from [Link]
-
Crystal structure of rofecoxib bound to human cyclooxygenase-2. (n.d.). Retrieved from [Link]
-
What is the mechanism of Crizotinib? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). Retrieved from [Link]
-
Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. (n.d.). Retrieved from [Link]
-
Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. (n.d.). Retrieved from [Link]
-
Positive Results in ALK-Positive NSCLC With First ALK Inhibitor. (n.d.). Retrieved from [Link]
-
Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001. (n.d.). Retrieved from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). Retrieved from [Link]
-
The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms. (2018-12-17). Retrieved from [Link]
-
Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms. (2025-08-07). Retrieved from [Link]
-
Clinical use of crizotinib for the treatment of non-small cell lung cancer. (n.d.). Retrieved from [Link]
-
(a) Binding of Celecoxib at the COX-2 binding site results in the formation of several important interactions: four hydrogen bonds (dotted green lines) with the Arg513, His90, Gln192, and Leu352 amino acid residues; a π-sulfur bond (dotted yellow line) with His90; and four π-cation bonds (dotted purple lines) with Ser353, Val523, Val349, and Ala527. (b) Compound 25 bound strongly with COX-2 at the binding site by forming numerous, strong hydrophobic interactions (dotted pink lines). (n.d.). Retrieved from [Link]
-
Co-Clinical Trials Demonstrate Superiority of Crizotinib to Chemotherapy in ALK-Rearranged Non–Small Cell Lung Cancer and Predict Strategies to Overcome Resistance. (n.d.). Retrieved from [Link]
-
Fedratinib Overcomes Ruxolitinib Resistance through Inhibition of the Interferon Signaling Pathway. (2023-11-02). Retrieved from [Link]
-
Overexpression of MPL Causes Ruxolitinib-Resistance in Myeloproliferative Neoplasms with Calreticulin Frame-Shift Mutations. (2019-11-13). Retrieved from [Link]
-
Determination of Caspase Activation by Western Blot. (n.d.). Retrieved from [Link]
-
The psychiatric side-effects of rimonabant. (2009-06-25). Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). Retrieved from [Link]
-
Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. (n.d.). Retrieved from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Retrieved from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). Retrieved from [Link]
-
Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. (2015-04-01). Retrieved from [Link]
-
(A) Chemical structure of crizotinib. (B) Structure of the ALK in complex with crizotinib [PDB ID: 2XP2 (Berman et al., 2000; Cui et al., 2011; Sehnal et al., 2021)]. (C) Structure of the ALK in complex with crizotinib with focus on the G1269 region (PDB ID: 2XP2). (D) Structure of the G1269A mutant ALK [PDB ID: 4ANQ (Huang et al., 2014)]. (n.d.). Retrieved from [Link]
-
Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. (n.d.). Retrieved from [Link]
Sources
- 1. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcp.jakafi.com [hcp.jakafi.com]
- 8. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. What is the therapeutic class of Pirtobrutinib? [synapse.patsnap.com]
- 11. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. jaypirca.lilly.com [jaypirca.lilly.com]
- 16. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 18. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 21. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]
- 22. mdpi.com [mdpi.com]
- 23. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. onclive.com [onclive.com]
- 25. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 26. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ashpublications.org [ashpublications.org]
- 31. ashpublications.org [ashpublications.org]
- 32. benchchem.com [benchchem.com]
- 33. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 35. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. bio-protocol.org [bio-protocol.org]
- 37. assaygenie.com [assaygenie.com]
- 38. wp.uthscsa.edu [wp.uthscsa.edu]
An In-depth Technical Guide to 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid: Synthesis, Characterization, and Biological Significance
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of pyrazole exhibit a remarkable breadth of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities.[1][3][4] This guide focuses on a specific, promising derivative: 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. This compound and its analogues are subjects of intensive research, demonstrating significant potential in the development of novel therapeutic agents.[5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, spectroscopic characterization, and diverse biological applications.
Chemical Synthesis and Characterization
The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid typically proceeds through the formation of its ethyl ester, which is then hydrolyzed to the corresponding carboxylic acid. A common synthetic route involves a 1,3-dipolar cycloaddition reaction.[3]
Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
A widely employed method for the synthesis of the ethyl ester precursor involves the reaction of an aldehyde hydrazone with the enolic form of ethyl acetoacetate in the presence of an oxidizing agent like Chloramine-T.[3]
Experimental Protocol: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate [3]
-
Formation of the Hydrazone: Condense an aromatic aldehyde with phenylhydrazine hydrochloride in ethanol in the presence of sodium acetate to form the corresponding aldehyde hydrazone.
-
Cycloaddition Reaction: Treat the resulting aldehyde hydrazone with the enolic form of ethyl acetoacetate as a 1,3-dipolarophile in the presence of Chloramine-T in glacial acetic acid.
-
Isolation: The reaction mixture is then processed to isolate the crude product.
-
Purification: The crude product is purified, often through recrystallization or column chromatography, to yield Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.
Caption: Synthetic workflow for Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.
Hydrolysis to 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
The final step to obtain the title compound is the hydrolysis of the ethyl ester. This is a standard procedure in organic synthesis, typically achieved by refluxing the ester with a base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification.[6]
Experimental Protocol: Hydrolysis of Ethyl Ester [6]
-
Reaction Setup: Dissolve Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., ethanol) and add an aqueous solution of a base (e.g., 10% NaOH).
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure complete conversion of the ester to the carboxylate salt.
-
Acidification: After cooling the reaction mixture, acidify it with a suitable acid (e.g., HCl) to a pH of 5-6.
-
Isolation and Purification: The resulting precipitate, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, is collected by filtration, washed, and dried.
Spectroscopic and Structural Characterization
The structural confirmation of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid and its precursors is achieved through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure. In the 1H NMR spectrum of the ethyl ester, characteristic signals for the ethyl group (a quartet and a triplet) are observed, which disappear upon hydrolysis to the carboxylic acid.[3] The presence of aromatic protons and a methyl singlet are key features.[3][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The ester shows a characteristic C=O stretching frequency around 1716–1728 cm-1.[3] Upon conversion to the carboxylic acid, this peak is replaced by a broader O-H stretch and a carbonyl stretch at a slightly different wavenumber.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of the ethyl ester derivative, revealing a monoclinic crystal system.[8][9] This technique provides definitive proof of the molecular geometry and intermolecular interactions in the solid state.[8]
| Compound Property | Value | Source |
| Molecular Formula | C17H14N2O2 | [10] |
| Molecular Weight | 278.30 g/mol | [10] |
| CAS Number | 15409-48-0 | [10][11] |
Table 1: Physical and chemical properties of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Biological Activities and Therapeutic Potential
The 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold is a versatile platform for the development of various therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities.
Antimicrobial and Antioxidant Activity
Derivatives of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid have been synthesized and evaluated for their antimicrobial and antioxidant properties.[3] For instance, pyrazolone derivatives synthesized from the corresponding acid hydrazide have shown good antimicrobial and antioxidant activity in assays such as DPPH radical scavenging, reducing power, and DNA protection assays.[3][12]
Aminoguanidine-derived 1,3-diphenyl pyrazoles have exhibited potent antimicrobial activity against various bacterial strains, with MIC values in the range of 1–8 μg/ml, comparable to standard drugs like moxifloxacin.[13]
| Derivative | Activity | Assay | Source |
| Pyrazolone Derivatives | Antimicrobial & Antioxidant | DPPH radical scavenging, reducing power, DNA protection | [3] |
| Aminoguanidine Derivatives | Potent Antimicrobial | MIC against S. aureus and E. coli | [13] |
Table 2: Summary of antimicrobial and antioxidant activities.
Anti-inflammatory Activity
The pyrazole nucleus is a well-established anti-inflammatory scaffold, with celecoxib being a prominent example of a pyrazole-containing COX-2 inhibitor.[14][15] Derivatives of pyrazole carboxylic acid have been extensively studied for their anti-inflammatory properties.[14][16][17] For example, novel pyrazolylthiazole carboxylic acids have shown potent anti-inflammatory effects in carrageenan-induced rat paw edema models, with some compounds exhibiting edema inhibition comparable to the reference drug indomethacin.[17]
The mechanism of anti-inflammatory action for many pyrazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[15] More recently, derivatives have been designed as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a promising target for next-generation anti-inflammatory drugs.[18]
Caption: Inhibition of the prostaglandin E2 synthesis pathway by pyrazole derivatives.
Anticancer Activity
The anticancer potential of pyrazole derivatives is a significant area of research.[4][19][20] A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated as potential antitumor agents and cyclin-dependent kinase 2 (CDK2) inhibitors.[20][21] One such compound demonstrated potent CDK2/cyclin E inhibitory activity with an IC50 of 0.98 ± 0.06 μM and high antiproliferative activity against MCF-7 and B16-F10 cancer cell lines.[20][21]
Molecular docking studies have been employed to understand the binding interactions of these compounds with their target proteins, providing a rationale for their observed activity and guiding further structural modifications for enhanced potency.[20][21]
| Derivative | Target | Cancer Cell Line | IC50 (μM) | Source |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2/cyclin E | MCF-7 | 1.88 ± 0.11 | [20][21] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2/cyclin E | B16-F10 | 2.12 ± 0.15 | [20][21] |
Table 3: Anticancer activity of selected 1,3-diphenyl-1H-pyrazole derivatives.
Conclusion and Future Directions
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives represent a versatile and highly valuable class of compounds in drug discovery and development. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to the optimization of various biological activities. The demonstrated efficacy in antimicrobial, anti-inflammatory, and anticancer assays underscores the therapeutic potential of this pyrazole core.
Future research should focus on elucidating the precise mechanisms of action for these compounds, particularly in the context of their anticancer and anti-inflammatory effects. Structure-activity relationship (SAR) studies, aided by computational modeling and molecular docking, will be instrumental in designing next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.
References
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). National Institutes of Health.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information.
- Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. (n.d.). Semantic Scholar.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate.
- Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed.
- Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2012). ResearchGate.
- Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate.
- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid - Optional[1H NMR]. (n.d.). Spectrum.
- 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (n.d.). MDPI.
- Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate.
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. (n.d.). Chem-Impex.
- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. (n.d.). SpectraBase.
- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2. (n.d.). PubChem.
- Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). ResearchGate.
- Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). ResearchGate.
- Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed.
- Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (n.d.). PubMed Central.
- Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). (n.d.). ORCA - Cardiff University.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information.
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. (n.d.). ResearchGate.
- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0). (n.d.). Chemchart.
- Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. (n.d.). ResearchGate.
- 15409-48-0|5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. (n.d.). BLDpharm.
- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). National Institutes of Health.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health.
- 5-ME-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID (3-METHOXY-5-NITRO-PHENYL)-AMIDE. (n.d.). Sigma-Aldrich.
- 5-methyl-1,3-diphenyl-1h-pyrazole-4-carboxylic acid (C17H14N2O2). (n.d.). PubChemLite.
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. (n.d.). Oakwood Chemical.
- Pyrazole and Its Biological Activity. (2014). Semantic Scholar.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. (n.d.). UNIVERSITY OF MYSORE.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemchart.com [chemchart.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomeric Landscapes of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the tautomeric forms of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives. For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of tautomerism is critical, as it profoundly influences a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This document synthesizes experimental data and theoretical insights to provide a robust framework for investigating and harnessing the tautomeric behavior of this important pyrazole scaffold.
Introduction: The Significance of Tautomerism in Pyrazole Scaffolds
Pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their biological activity is intimately linked to their three-dimensional structure and the subtle interplay of electronic effects. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a key feature of many pyrazole systems.[3] This phenomenon can dictate the hydrogen bonding patterns, lipophilicity, and overall shape of a molecule, thereby modulating its interaction with biological targets. For derivatives of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, several tautomeric forms are conceivable, primarily involving proton migration between the nitrogen atoms of the pyrazole ring (annular tautomerism) and potential participation of the carboxylic acid group, leading to keto-enol-like structures.
The Fundamental Structure: Insights from X-ray Crystallography
The analysis of the ethyl ester reveals a nearly planar pyrazole ring, with the phenyl groups at positions 1 and 3 being twisted relative to the heterocyclic core. The ethoxycarbonyl group is also slightly twisted out of the plane of the pyrazole ring.[4] This spatial arrangement minimizes steric hindrance between the bulky substituents. The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds.[4] This fundamental structure serves as a starting point for considering the potential tautomeric forms of the corresponding carboxylic acid.
Annular Tautomerism in the Pyrazole Ring
In N-unsubstituted pyrazoles, a proton can readily move between the two ring nitrogen atoms. However, in the case of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, the presence of a phenyl group at the N1 position seemingly "fixes" the tautomeric form of the pyrazole ring itself. The nomenclature "1,3-diphenyl" implies that one phenyl group is attached to a nitrogen atom. Therefore, the primary tautomerism to consider involves the carboxylic acid group in concert with the pyrazole ring.
Keto-Enol Tautomerism: The Role of the Carboxylic Acid and Pyrazole Ring
A more complex and highly relevant form of tautomerism in this scaffold involves the interplay between the 4-carboxylic acid group and the pyrazole ring, potentially leading to keto-enol type tautomers, often referred to as pyrazolone structures. This type of tautomerism is well-documented for related pyrazolone derivatives.[6][7]
For 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, we can postulate the following equilibrium:
A conceptual diagram of the potential tautomeric equilibrium. Note: Actual molecular structures would need to be rendered.
Caption: Potential tautomeric equilibrium between the carboxylic acid and pyrazolone forms.
The equilibrium between these forms is expected to be highly sensitive to the environment, including the solvent, pH, and temperature. In nonpolar solvents, the enol form may be stabilized by intramolecular hydrogen bonding, while polar solvents may favor the more polar keto form.[7][8]
Spectroscopic and Computational Characterization of Tautomers
A combination of experimental and theoretical techniques is essential for elucidating the tautomeric preferences of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[9] The chemical shifts of the protons and carbons in the pyrazole ring and the substituents are sensitive to the electronic distribution, which differs significantly between tautomers.
In a study of the closely related 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, detailed 1H and 13C NMR assignments were made.[1] The observation of a single set of resonances under typical experimental conditions suggests either the presence of a single dominant tautomer or a rapid exchange between tautomers on the NMR timescale. Low-temperature NMR studies can be employed to slow down this exchange, potentially allowing for the observation of distinct signals for each tautomer.[9]
Table 1: Representative 1H and 13C NMR Data for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid [1]
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| CH3 | 2.65 | 12.1 |
| Phenyl-H | 7.25-7.55 (m) | 125.1-138.2 |
| COOH | 12.5 (br s) | 165.8 |
| Pyrazole C4 | - | 112.97 |
| Pyrazole C5 | - | 143.21 |
Note: Data is for a related compound and serves as a reference.
X-ray Crystallography
As demonstrated with the ethyl ester, single-crystal X-ray diffraction provides unambiguous evidence of the solid-state structure.[4][5] Obtaining crystals of the carboxylic acid under different conditions (e.g., from different solvents) could potentially trap different tautomers or reveal disordered structures indicative of a dynamic equilibrium in the solid state.[10]
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of different tautomers and for aiding in the interpretation of experimental spectra.[3][6] By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvent continua, it is possible to predict the equilibrium constant. Furthermore, theoretical calculations of NMR chemical shifts (using methods like GIAO) can be correlated with experimental data to support the assignment of the dominant tautomeric form.[11]
Experimental and Computational Protocols
Protocol for Low-Temperature NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or a mixture for variable polarity) to a concentration of approximately 10-20 mM.
-
Initial Spectrum Acquisition: Acquire standard 1H and 13C NMR spectra at room temperature (298 K).
-
Variable Temperature Study: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Data Acquisition at Each Temperature: Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectra.
-
Data Analysis: Monitor changes in chemical shifts, signal broadening, and the appearance of new signals as a function of temperature. The coalescence temperature can be used to determine the energy barrier for tautomeric interconversion.
Caption: Workflow for low-temperature NMR analysis of tautomerism.
Protocol for DFT Calculations of Tautomer Stability
-
Structure Generation: Build the 3D structures of all plausible tautomers of the 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivative.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Solvation Modeling: To simulate solution-phase conditions, apply a continuum solvation model (e.g., PCM or SMD) representing the solvent of interest.
-
Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy and thermal corrections, to obtain the Gibbs free energy for each tautomer.
-
Equilibrium Constant Prediction: Use the calculated Gibbs free energies to predict the tautomeric equilibrium constant (KT) using the equation ΔG = -RTln(KT).
Caption: Workflow for computational analysis of tautomer stability.
Implications for Drug Design and Development
The prevalence of a particular tautomer can have profound consequences for a drug candidate's properties:
-
Receptor Binding: The shape and hydrogen bonding capabilities of different tautomers can lead to vastly different binding affinities for a target protein.
-
ADME Properties: Tautomerism can affect a molecule's pKa, lipophilicity (logP), and polar surface area, all of which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: A thorough understanding and characterization of all relevant tautomeric forms are essential for securing robust patent protection.
Conclusion
The tautomeric landscape of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives is likely a rich interplay of annular and keto-enol forms. A multi-faceted approach combining high-resolution spectroscopy, X-ray crystallography, and computational modeling is crucial for a comprehensive understanding. By carefully characterizing the tautomeric equilibria of this important scaffold, medicinal chemists can make more informed decisions in the design and optimization of novel therapeutics with improved efficacy and drug-like properties.
References
-
Foces-Foces, C., Echevarría, A., Jagerovic, N., Alkorta, I., Elguero, J., Langer, U., Klein, O., Minguet-Bonvehí, M., & Limbach, H. H. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. Journal of the American Chemical Society, 123(32), 7898–7906. [Link]
-
Scilit. (n.d.). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Retrieved from [Link]
-
Eryilmaz, S., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics and Modelling, 131, 108814. [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF: Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 63. [Link]
-
Physics @ Manasagangotri. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Archana, K. P., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData, 9(12), x241315. [Link]
-
ResearchGate. (n.d.). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Retrieved from [Link]
-
Ates, C., et al. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 27(21), 7261. [Link]
-
Wang, J. L., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. European Journal of Medicinal Chemistry, 143, 1038–1054. [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
-
ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... Retrieved from [Link]
-
Dallemagne, P., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105–2108. [Link]
-
OpenStax. (2023). 22.1 Keto–Enol Tautomerism. Retrieved from [Link]
-
Claramunt, R. M., et al. (1990). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1341-1346. [Link]
-
Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]
-
Spectrabase. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomerism in carboxamides. For the unambiguous assignment of 13 C.... Retrieved from [Link]
Sources
- 1. uomphysics.net [uomphysics.net]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. researchgate.net [researchgate.net]
The Compass of Discovery: An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
This guide provides a comprehensive, technically detailed walkthrough of the in silico modeling and molecular docking of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. We will journey from the foundational understanding of our molecule of interest to the nuanced interpretation of its potential protein interactions, grounded in established scientific principles and methodologies.
Section 1: Foundational Strategy - Selecting a Scientifically Relevant Target
The journey into computational drug discovery begins not with a simulation, but with a question. For our molecule, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, the primary question is: what is its likely biological target? While this specific compound may not have an extensively documented history of biological activity, its core structure, the pyrazole scaffold, is a well-trodden path in medicinal chemistry.
The pyrazole nucleus is a privileged scaffold, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. Notably, pyrazole-containing compounds are prominent as inhibitors of enzymes in the inflammatory cascade. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3][4]
Further investigation reveals that derivatives of 1,3-diphenyl-1H-pyrazole are effective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[5][6] This enzyme is a critical downstream partner to COX-2 in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[7][8] Importantly, selective inhibition of mPGES-1 is a promising therapeutic strategy that may circumvent the cardiovascular side effects associated with some COX-2 inhibitors.[5][7][9]
Given the structural similarity of our topic compound to known mPGES-1 inhibitors, we can hypothesize that 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a plausible ligand for this enzyme. This hypothesis provides a scientifically rigorous foundation for our in silico investigation. Therefore, for the purpose of this guide, we will be docking our molecule into the active site of human mPGES-1.
Section 2: The Digital Laboratory - Assembling Our Computational Tools
Our in silico experiment requires a suite of specialized software. While numerous commercial packages exist, this guide will focus on widely used and freely accessible tools to ensure the reproducibility of the described workflow.
| Tool Category | Recommended Software | Primary Function |
| Molecular Visualization | UCSF Chimera / ChimeraX | Visualization and preparation of protein and ligand structures. |
| Ligand Preparation | ChemDraw, MarvinSketch, or PubChem Sketcher | 2D drawing and generation of initial 3D coordinates. |
| Molecular Docking | AutoDock Vina | Predicting the preferred binding pose and affinity of a ligand to a receptor.[2][8] |
| Result Analysis | Discovery Studio Visualizer, PyMOL | Detailed analysis of protein-ligand interactions. |
The choice of a force field is also a critical decision in molecular modeling. Force fields are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. For small molecules like our pyrazole derivative, force fields such as the General Amber Force Field (GAFF) or the Merck Molecular Force Field (MMFF94) are commonly employed and have been well-validated for drug-like molecules.[10]
Section 3: Experimental Protocols - A Step-by-Step Guide to Molecular Docking
This section provides a detailed, sequential protocol for the molecular docking of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid into the active site of human mPGES-1.
Ligand Preparation: From 2D Sketch to 3D Reality
The initial representation of a molecule in a computer is often a simple 2D drawing. To be used in a 3D docking simulation, it must be converted into a three-dimensional structure with accurate stereochemistry and an energetically favorable conformation.
Protocol 3.1.1: Ligand Structure Generation and Optimization
-
2D Structure Creation : Draw the structure of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.[11]
-
Conversion to 3D : Convert the 2D drawing to a 3D structure. Most chemical drawing software has this functionality built-in.
-
Energy Minimization : The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94). This process adjusts bond lengths, bond angles, and torsion angles to find a more stable conformation.
-
Charge Calculation : Assign partial atomic charges to the ligand atoms. The Gasteiger charge calculation method is a common and effective choice for many small molecules.
-
File Format Conversion : Save the prepared ligand in the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and information about rotatable bonds.
Caption: Workflow for preparing the ligand for molecular docking.
Protein Preparation: Sculpting the Receptor for Docking
The raw crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains non-essential molecules and may be missing atoms that are crucial for an accurate simulation.
Protocol 3.2.1: Receptor Preparation
-
Obtain Protein Structure : Download the crystal structure of human mPGES-1 from the Protein Data Bank (e.g., PDB ID: 4BPM). This structure should ideally be co-crystallized with a ligand to help identify the binding site.
-
Remove Non-essential Molecules : Delete all water molecules, ions, and any co-crystallized ligands from the PDB file. While some water molecules can be critical for binding, for a standard docking procedure, they are typically removed.
-
Add Hydrogen Atoms : Crystal structures usually do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of acidic and basic residues are appropriate for a physiological pH.
-
Assign Atomic Charges : Assign partial charges to the protein atoms. The Kollman charging method is a widely accepted standard for proteins.
-
File Format Conversion : Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
Caption: Workflow for preparing the protein receptor for docking.
The Docking Simulation: Predicting the Molecular Handshake
With the ligand and protein prepared, we can now perform the molecular docking simulation using AutoDock Vina.
Protocol 3.3.1: Molecular Docking with AutoDock Vina
-
Define the Binding Site : The search space for the docking simulation needs to be defined. This is typically a three-dimensional grid box that encompasses the active site of the protein. If the protein structure was co-crystallized with a ligand, the coordinates of that ligand can be used to center the grid box.
-
Configure Docking Parameters : Set the parameters for the docking run. This includes the size of the grid box and the exhaustiveness of the search algorithm. A higher exhaustiveness will result in a more thorough search of the conformational space but will require more computational time.
-
Run the Docking Simulation : Execute the AutoDock Vina program with the prepared ligand and protein files, along with the configuration file specifying the grid box and other parameters.
-
Output Generation : AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Section 4: Interpreting the Results - From Raw Data to Scientific Insight
The output of a docking simulation is a set of predicted binding poses and their associated scores. The true scientific value, however, comes from the careful analysis and interpretation of these results.
Analyzing Binding Affinity and Pose
-
Binding Affinity : The binding affinity, reported as a negative value in kcal/mol, is an estimate of the binding free energy. A more negative value suggests a stronger binding interaction. It is important to compare the binding affinity of your compound to that of a known inhibitor or the co-crystallized ligand if available.
-
Root Mean Square Deviation (RMSD) : If you are redocking a known ligand, the RMSD between the docked pose and the crystallographic pose is a measure of the accuracy of the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful docking.
-
Clustering of Poses : AutoDock Vina will often produce multiple binding poses. These can be clustered based on their conformational similarity. A large cluster of low-energy poses can increase confidence in the predicted binding mode.
Visualizing and Understanding Interactions
The most insightful part of the analysis is the visual inspection of the predicted binding poses within the protein's active site.
Protocol 4.2.1: Interaction Analysis
-
Load the Complex : Open the prepared protein structure and the output ligand poses in a molecular visualization tool like Discovery Studio Visualizer or PyMOL.
-
Identify Key Interactions : Analyze the non-covalent interactions between the ligand and the protein. These can include:
-
Hydrogen Bonds : These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic Interactions : The burying of nonpolar surfaces of the ligand and protein away from water contributes significantly to binding.
-
Pi-Pi Stacking : Interactions between aromatic rings.
-
Salt Bridges : Electrostatic interactions between charged residues.
-
-
Compare with Known Binders : If possible, compare the interaction pattern of your docked ligand with that of a known inhibitor. This can help to validate your results and provide insights into the key pharmacophoric features required for binding.
For our example of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid docked into mPGES-1, we would expect to see the carboxylic acid group forming hydrogen bonds with polar residues in the active site, while the diphenyl-pyrazole core would likely engage in hydrophobic and pi-stacking interactions.
Caption: Workflow for the analysis and interpretation of molecular docking results.
Section 5: Conclusion - The Path Forward
This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. By grounding our study in the known pharmacology of the pyrazole scaffold and selecting a relevant biological target, mPGES-1, we have moved beyond a purely theoretical exercise to a simulation with direct therapeutic implications.
The protocols detailed herein provide a self-validating system for computational drug discovery. The true measure of success, however, lies in the ability to translate these in silico predictions into testable hypotheses for further experimental validation. Molecular docking is not an endpoint, but rather a powerful tool to guide and accelerate the drug discovery process. It is a compass that points us toward the most promising avenues of research, saving valuable time and resources in the quest for novel therapeutics.
References
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. (n.d.). PubMed Central. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2014). PubMed. [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. [Link]
-
Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. (2017). PubMed Central. [Link]
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680. (n.d.). PubChem. [Link]
-
Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. (2021). ACS Publications. [Link]
-
Identification and development of mPGES-1 inhibitors: where we are at? (2014). PubMed Central. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. (n.d.). National Institutes of Health (NIH). [Link]
-
Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). PubMed. [Link]
-
Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). PubMed Central. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]
-
Current status of pyrazole and its biological activities. (2017). PubMed Central. [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021). MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]
-
Force Fields. (n.d.). ScotCHEM. [Link]
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680. (n.d.). PubChem. [Link]
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dc.uthsc.edu [dc.uthsc.edu]
Methodological & Application
One-Pot Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid: An Application Note and Detailed Protocol
This technical guide provides a comprehensive overview and a detailed protocol for the one-pot synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth mechanistic insights and a field-proven, self-validating experimental procedure.
Introduction: The Significance of the Pyrazole Moiety
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in pharmaceutical and agrochemical research due to their wide range of biological activities. The 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial compounds.[1] The traditional multi-step synthesis of this compound can be time-consuming and often involves the isolation of intermediates, leading to potential yield losses. The one-pot methodology presented herein offers a more efficient and streamlined approach, enhancing productivity in the research and development pipeline.
Mechanistic Rationale: A Knorr-Type Cyclization and In-Situ Saponification
The one-pot synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is predicated on the well-established Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine.[2][3][4] In this specific application, the reaction proceeds through a two-step sequence within a single reaction vessel:
-
Knorr Pyrazole Synthesis: The initial step involves the reaction of ethyl benzoylacetate with phenylhydrazine. The more nucleophilic nitrogen of phenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl benzoylacetate to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, followed by dehydration, yields the stable aromatic pyrazole ring, specifically forming ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate. The regioselectivity of this reaction is generally high, favoring the formation of the 1,3,5-trisubstituted pyrazole.
-
In-Situ Saponification: Following the formation of the pyrazole ester, a strong base is introduced into the reaction mixture to facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This saponification step proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. A final acidification step protonates the carboxylate to afford the desired 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
This one-pot approach is advantageous as it circumvents the need for isolation and purification of the intermediate ester, thereby saving time, reducing solvent usage, and potentially increasing the overall yield.[5][6]
Visualizing the Synthesis
Reaction Mechanism
Caption: Reaction mechanism for the one-pot synthesis.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions and monitoring of the reaction progress by Thin Layer Chromatography (TLC) are crucial for successful synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl Benzoylacetate | 192.21 | 1.92 g | 10.0 |
| Phenylhydrazine | 108.14 | 1.08 g | 10.0 |
| Glacial Acetic Acid | 60.05 | 0.5 mL | - |
| Ethanol (Absolute) | 46.07 | 20 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g | 30.0 |
| Deionized Water | 18.02 | 20 mL | - |
| Hydrochloric Acid (HCl) | 36.46 | (Concentrated) | As needed |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (1.92 g, 10.0 mmol) and absolute ethanol (20 mL). Stir the mixture until the ethyl benzoylacetate is fully dissolved.
-
Addition of Phenylhydrazine: Carefully add phenylhydrazine (1.08 g, 10.0 mmol) to the flask.
-
Catalyst Addition: Add glacial acetic acid (0.5 mL) to the reaction mixture. The acetic acid acts as a catalyst for the initial condensation reaction.
-
Formation of Pyrazole Ester: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The formation of the pyrazole ester will be indicated by the disappearance of the starting materials and the appearance of a new, less polar spot.
-
Cooling: After the formation of the ester is complete, remove the heating source and allow the reaction mixture to cool to room temperature.
-
Saponification: Prepare a solution of sodium hydroxide (1.20 g, 30.0 mmol) in deionized water (20 mL). Add this aqueous NaOH solution to the reaction flask.
-
Hydrolysis: Heat the mixture to reflux again and maintain this temperature for 1-2 hours. Monitor the saponification by TLC until the ester spot is no longer visible.
-
Acidification and Precipitation: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2-3. A white precipitate of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid should form.
-
Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 15 mL) to remove any inorganic impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: White to off-white solid
-
Melting Point: 210-212 °C
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity can be assessed by HPLC.
Troubleshooting and Key Considerations
-
Purity of Reagents: The use of high-purity starting materials is essential for obtaining a clean product and high yield. Phenylhydrazine, in particular, can oxidize over time and should be distilled if it appears discolored.
-
Reaction Monitoring: Careful monitoring of both the ester formation and saponification steps by TLC is critical to determine the optimal reaction times.
-
Complete Saponification: Ensure that the saponification is complete before acidification. Incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid, which can be difficult to separate.
-
pH of Precipitation: The pH during the final precipitation step is crucial. A pH that is too high will result in incomplete precipitation of the carboxylic acid, while a very low pH may not be necessary and could introduce excess acid into the final product.
Conclusion
This application note provides a robust and efficient one-pot protocol for the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. By combining the Knorr pyrazole synthesis and in-situ saponification, this method offers significant advantages in terms of reaction time, resource efficiency, and overall yield. The detailed mechanistic explanation and step-by-step protocol are designed to enable researchers to reliably produce this important synthetic intermediate for applications in drug discovery and development.
References
-
Kim, J. K., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 16(35), 6485-6495. [Link]
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation—Knorr Reaction—Hydrolysis Sequence. [Link]
-
Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1780-1823. [Link]
-
SID. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Iranian Chemical Society, 11(4), 1031-1037. [Link]
-
Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 21(11), 1463. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie (International ed. in English), 57(36), 11633–11638. [Link]
-
Oriental Journal of Chemistry. (2018). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 34(2), 863-871. [Link]
-
Worldresearchersassociations.Com. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Research Journal of Chemistry and Environment, 25(5), 166-170. [Link]
-
ResearchGate. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
ResearchGate. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. [Link]
-
MDPI. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2011(4), M741. [Link]
-
National Center for Biotechnology Information. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
-
ResearchGate. (2011). Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition. [Link]
-
ResearchGate. (2014). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. [Link]
-
MDPI. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2011(4), M741. [Link]
-
PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737–742. [Link]
Sources
- 1. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Derivatives of pyrazole carboxylic acids, in particular, have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3] This guide focuses on a key member of this class, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid , providing a comprehensive overview of its synthesis, biological activities, and detailed protocols for its evaluation in a research setting. The insights and methodologies presented herein are designed to empower researchers to explore the therapeutic potential of this versatile molecule and its analogs.
Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
The synthesis of the title compound can be achieved through a multi-step process, beginning with the synthesis of a pyrazole ester intermediate, followed by hydrolysis to the carboxylic acid. A general and adaptable synthetic route is outlined below, based on established methods for pyrazole synthesis.[3]
Protocol 1: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
This protocol describes a 1,3-dipolar cycloaddition reaction to form the pyrazole ring.[3]
Materials:
-
Diphenyl hydrazone
-
Chloramine-T
-
Glacial acetic acid
-
Ethyl acetoacetate
-
Absolute ethanol
-
Hydrazine hydrate (80%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Generation of Nitrile Imine: In a round-bottom flask, dissolve the diphenyl hydrazone in glacial acetic acid. Add Chloramine-T as an oxidant to generate the nitrile imine in situ.
-
Cycloaddition: To the reaction mixture, add the enolic form of ethyl acetoacetate. The nitrile imine will undergo a 1,3-dipolar cycloaddition with the ethyl acetoacetate to form Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.[3]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC.
-
Work-up: Once the reaction is complete, extract the product into diethyl ether. Wash the organic layer successively with water and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent to obtain the crude product. The crude ester can be purified by column chromatography or recrystallization.
Protocol 2: Hydrolysis to 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Materials:
-
Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (or other suitable base)
-
Ethanol
-
Water
-
Hydrochloric acid (to acidify)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Saponification: Dissolve the synthesized pyrazole ester in a mixture of ethanol and a solution of sodium hydroxide in water.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC).
-
Acidification: After cooling the reaction mixture, carefully acidify with hydrochloric acid until a precipitate forms.
-
Isolation: Collect the precipitated 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry.
Potential Mechanisms of Action and Therapeutic Applications
Derivatives of 1,3-diphenyl-1H-pyrazole have been shown to interact with several key enzymes and signaling pathways implicated in various diseases. The carboxylic acid moiety at the 4-position is often crucial for activity, potentially acting as a key binding group.
Anti-inflammatory Activity: Inhibition of Prostaglandin Synthesis
A primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5] More recently, microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a downstream target that offers more selective inhibition of pro-inflammatory prostaglandin E2 (PGE2) production.[6][7]
Diagram 1: Inhibition of the Prostaglandin E2 Synthesis Pathway
Caption: Potential inhibition of COX and mPGES-1 enzymes by pyrazole derivatives.
Anticancer Activity: Targeting Cell Cycle Progression
Certain pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[8][9] CDKs are crucial for the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Diagram 2: CDK2 Inhibition and Cell Cycle Arrest
Caption: Inhibition of CDK2 by pyrazole derivatives leading to cell cycle arrest.
Experimental Protocols for Biological Evaluation
The following protocols provide standardized methods for assessing the biological activities of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid and its analogs.
Protocol 3: In Vitro Anti-inflammatory Activity - Bovine Serum Albumin (BSA) Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline, pH 6.8)
-
Test compound (5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Diclofenac sodium (as a standard anti-inflammatory drug)
-
Phosphate buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound and diclofenac sodium in DMSO. Prepare a series of dilutions to be tested.
-
Reaction Mixture: In separate test tubes, add 0.5 mL of BSA solution and 0.1 mL of the test compound solution at various concentrations. For the control, add 0.1 mL of the vehicle (DMSO).
-
Incubation: Incubate the tubes at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.
Materials:
-
Test compound dissolved in DMSO
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound and standard drugs in the appropriate broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific quantitative data for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is not extensively reported, the following tables summarize representative data for closely related pyrazole derivatives to provide a basis for comparison and to highlight key SAR trends.
Table 1: Anti-inflammatory and Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | CDK2/cyclin E | 0.98 | MCF-7 | 1.88 | [10] |
| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6-trione derivative | mPGES-1 | ~0.036 | - | - | [6] |
| Pyrazole-based COX-2 inhibitor | COX-2 | 0.043-0.56 | - | - | [2] |
Note: The table presents data for derivatives of the core scaffold to illustrate potential activity ranges.
Table 2: Antimicrobial Activity (MIC) of Selected Pyrazole Derivatives
| Compound/Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| Pyrazole Carbothioamide Derivative | Potent | Potent | 60.0-90.0 | [11] |
| Pyrazole containing imidazothiadiazole | - | - | 0.16 (MIC₅₀) | [12] |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives | Highly Active | Highly Active | Potent | [13] |
Note: The table presents data for derivatives to indicate the potential antimicrobial spectrum.
Conclusion and Future Directions
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns. The protocols and data presented in this guide offer a framework for the systematic evaluation of this compound and its analogs. Future research should focus on elucidating the precise molecular targets of this specific compound, optimizing its potency and selectivity through structural modifications, and evaluating its efficacy and safety in preclinical in vivo models. The continued exploration of the pyrazole-4-carboxylic acid scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). Molecules, 27(19), 6643. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. (2011). E-Journal of Chemistry, 8(2), 617-624. [Link]
-
Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). European Journal of Medicinal Chemistry, 144, 582-595. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2023). RSC Medicinal Chemistry, 14(11), 2269-2287. [Link]
-
QSAR study on CDK2 inhibition with pyrazole derivatives. (2018). Journal of the Indian Chemical Society, 95(11), 1351-1361. [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). Bioorganic Chemistry, 85, 486-501. [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2020). Bioorganic Chemistry, 94, 103402. [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1599-1616. [Link]
-
Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. (2021). Acta Pharmaceutica Sinica B, 11(11), 3348-3367. [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2022). Molecular Diversity, 26(3), 1609-1628. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). Pharmaceuticals, 15(11), 1362. [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). Bioorganic Chemistry, 87, 614-623. [Link]
-
Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. (2021). UTHSC Digital Commons. [Link]
-
Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. (2017). ACS Medicinal Chemistry Letters, 8(11), 1169-1174. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (2017). ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(21), 7416. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1664. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules, 20(5), 8395-8408. [Link]
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2022). Journal of Molecular Structure, 1261, 132890. [Link]
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). RSC Advances, 5(54), 43339-43345. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Recent Patents on Biotechnology, 23(1), 39-51. [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). Scientific Reports, 12(1), 1-11. [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 10(4), 2835-2845. [Link]
-
Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2007). Heterocyclic Communications, 13(3), 269-272. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. (2011). ResearchGate. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Journal of Applied Chemistry, 4(1), 1-8. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
-
1,3-diphenyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2022). Molecules, 27(13), 4235. [Link]
Sources
- 1. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid Esters
Abstract: This document provides a detailed protocol and scientific background for the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid esters, valuable scaffolds in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide focuses on a reliable synthetic route employing a variation of the renowned Knorr pyrazole synthesis, detailing the reaction mechanism, step-by-step experimental procedures, product characterization, and expert insights to ensure successful execution. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.
Scientific Principle: The Knorr Pyrazole Synthesis and its Mechanistic Underpinnings
The synthesis of the pyrazole core is most effectively achieved through the Knorr pyrazole synthesis, a classic and robust reaction that involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] This reaction is typically facilitated by an acid catalyst. The mechanism proceeds through the formation of an imine, followed by an intramolecular attack and subsequent dehydration to yield the stable aromatic pyrazole ring.[5][6]
While the classic Knorr synthesis is highly effective, this protocol details a well-documented variation involving the in situ generation of a nitrile imine from a hydrazone, which then undergoes a cycloaddition reaction with an enol. Specifically, the protocol describes the reaction between a benzaldehyde hydrazone and ethyl acetoacetate, facilitated by an oxidant in an acidic medium.[7]
Mechanism Overview:
-
Oxidation: The hydrazone is oxidized (e.g., by Chloramine-T) to generate a reactive nitrile imine intermediate.
-
Enol Formation: The 1,3-dicarbonyl compound, ethyl acetoacetate, exists in equilibrium with its enol tautomer, a process favored in the acidic reaction medium.
-
1,3-Dipolar Cycloaddition: The nitrile imine acts as a 1,3-dipole and reacts with the enol (the dipolarophile) in a concerted cycloaddition reaction.
-
Aromatization: The resulting intermediate rapidly eliminates water to form the stable, aromatic pyrazole ring system.
The use of an unsymmetrical dicarbonyl compound like ethyl acetoacetate can potentially lead to regioisomers.[8] However, the specific conditions and reactants outlined in this protocol have been reported to favor the desired product, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.[7]
Figure 1: Simplified reaction mechanism for the synthesis of the target pyrazole ester.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
This section provides a detailed, step-by-step procedure for the synthesis of the target compound. It is imperative to follow standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per run) | Notes |
| Benzaldehyde Phenylhydrazone | 531-91-9 | 196.25 | 2.35 g (12.0 mmol) | Prepare fresh or use high-purity commercial grade. |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 2.60 g (20.0 mmol) | Freshly distilled recommended. |
| Chloramine-T Trihydrate (CAT) | 7080-50-4 | 281.69 | 3.94 g (14.0 mmol) | Oxidizing agent. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 25 mL | Solvent and catalyst. |
| Diethyl Ether | 60-29-7 | 74.12 | ~100 mL | For extraction. |
| Sodium Hydroxide (1N solution) | 1310-73-2 | 40.00 | ~10 mL | For washing/neutralization. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~30 mL | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | For drying organic layer. |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Condenser (optional, for reflux if heating is needed)
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (Silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
Synthesis Workflow
Figure 2: Step-by-step experimental workflow for the pyrazole ester synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde phenylhydrazone (2.35 g), ethyl acetoacetate (2.6 g), and Chloramine-T (3.94 g) in glacial acetic acid (25 mL).[7]
-
Reaction Execution: Stir the mixture vigorously at room temperature for 2–3 hours. The reaction is typically exothermic.
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC). Use a suitable eluent system (e.g., 3:1 petroleum ether/ethyl acetate). The disappearance of the starting materials and the appearance of a new, major spot indicates reaction progression.[9]
-
Work-up and Extraction: After completion (as determined by TLC, typically 2-3 hours), pour the reaction mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with diethyl ether (3 x 25 mL).[7]
-
Washing: Combine the organic extracts and wash successively with water (2 x 20 mL), 1N sodium hydroxide solution (1 x 10 mL) to remove acetic acid, and finally with a brine solution (2 x 15 mL).[7] The NaOH wash is critical for removing the acidic solvent, which can interfere with subsequent steps and purification.
-
Drying and Solvent Removal: Dry the ethereal layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as an oily or semi-solid residue.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to afford the pure ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.[1]
Characterization and Validation
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results for Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate |
| ¹H NMR | Signals corresponding to the ethyl group (triplet ~1.2-1.4 ppm, quartet ~4.2-4.4 ppm), a methyl group singlet on the pyrazole ring (~2.5-2.7 ppm), and aromatic protons from the two phenyl rings (multiplet ~7.2-7.8 ppm). |
| ¹³C NMR | Resonances for the ester carbonyl (~165 ppm), aromatic carbons, pyrazole ring carbons, and aliphatic carbons of the methyl and ethyl groups. |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching of the ester (~1720-1740 cm⁻¹), C=N and C=C stretching in the aromatic and pyrazole rings (~1500-1600 cm⁻¹), and C-H stretching.[10] |
| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₉H₁₈N₂O₂ = 306.36 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. Compare with literature values if available. |
Alternative Protocol: Fischer Esterification
If the starting material is 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, the corresponding ester can be readily synthesized via Fischer esterification.
-
Setup: Dissolve the pyrazole carboxylic acid (1 equivalent) in the desired alcohol (e.g., ethanol, methanol), which acts as both reactant and solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.[11]
-
Reaction: Heat the mixture to reflux for several hours, monitoring by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction mixture, remove the excess alcohol via rotary evaporation, and neutralize the remaining acid. The crude ester is then extracted with an organic solvent, washed, dried, and purified as described in Section 2.4.[12]
Conclusion and Expert Recommendations
The protocol described provides a robust and reproducible method for synthesizing 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid esters. The key to success lies in using high-purity starting materials, carefully monitoring the reaction progress, and performing a thorough aqueous work-up to remove the acidic solvent and other impurities before final purification. This synthetic strategy is highly valuable for generating libraries of pyrazole-based compounds for screening in drug discovery programs.
References
-
Knorr Pyrazole Synthesis (M. Pharm) . Slideshare. Available at: [Link]
-
knorr pyrazole synthesis . Slideshare. Available at: [Link]
-
Knorr pyrazole synthesis . Name-Reaction.com. Available at: [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . RSC Publishing. Available at: [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen . SID. Available at: [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one . National Institutes of Health (NIH). Available at: [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization . Avens Publishing Group. Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides . MDPI. Available at: [Link]
-
5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis . Molbase. Available at: [Link]
-
Knorr pyrrole synthesis . Wikipedia. Available at: [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid . Semantic Scholar. Available at: [Link]
-
Knorr Pyrazole Synthesis . ResearchGate. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications . Bentham Science. Available at: [Link]
-
Flood, D. T., Hintzen, J. C. J., & Bird, M. J. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation . SciSpace. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. Available at: [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
-
Synthesis of pyrazole carboxylic acid intermediate 5... . ResearchGate. Available at: [Link]
-
Esterification of pyrazole-3- and 4-carboxylic acids . ResearchGate. Available at: [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes . ResearchGate. Available at: [Link]
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid . PubChem. Available at: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . MDPI. Available at: [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
-
Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester . PrepChem.com. Available at: [Link]
Sources
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. researchgate.net [researchgate.net]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Evaluating 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid as a Novel Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Structure:
Proposed Mechanism of Action: COX Inhibition
The following diagram illustrates the proposed signaling pathway and the potential point of intervention for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Caption: Proposed mechanism of action via selective COX-2 inhibition.
In Vitro Evaluation Protocols
COX-1 and COX-2 Inhibition Assay
This assay directly measures the inhibitory activity of the test compound on purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid for both COX-1 and COX-2, and to calculate its COX-2 selectivity index.[8][9][10]
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Fluorometric or colorimetric probe
-
96-well microplates
-
Microplate reader
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
-
Reference compounds (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)
Protocol:
-
Compound Preparation: Prepare a stock solution of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the COX assay buffer, the enzyme (either COX-1 or COX-2), the probe, and the test compound at various concentrations. Include wells for vehicle control (solvent only) and positive controls (reference inhibitors).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence or absorbance at the appropriate wavelength using a microplate reader. Record data at regular intervals for a specified period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Pro-inflammatory Cytokine Suppression in Macrophages
This assay assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines in cultured macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6][11]
Objective: To evaluate the effect of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.[12][13][14]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include a vehicle control group and a positive control group (LPS stimulation without the test compound).[15]
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[15][16]
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.
-
Data Analysis: Normalize the cytokine levels to the vehicle control and plot the percentage of inhibition against the compound concentration to determine the IC50 for cytokine suppression.
In Vivo Evaluation Protocol: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[17][18][19][20]
Objective: To assess the in vivo anti-inflammatory efficacy of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid in a rat or mouse model of acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in sterile saline)
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Animal Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (e.g., 10 mg/kg, p.o.)
-
Group III: 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (e.g., 20 mg/kg, p.o.)
-
Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[18]
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[18][21]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[18]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the change in paw volume.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | Experimental | Experimental | Calculated |
| Celecoxib (Reference) | Literature | Literature | Literature |
| Ibuprofen (Reference) | Literature | Literature | Literature |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Vehicle Control | - | 0 | 0 |
| 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | 10 | Experimental | Experimental |
| 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | 20 | Experimental | Experimental |
| Indomethacin (Reference) | 10 | Experimental | Experimental |
Safety and Handling
While specific toxicity data for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is not available, it should be handled with care in a laboratory setting.[22][23] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[24] All procedures should be performed in a well-ventilated area or a chemical fume hood.[22]
Conclusion
The protocols detailed in this document provide a comprehensive framework for the initial evaluation of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid as a potential anti-inflammatory agent. The successful execution of these experiments will provide valuable insights into its mechanism of action, potency, and in vivo efficacy, paving the way for further preclinical development.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate.
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem.
- 2.2. Carrageenan-Induced Paw Edema - Bio-protocol.
- Cytokine measurement using ELISA - Bio-protocol.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - Semantic Scholar.
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH.
- Validating the COX-2 Selectivity of Rofecoxib Against Non-Selective NSAIDs: A Comparative Guide - Benchchem.
- Carrageenan induced Paw Edema Model - Creative Biolabs.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central.
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed.
- Anti-inflammatory drug development: Significance and symbolism.
- Development of anti-inflammatory drugs - the research and development process - PubMed.
- Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique.
- Development of Anti-Inflammatory Drugs - the Research & Development Process.
- Advances in anti-inflammatory drug development.
- Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
- Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique.
- Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC - NIH.
- Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach - PMC - NIH.
- NSAIDs in animal models of Alzheimer's disease | Request PDF - ResearchGate.
- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI.
- Application Note: ELISA Protocol for Measuring Cytokine Levels after Ophiopogonin D Treatment - Benchchem.
- Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PubMed Central.
- Inflammatory Cytokine elisa kit - MyBioSource.
- Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions - MDPI.
- Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF - ResearchGate.
- 5-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid - AK Scientific, Inc.
- Safety Data Sheet - Angene Chemical.
- Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC - PubMed Central.
- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed Central.
- 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid - MDPI.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0) - Chemchart.
- SAFETY DATA SHEET - Fisher Scientific.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI.
- 3 - Safety Data Sheet.
- Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed.
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid - Oakwood Chemical.
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 4. Anti-inflammatory drug development: Significance and symbolism [wisdomlib.org]
- 5. Development of anti-inflammatory drugs - the research and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. mybiosource.com [mybiosource.com]
- 17. inotiv.com [inotiv.com]
- 18. benchchem.com [benchchem.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. aksci.com [aksci.com]
- 23. angenechemical.com [angenechemical.com]
- 24. fishersci.com [fishersci.com]
Application Notes and Protocols: 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid as a Versatile Precursor for Novel Antimicrobial Agents
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The continuous emergence of drug-resistant pathogens necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing the pyrazole scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial properties.[2][3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid as a key precursor for the synthesis of a diverse library of potential antimicrobial compounds. We will delve into the synthetic protocols, derivatization strategies, and standardized methods for antimicrobial evaluation, underpinned by scientific rationale and field-proven insights.
I. Synthesis of the Core Precursor: 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid
The strategic foundation for developing a library of antimicrobial candidates lies in the efficient synthesis of the central scaffold. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid serves as an excellent starting point due to the reactive carboxylic acid moiety, which allows for a multitude of chemical modifications.
Rationale for the Synthetic Route
The synthesis of the pyrazole core is often achieved through a multicomponent reaction, which offers advantages in terms of efficiency and atom economy. A common and effective method involves the reaction of a phenylhydrazine with a β-ketoester.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
This protocol outlines the synthesis of the ethyl ester of the target carboxylic acid, which can then be hydrolyzed to yield the final precursor.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification apparatus (recrystallization/column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.
-
Addition of β-Ketoester: To this solution, add ethyl acetoacetate (1.1 equivalents) dropwise while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate of the ethyl ester will form.
-
Purification of the Ester: Collect the crude product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol to yield pure ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.[6]
Experimental Protocol: Hydrolysis to 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid
Step-by-Step Procedure:
-
Hydrolysis: Suspend the purified ethyl ester in a solution of sodium hydroxide (2 equivalents) in a mixture of ethanol and water.
-
Reflux: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic. The carboxylic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with water to remove any inorganic impurities, and dry. The final product, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, can be purified by recrystallization.
Visualization of the Synthetic Workflow
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Kinase Inhibitors from 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold for the discovery and development of novel protein kinase inhibitors. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This guide outlines a strategic, multi-step workflow, beginning with the chemical rationale for scaffold selection, proceeding through library synthesis via amide coupling, and culminating in a tiered biological screening cascade to identify and characterize potent and selective kinase inhibitors. Detailed, field-tested protocols for chemical synthesis, in vitro kinase activity assays, and cell-based viability assays are provided to enable research teams to initiate and advance a kinase inhibitor discovery program based on this promising chemical starting point.
Introduction and Rationale
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted therapy.[1][4] The pyrazole scaffold is a key privileged structure in this domain due to its synthetic accessibility, favorable drug-like properties, and its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][5] Numerous approved drugs, including Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, highlighting its clinical validation.[1][2]
The starting scaffold, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, offers a robust and strategically poised foundation for inhibitor development. The core structure provides a rigid framework, while the carboxylic acid at the 4-position serves as a versatile chemical handle for diversification. By converting this acid into a library of amides, researchers can systematically explore the chemical space around the core, optimizing interactions with different sub-pockets of the target kinase to achieve potency and selectivity.[6]
This guide proposes a focused approach targeting kinases known to be susceptible to pyrazole-based inhibitors, such as members of the Src family , B-Raf , and VEGFR2 , which are implicated in cancer cell proliferation and angiogenesis.[2][7][8][9]
Strategic Workflow for Inhibitor Development
A successful kinase inhibitor program requires a systematic progression from initial compound synthesis to detailed biological characterization. The workflow outlined below provides a logical and efficient path for developing derivatives of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Caption: Kinase Inhibitor Development Workflow.
Protocols and Methodologies
Protocol 1: Synthesis of Amide Library via EDC/HOBt Coupling
Rationale: The carboxylic acid group of the starting material is a poor pharmacophore for kinase inhibition and can limit cell permeability.[10] Converting it to a diverse set of amides is a classic medicinal chemistry strategy to improve biological activity. Amide bonds are stable and can act as hydrogen bond donors and acceptors, crucial for target engagement. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a widely used, reliable method for amide bond formation that minimizes racemization and produces high yields.[11][12][13]
Materials:
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)
-
A diverse panel of primary and secondary amines (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl Acetate, NaHCO3 solution, brine, MgSO4, silica gel)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), the selected amine (1.1 equiv), and HOBt (1.2 equiv).[12]
-
Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the reaction mixture to 0 °C using an ice bath while stirring.
-
Add EDC·HCl (1.2 equiv) to the mixture in one portion.[11]
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution. The base is crucial to neutralize the HCl salt of EDC and the HOBt.[12]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biochemical Kinase Assay (Kinase-Glo®)
Rationale: The primary screen aims to identify which derivatives from the synthesized library directly inhibit the enzymatic activity of the target kinase. The Kinase-Glo® Luminescent Kinase Assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[14][15][16] The amount of light generated by luciferase is inversely proportional to the kinase activity, providing a sensitive readout of inhibition.[15][17]
Materials:
-
Purified recombinant target kinase (e.g., B-Raf V600E, Src, VEGFR2)
-
Appropriate kinase substrate (e.g., specific peptide)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Synthesized pyrazole amide library compounds (dissolved in DMSO)
-
Kinase assay buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Procedure:
-
Prepare Reagents:
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature before use.[17]
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
-
Compound Plating:
-
Create a serial dilution of your test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Add 10 µL of the 2X kinase/substrate solution to each well to start the reaction. Final reaction volume is 20 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for the specified reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 20 µL of the prepared Kinase-Glo® Reagent to each well.[16]
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
For active compounds ("hits"), perform a follow-up experiment with a wider range of concentrations to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
Rationale: After identifying biochemically active inhibitors, it is crucial to determine if they can inhibit cell growth, which demonstrates cell permeability and on-target effects in a biological context. The MTT assay is a standard colorimetric method for assessing cell viability.[18][19] Metabolically active, viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[18][19]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A375 melanoma cells for B-Raf V600E)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[20]
-
Sterile 96-well clear tissue culture plates
-
Microplate reader (ELISA reader)
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C, 5% CO2 to allow cells to attach.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the active compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37 °C, 5% CO2.[20]
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18]
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value for each active compound.
-
Data Interpretation and Lead Optimization
Structure-Activity Relationship (SAR) Analysis
The data generated from the biochemical and cellular assays should be tabulated to establish a clear Structure-Activity Relationship (SAR). This analysis connects the specific chemical modifications (the "R" group on the amide) to the resulting biological activity.
Table 1: Hypothetical SAR Data for Pyrazole Amide Library against B-Raf V600E
| Compound ID | Amine "R" Group | B-Raf V600E IC50 (nM) | A375 Cell GI50 (nM) |
| SC-01 | (Carboxylic Acid) | > 10,000 | > 10,000 |
| PA-01 | -NH-CH₃ | 2,500 | 8,000 |
| PA-02 | -N(CH₃)₂ | 5,100 | > 10,000 |
| PA-03 | -NH-Cyclopropyl | 850 | 2,100 |
| PA-04 | -NH-Phenyl | 450 | 980 |
| PA-05 | -NH-(4-Cl-Phenyl) | 95 | 250 |
| PA-06 | -NH-(3-F-Phenyl) | 110 | 310 |
From this hypothetical data, a medicinal chemist can draw key insights:
-
The starting carboxylic acid (SC-01 ) is inactive, validating the derivatization strategy.
-
Small aliphatic amides (PA-01, PA-03 ) show weak activity.
-
Aromatic rings (PA-04 ) are preferred over small alkyl groups.
-
Electron-withdrawing groups on the phenyl ring, such as chloro (PA-05 ), significantly improve potency, suggesting a key interaction in a hydrophobic pocket.
Caption: Targeted Inhibition of the MAPK/ERK Signaling Pathway.
This SAR analysis provides a clear direction for the next round of synthesis. New analogs could explore different substitutions on the phenyl ring or replace the phenyl ring with other heterocycles to further optimize potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is the core engine of drug discovery.
Conclusion
The 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its validated presence in numerous approved drugs attests to the favorable properties of the pyrazole core. By employing a systematic approach of library synthesis via robust amide coupling chemistry, followed by a tiered screening cascade of biochemical and cell-based assays, research teams can efficiently identify potent lead compounds. The detailed protocols and strategic workflow provided in this document serve as a comprehensive guide to unlock the therapeutic potential of this valuable chemical scaffold.
References
-
Gorgani, N., & Șoșu, C. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. MDPI. Retrieved from [Link]
-
Asati, V., & Srivastava, A. K. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 13(11), 384. PubMed Central. Retrieved from [Link]
-
Wanode, D. M., Bhendarkar, K., & Khedekar, P. B. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
Ibrahim, T. S., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(11), 3149. Retrieved from [Link]
-
Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery. Retrieved from [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Retrieved from [Link]
-
Assay Guidance Manual: Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Wanode, D. M., Bhendarkar, K., & Khedekar, P. B. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Semantic Scholar. Retrieved from [Link]
-
What are BRAF V600E inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2016). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA. Retrieved from [Link]
-
Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2021). ResearchGate. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. PubMed Central. Retrieved from [Link]
-
Gorgani, N., & Șoșu, C. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Retrieved from [Link]
-
Brehme, M., et al. (2022). Discovery of a Novel Family of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. MDPI. Retrieved from [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Barvian, M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5679-5692. PubMed. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters, 52(45), 5981-5984. PubMed Central. Retrieved from [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2020). ChemMedChem, 15(1), 85-96. SciSpace. Retrieved from [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. Retrieved from [Link]
-
El-Gohary, N. S. M., & Shaaban, M. I. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Scientific Reports, 13(1), 11193. Retrieved from [Link]
-
BRAF (gene). (n.d.). Wikipedia. Retrieved from [Link]
-
Mechanisms of selective B-Raf (V600E) inhibitor resistance. (n.d.). ResearchGate. Retrieved from [Link]
-
General Procedure III: Amide Coupling. (n.d.). Bio-protocol. Retrieved from [Link]
-
Brehme, M., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 26(23), 7323. Retrieved from [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Chemical structures of some of the Src kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0). (n.d.). Chemchart. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. japsonline.com [japsonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. ebiotrade.com [ebiotrade.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for the Derivatization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid for SAR Studies
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in a multitude of clinically approved drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases, underscores its status as a "privileged scaffold".[2][3][4] The pyrazole ring's unique electronic properties and its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, make it an ideal framework for the design of targeted therapeutics.[4] The specific compound, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, serves as a versatile starting point for the exploration of chemical space and the development of novel bioactive agents.[5][6] Its structure combines the rigidity of the pyrazole core with the conformational flexibility of the phenyl rings and the reactive handle of the carboxylic acid group, making it an excellent candidate for systematic derivatization in structure-activity relationship (SAR) studies.[7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. The protocols detailed herein are designed to be robust and reproducible, enabling the systematic exploration of the chemical space around this promising scaffold to elucidate key structural features responsible for biological activity.
The Strategic Imperative of Derivatization for SAR Studies
The primary goal of SAR studies is to systematically modify a lead compound to understand how changes in its chemical structure affect its biological activity. For 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid moiety at the 4-position is a prime target for derivatization. This functional group can be readily converted into a variety of other functionalities, such as esters, amides, and hydrazides, allowing for a thorough investigation of the impact of stereoelectronic properties on target engagement.
The derivatization strategy for this scaffold is multifaceted, aiming to:
-
Probe the necessity of the acidic proton: By converting the carboxylic acid to its corresponding esters or amides, the acidic proton is removed, allowing researchers to determine if it is essential for biological activity, for instance, through interaction with a basic residue in the target protein.
-
Explore the steric and electronic requirements of the binding pocket: Introducing a diverse array of substituents through esterification and amidation allows for the mapping of the steric and electronic landscape of the target's binding site. For example, bulky substituents may enhance van der Waals interactions, while electron-withdrawing or -donating groups can modulate the electronic character of the molecule.
-
Modulate physicochemical properties: Derivatization can significantly alter key physicochemical properties such as lipophilicity (LogP), solubility, and metabolic stability. These modifications are crucial for optimizing the pharmacokinetic profile of a potential drug candidate.
-
Investigate bioisosteric replacements: The carboxylic acid group can be replaced with other acidic or neutral bioisosteres to improve upon the parent molecule's properties.[9][10][11] This can lead to enhanced potency, selectivity, or reduced off-target toxicity.[11]
Visualizing the Derivatization Strategy
The following diagram illustrates the primary derivatization pathways for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid to generate a library of compounds for SAR studies.
Caption: Derivatization pathways for SAR studies.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) is a widely adopted and efficient method.[12][13][14]
Rationale: This method proceeds through a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester.[13] The HOBt-ester readily reacts with a primary or secondary amine to form the desired amide, minimizing side reactions and racemization.
Materials:
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
-
Amine (R-NH2, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure amide derivative.
| Derivative Type | Starting Materials | Expected Physicochemical Change | SAR Rationale |
| Simple Alkyl Amides | Methylamine, Ethylamine | Increased lipophilicity, loss of acidity | Probe for essentiality of acidic proton |
| Bulky Alkyl Amides | Isopropylamine, tert-Butylamine | Significant increase in steric bulk | Map steric tolerance of the binding pocket |
| Aromatic Amides | Aniline, substituted anilines | Introduce π-stacking potential, modulate electronics | Explore aromatic interactions and electronic effects |
| Functionalized Amides | Amino alcohols, amino esters | Introduce H-bond donors/acceptors, charged groups | Probe for additional binding interactions |
Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification
Fischer esterification is a classic and straightforward method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Materials:
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
-
Alcohol (R-OH, large excess, also serves as solvent)
-
Concentrated Sulfuric Acid (H2SO4, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
Procedure:
-
Suspend 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure ester derivative.
| Derivative Type | Starting Materials | Expected Physicochemical Change | SAR Rationale |
| Methyl/Ethyl Esters | Methanol, Ethanol | Increased lipophilicity, loss of acidity | Baseline for SAR, probe for acidity requirement |
| Bulky Alkyl Esters | Isopropanol, tert-Butanol | Increased steric hindrance near the core | Assess steric constraints in the binding site |
| Functionalized Esters | Ethylene glycol, Glycolic acid | Introduce polar functional groups | Enhance solubility, explore polar interactions |
Protocol 3: Synthesis of Hydrazide and Hydrazone Derivatives
The synthesis of the carboxylic acid hydrazide provides a versatile intermediate that can be further derivatized to a wide range of compounds, including hydrazones.[15]
Rationale: The carboxylic acid is first converted to its corresponding ester (as in Protocol 2), which then readily reacts with hydrazine hydrate to form the stable hydrazide. This hydrazide can then undergo condensation with various aldehydes and ketones to form hydrazones, significantly expanding the diversity of the compound library.
Materials:
-
Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate (from Protocol 2)
-
Hydrazine hydrate (80% solution, excess)
-
Absolute ethanol
-
Aldehyde or Ketone (R'COR'', 1.0 eq)
-
Glacial acetic acid (catalytic amount)
Procedure (Part A: Hydrazide Synthesis):
-
Dissolve ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate (1.0 eq) in absolute ethanol.
-
Add an excess of 80% hydrazine hydrate.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.[15]
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrazide, which can often be used in the next step without further purification.
Procedure (Part B: Hydrazone Synthesis):
-
Dissolve the 5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide (1.0 eq) in absolute ethanol.
-
Add the desired aldehyde or ketone (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring by TLC. The reaction is typically complete within 1-6 hours.
-
Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration and washed with cold ethanol.
-
If necessary, the crude product can be recrystallized or purified by column chromatography.
Conclusion: A Roadmap for Rational Drug Design
The derivatization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a powerful strategy for conducting comprehensive SAR studies. The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of amide, ester, and hydrazone derivatives. By systematically modifying the carboxylic acid moiety, researchers can gain critical insights into the structural requirements for biological activity, paving the way for the rational design of more potent and selective therapeutic agents. The versatility of the pyrazole scaffold, coupled with the straightforward derivatization of the carboxylic acid group, makes this an exceptionally attractive starting point for drug discovery campaigns.
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
- Gagnon, D., & Vézina-Dawod, S. (2017). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
- (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
- (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed - NIH.
- (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Bentham Science.
- (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
- (2022). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate.
- (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science.
- (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH.
- (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed.
- (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
- (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery.
- (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- (2016). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.
- (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- (2020). Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones. RSC Publishing.
- (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. PubMed.
- (2018). Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate.
- (2021). Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate.
- (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
- (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. NIH.
- (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.
- (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PMC - PubMed Central.
- (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- PubChem. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. PubChem.
- Chemchart. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0). Chemchart.
- (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate.
- Chem-Impex. (n.d.). 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Chem-Impex.
- Oakwood Chemical. (n.d.). 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Oakwood Chemical.
- (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar.
- (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. PMC - NIH.
- (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. drughunter.com [drughunter.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hepatochem.com [hepatochem.com]
- 15. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for evaluating the anticancer activity of pyrazole derivatives
An Application Guide to the Preclinical Evaluation of Pyrazole Derivatives as Anticancer Agents
Introduction: The Significance of the Pyrazole Scaffold in Oncology
Pyrazole derivatives represent a cornerstone class of five-membered heterocyclic compounds, which have garnered immense interest in medicinal chemistry due to their broad pharmacological potential.[1][2][3] In the landscape of oncology, this scaffold is considered a "privileged structure" because of its presence in numerous FDA-approved drugs and clinical candidates that target the complex machinery of cancer cells.[4] The therapeutic versatility of pyrazole-based agents stems from their ability to engage with a wide array of biological targets, thereby disrupting critical pathways involved in cancer cell proliferation, survival, and metastasis.[3][5]
The mechanisms of action for anticancer pyrazoles are diverse and potent. They have been shown to function as inhibitors of key enzymes like protein kinases (e.g., EGFR, CDK), disrupt the dynamics of the cellular cytoskeleton by inhibiting tubulin polymerization, and trigger programmed cell death (apoptosis) through various signaling cascades.[3][4][6] Given this vast potential, a systematic and robust preclinical evaluation protocol is essential to identify and characterize novel pyrazole derivatives with the highest therapeutic promise. This guide provides a comprehensive, field-proven experimental workflow designed for researchers, scientists, and drug development professionals to rigorously assess the anticancer activity of new pyrazole compounds, from initial in vitro screening to in vivo validation.
A Phased Approach to Preclinical Evaluation
The journey from a newly synthesized compound to a viable drug candidate is a multi-step process that systematically filters compounds based on efficacy and mechanism of action. The following workflow provides a logical progression for this evaluation.
Caption: High-level workflow for evaluating pyrazole derivatives.
Part 1: In Vitro Efficacy and Mechanism of Action
The initial phase of evaluation focuses on assessing the direct impact of the pyrazole derivatives on cancer cells in a controlled laboratory setting. This stage is crucial for identifying potent compounds and beginning to understand their biological activity.
Cell Line Selection and Maintenance
Expertise & Experience: The choice of cell lines is a critical decision that influences the entire study. It is not sufficient to test a compound on a single cell line. A panel of cell lines from different cancer types (e.g., breast, colon, lung, liver) provides a broader understanding of the compound's activity spectrum.[1][7] For instance, using MCF-7 (breast), HCT-116 (colon), A549 (lung), and HepG2 (liver) cell lines is a common starting point.[8][9] Furthermore, including a non-cancerous cell line (e.g., human bronchial epithelium BEAS-2B) is vital for assessing selectivity—a key attribute of a promising drug candidate.[7]
Protocol: General Cell Culture
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Media: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Wash with PBS, detach using Trypsin-EDTA, and re-seed at the appropriate density.
Primary Cytotoxicity Screening: The MTT Assay
Trustworthiness: The MTT assay is a robust and widely-used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][10] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a drug's potency.
Protocol: MTT Cytotoxicity Assay [11][12]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Data Presentation: Representative IC₅₀ Values
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Pyrazole-A | HCT-116 (Colon) | 3.22 | 15.5 |
| Pyrazole-A | A549 (Lung) | 4.91 | 10.2 |
| Pyrazole-B | HCT-116 (Colon) | 25.6 | 2.1 |
| Pyrazole-B | A549 (Lung) | 31.4 | 1.7 |
| Doxorubicin | HCT-116 (Colon) | 0.98 | 5.3 |
| Doxorubicin | A549 (Lung) | 1.21 | 4.3 |
| SI = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI is desirable. |
Mechanistic Elucidation
Once lead compounds with potent and selective cytotoxicity are identified, the next logical step is to investigate how they induce cell death.
Authoritative Grounding: Apoptosis, or programmed cell death, is a primary mechanism for many effective anticancer drugs.[13] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these apoptotic cells via flow cytometry. Propidium Iodide (PI) is used concurrently to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membranes.[11][14]
Caption: Intrinsic and extrinsic pathways of apoptosis.
Protocol: Annexin V/PI Staining for Apoptosis [11]
-
Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with the pyrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with ice-cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).
Expertise & Experience: Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[1] Propidium Iodide (PI) staining of DNA in fixed cells allows for the quantification of DNA content, which directly correlates with the cell cycle phase.[15] This provides a "snapshot" of the cell population's distribution across the cycle.
Protocol: Cell Cycle Analysis by PI Staining [16][17]
-
Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.
Trustworthiness: To validate the findings from flow cytometry and delve deeper into the molecular mechanism, Western blotting is essential. This technique allows for the detection and semi-quantification of specific proteins.[18] For example, if a compound induces apoptosis, we would expect to see cleavage (activation) of caspases like Caspase-3 and PARP, and changes in the levels of Bcl-2 family proteins (an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2).[19][20][21]
Protocol: Western Blot Analysis [22]
-
Protein Extraction: Treat cells with the pyrazole derivative. Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, CDK1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 2: In Vivo Validation in Animal Models
Authoritative Grounding: While in vitro assays are crucial for initial screening, they cannot fully replicate the complex environment of a living organism. In vivo studies are a mandatory step in preclinical development to assess a compound's efficacy and safety in a whole biological system.[23][24][25] The human tumor xenograft model in immunodeficient mice is a standard and widely accepted model for this purpose.[6][26]
Subcutaneous Xenograft Model
Expertise & Experience: This model involves implanting human cancer cells subcutaneously into immunodeficient mice (e.g., athymic nude or NOD/SCID). Once tumors are established, the mice are treated with the pyrazole derivative to evaluate its ability to inhibit tumor growth.
Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., HCT-116) suspended in PBS or Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration: Administer the pyrazole derivative via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle solution.
-
Efficacy Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as a preliminary assessment of toxicity.[27]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (Day 21, mm³) | % Tumor Growth Inhibition (TGI) | Average Body Weight Change (%) |
| Vehicle Control | 1540 ± 210 | - | +2.5 |
| Pyrazole-A (20 mg/kg) | 615 ± 95 | 60.1% | -1.8 |
| Positive Control | 480 ± 75 | 68.8% | -8.5 |
Conclusion
This comprehensive protocol outlines a logical and scientifically rigorous pathway for evaluating the anticancer potential of novel pyrazole derivatives. By systematically progressing from broad in vitro cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a robust data package. This structured approach ensures that only the most promising compounds, those with high potency, favorable selectivity, a well-defined mechanism of action, and demonstrable in vivo efficacy, are advanced in the drug discovery pipeline. The continued exploration of the pyrazole scaffold, guided by such systematic evaluation, holds significant promise for the development of next-generation cancer therapeutics.[5]
References
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Available at: [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. SpringerLink. Available at: [Link]
-
Anticancer Drug Development Guide Preclinical Screening Clinical Trials And Approval Cancer Drug Discovery And Development. University of Rajshahi. Available at: [Link]
-
Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. ResearchGate. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available at: [Link]
-
Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. Available at: [Link]
-
Regulatory considerations for preclinical development of anticancer drugs. PubMed. Available at: [Link]
-
Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]
-
Regulatory considerations for preclinical development of anticancer drugs. ResearchGate. Available at: [Link]
-
MTT Assay Protocol. University of Texas at Dallas. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Schematic representation of MTT assay protocol. ResearchGate. Available at: [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Cell cycle analysis through PI staining and following flow cytometry... ResearchGate. Available at: [Link]
-
Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. Wiley Online Library. Available at: [Link]
-
Evaluation of apoptotic activity of new condensed pyrazole derivatives. PubMed. Available at: [Link]
-
Cell Cycle analysis. Flow Cytometry Core Facility. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Cell Cycle Analysis. Flow Cytometry Core. Available at: [Link]
-
Evaluation of apoptotic activity of new condensed pyrazole derivatives. Pharmacological Reports. Available at: [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. mdpi.com [mdpi.com]
- 14. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jpp.krakow.pl [jpp.krakow.pl]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Regulatory considerations for preclinical development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. S9 Nonclinical Evaluation for Anticancer Pharmaceuticals | FDA [fda.gov]
- 26. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Strategic Role of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Carboxamide Core in Modern Crop Protection
In the landscape of modern agriculture, the development of highly effective and target-specific fungicides is paramount to ensuring global food security. Among the various classes of fungicidal compounds, pyrazole carboxamides have emerged as a cornerstone of crop protection chemistry. These active ingredients primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action that disrupts the fungal respiratory chain, leading to potent and broad-spectrum disease control. At the heart of many of these advanced fungicides lies the versatile chemical intermediate, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid . This application note provides a comprehensive guide for researchers and professionals in agrochemical development on the utilization of this key building block in the synthesis of next-generation fungicides. We will delve into the synthetic pathways, detailed experimental protocols, and the underlying principles that govern the transformation of this pyrazole derivative into potent agrochemical agents.
The Significance of the Pyrazole Moiety in Agrochemical Design
The pyrazole ring system is a privileged scaffold in medicinal and agrochemical research due to its unique electronic properties and metabolic stability. In the context of SDHI fungicides, the pyrazole-4-carboxamide core is essential for binding to the target enzyme, succinate dehydrogenase. The substituents on the pyrazole ring, such as the methyl and phenyl groups in 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, play a crucial role in modulating the compound's physicochemical properties, including its solubility, stability, and binding affinity to the target site. The strategic derivatization of the carboxylic acid function allows for the introduction of various amine fragments, leading to a diverse library of potential fungicidal candidates with tailored activity spectra.
Synthetic Strategy: From Carboxylic Acid to Bioactive Carboxamide
The primary application of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid in agrochemical synthesis is its conversion to a range of N-substituted pyrazole-4-carboxamides. This transformation is typically a two-step process that proceeds through a highly reactive acid chloride intermediate. This classical approach offers a reliable and versatile method for the synthesis of a wide array of target molecules.
Caption: General workflow for the synthesis of fungicidal pyrazole carboxamides.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of N-substituted-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamides. The protocols are based on established synthetic transformations for analogous pyrazole carboxamides and are designed to be a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl Chloride
This protocol details the conversion of the starting carboxylic acid to its corresponding acid chloride, a critical intermediate for the subsequent amidation reaction.
Materials:
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Add anhydrous toluene or dichloromethane as the solvent.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring. Alternatively, if using oxalyl chloride (1.5 eq), add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of N-(substituted)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
This protocol describes the amidation of the acid chloride with a selected amine to yield the final fungicidal compound.
Materials:
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1)
-
Substituted amine (e.g., 2-aminopyridine, aniline derivative) (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (as a base, 1.5-2.0 eq)
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
In a separate flask, dissolve the substituted amine and triethylamine in anhydrous DCM or THF.
-
Cool the acid chloride solution to 0 °C using an ice bath.
-
Slowly add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(substituted)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point.
Data Presentation: Representative Physicochemical and Fungicidal Activity Data
The following tables present representative data for a hypothetical N-(2-pyridyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, based on typical values for analogous fungicidal compounds.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₈N₄O |
| Molecular Weight | 354.41 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-158 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.30 (d, 1H), 8.15 (s, 1H), 7.80 (m, 1H), 7.40-7.60 (m, 10H), 7.20 (m, 1H), 2.50 (s, 3H) |
| Mass Spec (ESI-MS) m/z | 355.1 [M+H]⁺ |
Table 2: In Vitro Fungicidal Activity (EC₅₀ values in µg/mL)
| Fungal Pathogen | EC₅₀ (µg/mL) |
| Rhizoctonia solani | 1.5 |
| Botrytis cinerea | 3.2 |
| Sclerotinia sclerotiorum | 2.8 |
| Alternaria alternata | 5.1 |
Mechanism of Action: Succinate Dehydrogenase Inhibition
The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1] This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone, thereby inhibiting ATP production and ultimately leading to fungal cell death.[1]
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
Conclusion and Future Perspectives
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid stands as a valuable and versatile intermediate in the synthesis of advanced pyrazole carboxamide fungicides. The synthetic routes outlined in this application note provide a robust framework for the development of novel agrochemical candidates. The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies by varying the amine component, enabling the fine-tuning of the fungicidal spectrum and potency. Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, as well as the exploration of novel amine fragments to overcome potential resistance development in fungal pathogens. The continued exploration of derivatives from this pyrazole core promises to yield new and effective solutions for the ongoing challenge of crop protection.
References
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. [Link]
-
Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science. [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Novel Carboxamide Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules. [Link]
-
Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings. [Link]
Sources
Application Notes & Protocols: High-Throughput Screening Assays for 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid Analogs
Introduction: The Pyrazole Scaffold as a Versatile Core for Drug Discovery
The pyrazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved pharmaceuticals.[1][2] Analogs derived from this heterocyclic motif have demonstrated a vast spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3][4] The 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid core, in particular, serves as a promising starting point for library synthesis due to its synthetic tractability and the diverse biological activities of its derivatives, which have shown inhibitory action against key targets like microsomal prostaglandin E synthase-1 (mPGES-1) and cyclin-dependent kinase 8 (CDK8).[5][6]
The successful discovery of lead compounds from a library of such analogs is critically dependent on the strategic selection and meticulous execution of high-throughput screening (HTS) assays. This guide provides detailed, field-proven protocols for two distinct and powerful HTS methodologies designed to interrogate a library of pyrazole analogs:
-
A Biochemical, Target-Based Assay: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for identifying direct inhibitors of a protein kinase, a common target class for pyrazole derivatives.[5][7]
-
A Cell-Based, Phenotypic Assay: An NF-κB reporter gene assay to identify compounds that modulate a critical inflammatory signaling pathway, a frequent mechanism for anti-inflammatory agents.[8][9]
These protocols are designed to be robust, reproducible, and scalable, providing researchers with the tools to effectively identify and characterize promising hits from large chemical libraries.[10]
Foundational Strategy: Biochemical vs. Cell-Based Screening
The initial and most critical decision in an HTS campaign is the choice between a biochemical and a cell-based assay. Each approach offers unique advantages and provides different, yet complementary, insights into the activity of the compound library.[11]
-
Biochemical Assays directly measure the interaction between a compound and a purified molecular target (e.g., an enzyme or receptor). They are highly specific, offer mechanistic insight, and are generally less prone to artifacts from compound cytotoxicity. However, they do not provide information on cell permeability or off-target effects within a cellular context.
-
Cell-Based Assays measure a compound's effect on a cellular process or pathway within a living cell. These assays provide more physiologically relevant data, as they inherently account for cell permeability, metabolic stability, and potential cytotoxicity.[12] They are excellent for identifying compounds that act on a desired phenotype, though follow-up studies are required to deconvolute the specific molecular target.
For a comprehensive screening strategy, employing both types of assays is often ideal. The protocols detailed below provide a validated starting point for both approaches.
Protocol 1: Biochemical Kinase Inhibition Assay using TR-FRET
This protocol describes a homogeneous, "mix-and-read" assay to identify inhibitors of a protein kinase using TR-FRET technology. TR-FRET is an ideal HTS technology because its time-resolved detection minimizes background fluorescence from scattered light and auto-fluorescent compounds, leading to a high signal-to-noise ratio.[13][14]
Principle of the TR-FRET Kinase Assay
The assay quantifies the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu³⁺)-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a Streptavidin-conjugated Allophycocyanin (SA-APC) acts as the acceptor. When the substrate is phosphorylated, the anti-phospho antibody binds to it. The biotin tag on the same peptide then binds to the SA-APC. This brings the donor and acceptor into close proximity (<10 nm), allowing for fluorescence resonance energy transfer upon excitation. The resulting signal is directly proportional to the extent of substrate phosphorylation.[15][16] Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the TR-FRET signal.
Caption: Principle of the TR-FRET kinase inhibition assay.
Materials and Reagents
-
Enzyme: Purified recombinant protein kinase (e.g., CDK8/CycC).
-
Substrate: Biotinylated peptide substrate specific for the kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Antibody: Europium-labeled anti-phospho-specific antibody.
-
Acceptor: Streptavidin-conjugated Allophycocyanin (SA-APC).
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Stop/Detection Buffer: Assay buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the TR-FRET detection reagents.
-
Plates: Low-volume, 384-well white microplates (e.g., Corning #3572).
-
Test Compounds: 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid analogs dissolved in 100% DMSO.
-
Plate Reader: HTS plate reader capable of time-resolved fluorescence detection (e.g., with excitation at 320-340 nm and emission detection at 615 nm and 665 nm).
Step-by-Step Protocol
Causality Note: All reagent additions should be performed with automated liquid handlers in an HTS environment to ensure precision and reproducibility. The final DMSO concentration should be kept low (≤1%) to prevent solvent-induced enzyme inhibition.
-
Compound Plating:
-
Create a serial dilution series for each pyrazole analog in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO only (negative control, 0% inhibition) and 50 nL of a known potent inhibitor (positive control, 100% inhibition).
-
-
Enzyme Addition:
-
Prepare a 2X working solution of the kinase in cold assay buffer. The concentration should be pre-determined during assay development to yield approximately 50-80% of the maximum TR-FRET signal.
-
Add 5 µL of the 2X kinase solution to each well of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the test compounds to bind to the kinase before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the biotinylated substrate and ATP in assay buffer. The concentrations should be optimized and are typically set at or near the apparent Kₘ for each.[17]
-
Add 5 µL of the 2X substrate/ATP solution to each well to start the enzymatic reaction. The total volume is now 10 µL.
-
Incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction, as determined during assay development.
-
-
Reaction Termination and Detection:
-
Prepare a 2X Stop/Detection Buffer containing the Eu³⁺-antibody and SA-APC.
-
Add 10 µL of the Stop/Detection Buffer to each well. The EDTA in the buffer will chelate the Mg²⁺, stopping the kinase activity.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for the antibody and streptavidin to bind to the substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-enabled plate reader.
-
Set the reader to excite around 337 nm and measure the emission at two wavelengths: 615 nm (Eu³⁺ donor) and 665 nm (APC acceptor). A time delay of 100 µs before reading is typical to reduce background fluorescence.[18]
-
Data Analysis and Quality Control
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission Signal at 665 nm / Emission Signal at 615 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
-
-
Assay Quality Control (Z'-Factor):
-
The Z'-factor is a statistical parameter used to validate the quality of an HTS assay.[17] A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
Table 1: Example Data and Parameters for TR-FRET Assay
| Parameter | Value | Rationale |
| Final Kinase Conc. | 1 nM | Optimized for signal window and linearity. |
| Final Substrate Conc. | 100 nM | Set at Kₘ for sensitivity to inhibitors. |
| Final ATP Conc. | 15 µM | Set at Kₘ for sensitivity to inhibitors. |
| Final DMSO Conc. | 0.5% | Minimizes solvent interference. |
| Plate Format | 384-well | Standard for HTS. |
| Assay Volume | 20 µL | Conserves reagents. |
| Hypothetical Z' | 0.82 | Indicates an excellent and robust assay. |
Protocol 2: Cell-Based NF-κB Translocation Reporter Assay
This protocol describes a cell-based assay to identify compounds that inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key pathway in inflammation.[19] The assay uses a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element.
Principle of the NF-κB Reporter Assay
In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[20] Upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[21] This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, bind to NF-κB response elements on the DNA, and drive the transcription of target genes, including the luciferase reporter.[22] The amount of light produced upon addition of a luciferase substrate is directly proportional to NF-κB activity.[8][9] Compounds that inhibit any step in this pathway will reduce the luminescent signal.
Caption: The NF-κB signaling pathway leading to reporter gene expression.
Materials and Reagents
-
Cell Line: HEK293 or THP-1 cells stably expressing an NF-κB-luciferase reporter construct (e.g., HEK293-NFκB-luc2P).[8]
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., puromycin).
-
Stimulant: Recombinant human TNF-α.
-
Luciferase Assay Reagent: A "glow" type luciferase substrate kit (e.g., ONE-Glo™).
-
Cytotoxicity Assay Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay.
-
Plates: 384-well, solid white, tissue culture-treated plates.
-
Test Compounds: Pyrazole analogs dissolved in 100% DMSO.
Step-by-Step Protocol
Caption: Workflow for the cell-based NF-κB HTS campaign.
-
Cell Plating:
-
Harvest the reporter cells during their logarithmic growth phase.
-
Resuspend cells in culture medium to a density of 1 x 10⁵ cells/mL (or as optimized).
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Transfer 50-100 nL of the pyrazole analog DMSO solutions and controls to the cell plates using an acoustic liquid handler.
-
-
Pre-incubation:
-
Incubate the plates for 1 hour at 37°C. This allows the compounds to enter the cells and engage with their potential targets.
-
-
Cell Stimulation:
-
Prepare a solution of TNF-α in culture medium at a concentration that is 10X the final desired EC₈₀ value (the concentration that gives 80% of the maximal response).
-
Add 5 µL of the TNF-α solution to all wells except for the unstimulated (negative) controls, which receive 5 µL of medium.
-
Incubate for 6-8 hours at 37°C. This duration is typically optimal for maximal reporter gene expression.
-
-
Lysis and Detection:
-
Equilibrate the cell plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well. This reagent lyses the cells and contains the substrate for the luciferase reaction.
-
Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.
-
Read the luminescence on a plate reader.
-
-
Cytotoxicity Counter-Screen (Crucial for Self-Validation):
-
Causality Note: This step is essential to eliminate false positives. A compound that kills the cells will prevent luciferase expression, mimicking true pathway inhibition. This counter-screen validates that the observed activity is specific to the pathway.
-
Run a parallel plate prepared identically to the primary screen (steps 1-3).
-
Instead of stimulating with TNF-α and reading luciferase, add 25 µL of a cell viability reagent (e.g., CellTiter-Glo®).
-
Incubate and read luminescence as per the manufacturer's protocol.
-
Data Analysis and Quality Control
-
Calculate Percent Inhibition of NF-κB Activity:
-
% Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_Unstimulated) / (Luminescence_Stimulated_DMSO - Luminescence_Unstimulated))
-
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = 100 * (1 - (Luminescence_Viability_Sample / Luminescence_Viability_DMSO))
-
-
Hit Triage:
-
Primary hits are defined as compounds that show significant inhibition in the NF-κB assay (e.g., >50% or >3xSD of the mean of the DMSO wells).
-
Filter out any primary hits that also show significant cytotoxicity (e.g., >20%) in the counter-screen.
-
-
Assay Quality Control (Z'-Factor):
-
Calculate the Z'-factor for the primary screening assay using the stimulated (DMSO) and unstimulated controls. A value >0.5 is desired.
-
Table 2: Example Parameters for NF-κB Reporter Assay
| Parameter | Value | Rationale |
| Cell Line | HEK293-NFκB-luc | Validated reporter system.[8] |
| Seeding Density | 5,000 cells/well | Optimized for health and signal window. |
| TNF-α Conc. | 1 ng/mL | EC₈₀, provides a large signal window for inhibition. |
| Incubation Time | 6 hours | Optimal for reporter gene expression. |
| Final DMSO Conc. | ≤0.2% | Minimizes cell toxicity from the solvent. |
| Hypothetical Z' | 0.75 | Indicates an excellent and robust assay. |
Conclusion
The protocols provided herein offer robust, validated, and high-throughput-compatible methods for screening libraries of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid analogs. The TR-FRET biochemical assay enables the precise identification of direct enzyme inhibitors, while the cell-based NF-κB reporter assay provides critical, physiologically relevant insights into the modulation of inflammatory pathways. By employing these complementary strategies, researchers can efficiently triage large compound collections, identify high-quality hits, and accelerate the journey from initial screening to lead optimization in drug discovery.
References
-
Poly-Dtech. TR-FRET Assay Principle. Available from: [Link]
-
Agilent Technologies. TR-FRET. Available from: [Link]
-
Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Available from: [Link]
-
BPS Bioscience. AlphaLISA® Assay Kits. Available from: [Link]
-
ICE Bioscience. FRET and TR-FRET Assays. Available from: [Link]
-
DCReport. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025-09-15). Available from: [Link]
-
Charnwood Discovery. AlphaLISA. Available from: [Link]
-
Bitesize Bio. A New Frontier in Protein Quantitation: AlphaLISA. (2025-05-20). Available from: [Link]
-
Meijer, K. et al. (2014). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. Available from: [Link]
-
Dizdaroglu, Y. et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023-04-21). Available from: [Link]
-
Gomez, L. et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. Cell-based screening assay for anti-inflammatory activity of bioactive compounds | Request PDF. (2025-08-06). Available from: [Link]
-
ResearchGate. Cell-Based Assays for High-Throughput Screening: Methods and Protocols. (2025-08-10). Available from: [Link]
-
Crowther, G. (2014). Development of enzyme activity assays for high-throughput screening (HTS). University of Washington. Available from: [Link]
-
Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
-
ResearchGate. Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011-10-06). Available from: [Link]
-
Pérez-del Palacio, J. et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening. Available from: [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link]
-
PubChem. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
ResearchGate. High Throughput Screening: Methods and Protocols. (2025-08-10). Available from: [Link]
-
National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. Available from: [Link]
-
Preprints.org. Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025-02-05). Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024-12-24). Available from: [Link]
-
National Center for Biotechnology Information. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available from: [Link]
-
Preprints.org. Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025-08-14). Available from: [Link]
-
PubMed. Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. Available from: [Link]
-
Creative Bioarray. How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Available from: [Link]
-
Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]
-
SpringerLink. Basics of HTS Assay Design and Optimization. Available from: [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link]
-
National Center for Biotechnology Information. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. Available from: [Link]
-
PubMed. NF-κB signaling pathway is inhibited by heat shock independently of active transcription factor HSF1 and increased levels of inducible heat shock proteins. Available from: [Link]
-
Boster Biological Technology. NF-κB Signaling Pathway. Available from: [Link]
-
Studylib. How to develop an HTS assay. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Available from: [Link]
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available from: [Link]
-
PubMed Central. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Available from: [Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. marinbio.com [marinbio.com]
- 13. sinobiological.com [sinobiological.com]
- 14. dcreport.org [dcreport.org]
- 15. poly-dtech.com [poly-dtech.com]
- 16. Time-resolved Fluorescence Energy Transfer | Agilent [agilent.com]
- 17. faculty.washington.edu [faculty.washington.edu]
- 18. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 19. benchchem.com [benchchem.com]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you optimize your reaction yield and purity.
The synthesis is typically a two-stage process: first, the formation of the pyrazole core via a cyclocondensation reaction to yield an ester intermediate, followed by the hydrolysis of the ester to the final carboxylic acid product. This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage.
Troubleshooting & Frequently Asked Questions (FAQs)
Part 1: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate (Ester Intermediate)
The most common route to the pyrazole core is a variation of the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[1][2]
Q1: My reaction yield for the pyrazole ester is consistently low. What are the primary causes and how can I improve it?
A1: Low yield in the cyclocondensation step is a frequent issue stemming from several factors. Let's break down the most common culprits and their solutions.
-
Reagent Quality: Phenylhydrazine is susceptible to oxidation, often indicated by a dark coloration (red/brown).[3] Using freshly distilled or high-purity phenylhydrazine is critical. The β-ketoester starting material should also be pure, as impurities can lead to side reactions.
-
Reaction Stoichiometry: While a 1:1 molar ratio of the β-ketoester and phenylhydrazine is theoretically required, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion, but a large excess can complicate purification.
-
Temperature and Reaction Time: These reactions often require heating to overcome the activation energy for cyclization and dehydration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient heating time will result in incomplete conversion, while excessive heat or prolonged reaction times can lead to thermal degradation and the formation of tar-like impurities. An optimal temperature is typically around 100°C in a solvent like 1-propanol or refluxing in ethanol/acetic acid.[1]
-
Catalyst and Solvent Choice: A catalytic amount of a weak acid, such as glacial acetic acid, is crucial.[1][4] It protonates the carbonyl oxygen, making it more electrophilic for the initial attack by hydrazine, and facilitates the final dehydration step to form the aromatic pyrazole ring.[2] Ethanol, propanol, or glacial acetic acid are effective solvents.[1][5]
Q2: The reaction mixture turns a dark brown or red color. Is this normal, and can these impurities be removed?
A2: Yes, a color change to yellow, red, or even dark brown is common in Knorr-type syntheses involving phenylhydrazine.[3] This is primarily due to the formation of oxidized hydrazine species and other polymeric side products. While somewhat typical, an intense, dark color often correlates with lower yields of the desired product.
Mitigation Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidative side reactions.
-
Reagent Purity: As mentioned in A1, using high-purity, colorless phenylhydrazine is the most effective preventative measure.
-
Purification: Most of these colored impurities are highly polar or polymeric and can often be removed during workup and recrystallization of the ester intermediate. A silica gel plug filtration before full chromatography can also be effective.
Part 2: Hydrolysis of the Ester to Carboxylic Acid
The final step is the saponification (base-catalyzed hydrolysis) of the pyrazole ester to the target carboxylic acid.
Q3: My ester hydrolysis is very slow or incomplete. How can I ensure full conversion?
A3: Incomplete hydrolysis is a common bottleneck, often due to poor solubility of the sterically shielded ester.[6][7]
-
Solvent System: The pyrazole ester is likely insoluble in purely aqueous base. A biphasic system with a co-solvent is necessary to facilitate interaction between the ester and the hydroxide ions. A mixture of an alcohol (like ethanol or methanol) and water is a standard choice.[6] Tetrahydrofuran (THF) is another excellent co-solvent that can improve solubility.
-
Choice and Concentration of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used. Using a higher concentration of the base (e.g., 2-6 M) and ensuring a sufficient molar excess (at least 3-5 equivalents) is important to drive the equilibrium towards the carboxylate salt.[6] For particularly stubborn esters, Lithium Hydroxide (LiOH) in a THF/water mixture is often more effective.[6]
-
Temperature: Heating the reaction mixture to reflux is standard practice for ester hydrolysis and significantly increases the reaction rate.[6] Monitor by TLC until all the starting ester has been consumed.
| Condition | Rationale | Typical Parameters |
| Base | Drives the saponification reaction. KOH is sometimes more effective due to the higher solubility of potassium salts. | 3-6 eq. NaOH or KOH |
| Solvent | Increases solubility of the non-polar ester in the aqueous base. | EtOH/H₂O (1:1), THF/H₂O (2:1) |
| Temperature | Increases reaction rate. | Reflux (typically 80-100°C) |
| Time | Ensure complete conversion. | 4-24 hours (monitor by TLC) |
| Table 1: Recommended Starting Conditions for Ester Hydrolysis. |
Q4: How do I properly work up the reaction and purify the final carboxylic acid product?
A4: Proper workup is critical for isolating a pure product. The key is to leverage the acidic nature of the target molecule.
-
Solvent Removal: After the reaction is complete (as confirmed by TLC), cool the mixture to room temperature and remove the organic solvent (ethanol, THF) under reduced pressure.
-
Basification and Extraction: Add water to the residue to dissolve the carboxylate salt. The solution should be basic (pH > 10). Wash this aqueous solution with a water-immiscible organic solvent like diethyl ether or ethyl acetate. This will remove any unreacted ester and other neutral, non-acidic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 2-4 M HCl) with vigorous stirring. The carboxylic acid will precipitate out as its pKa is crossed (target pH ~2-3).[8]
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the product under vacuum.[8]
-
Recrystallization: For highest purity, recrystallize the crude acid from a suitable solvent system, such as ethanol/water or acetic acid.[8]
Process & Troubleshooting Workflow
The following diagram outlines the general synthesis and key decision points for troubleshooting.
Detailed Experimental Protocols
Safety Precaution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]
Protocol 1: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established Knorr-type synthesis procedures.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 2-benzoylpropanoate (1.0 eq), phenylhydrazine (1.1 eq), and absolute ethanol (or 1-propanol) to make a ~0.5 M solution.
-
Catalyst Addition: Add glacial acetic acid (approx. 3-5 drops per 10 mmol of starting material).
-
Heating: Heat the reaction mixture to reflux (approx. 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting β-ketoester spot is no longer visible (typically 2-4 hours).
-
Work-up & Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: Wash the crude solid with a small amount of cold water or cold ethanol. The crude ester can be purified further by recrystallization from ethanol to yield the product as a crystalline solid.
Protocol 2: Hydrolysis to 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask, suspend the pyrazole ester (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (5.0 eq NaOH). The mixture should be sufficiently dilute to allow for effective stirring.
-
Heating: Heat the mixture to reflux until TLC analysis shows complete consumption of the starting material (typically 4-12 hours). The reaction mixture should become a clear, homogeneous solution as the carboxylate salt is formed.
-
Work-up: a. Cool the flask to room temperature and remove the ethanol via rotary evaporation. b. Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove any neutral organic impurities. c. Place the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 4M HCl with constant stirring. A thick white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Key Parameter Relationships
The interplay between reagents, catalysts, and conditions dictates the success of the synthesis. The following diagram illustrates these critical relationships for the initial cyclization step.
References
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- Patil, S., Gangat, S., & Umbarkar, S. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of the Korean Chemical Society, 56(4), 468-474.
- Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(21), 3846.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019).
- Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
- PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
- Wiley Online Library. (2023).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
- Liu, Y., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry, 26(10), 2845-2854.
- BenchChem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- ResearchGate. (2018).
- YouTube. (2021).
- IJRPR. (2022).
- Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros.
- Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- ECHEMI. (n.d.). Difficult hydrolysis of an hindered ester.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS: 15409-48-0). The information herein is structured to address specific experimental issues through a troubleshooting-focused, question-and-answer format, grounded in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered after synthesis.
Q1: My crude product is a sticky oil or waxy solid, not a crystalline powder. What should I do first?
A1: An oily or non-crystalline crude product typically indicates the presence of significant impurities, such as residual solvent, unreacted starting materials, or low-melting point byproducts.
-
Initial Action: Before attempting a complex purification, try performing a solvent trituration. Suspend the crude oil in a non-polar solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir vigorously. The goal is to "wash" the impurities away, often inducing the precipitation of your target compound as a solid. Collect the solid by filtration.
-
Causality: This simple step removes non-polar contaminants that can inhibit crystal lattice formation. If this fails, the product likely requires a more rigorous purification method like acid-base extraction or column chromatography to remove more closely related impurities.
Q2: After purification, my final product has a persistent yellow or brown color. How can I remove it?
A2: Color in your sample often arises from highly conjugated or oxidized impurities.
-
For Recrystallization: During the recrystallization protocol, after the compound is fully dissolved in the hot solvent, you can add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal. The charcoal adsorbs many colored impurities.[1] Be aware that using charcoal can sometimes lead to a slight reduction in overall yield due to co-adsorption of the product.[1]
-
For Chromatography: If the colored impurity has a different polarity, it should separate during column chromatography. If it co-elutes, a different solvent system or stationary phase (e.g., alumina) may be required.
Q3: Which purification technique should I try first: recrystallization, acid-base extraction, or column chromatography?
A3: The best initial approach depends on the likely nature of your impurities.
-
Acid-Base Extraction: This is the most powerful and logical first step if you suspect the presence of neutral or basic impurities. Since your target molecule is a carboxylic acid, it can be selectively separated from non-acidic compounds.[2][3][4][5] This is particularly useful for removing unreacted starting ester (ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate).
-
Recrystallization: If your crude product is relatively pure (>85-90%) and solid, direct recrystallization is often the most efficient method to achieve high purity.
-
Column Chromatography: This is the most versatile but also the most labor-intensive method. It should be reserved for situations where acid-base extraction and recrystallization fail, or when separating impurities with very similar properties to the desired product (e.g., regioisomers).
The following diagram illustrates a recommended general workflow.
Caption: General experimental workflow for the purification of the target compound.
Part 2: Troubleshooting Guide: In-Depth Protocols & Causality
Method 1: Purification via Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group to separate it from non-acidic (neutral or basic) impurities.
Core Principle: The neutral carboxylic acid is insoluble in water but soluble in organic solvents. Upon reaction with a weak base (e.g., sodium bicarbonate), it is deprotonated to form a carboxylate salt. This ionic salt is soluble in the aqueous phase and can be physically separated from neutral impurities that remain in the organic phase.[2][3][4] Subsequent re-acidification of the aqueous layer precipitates the pure carboxylic acid.[2]
| Symptom / Issue | Potential Cause(s) | Troubleshooting Action & Explanation |
| Low recovery of product after acidification. | 1. Incomplete extraction into the aqueous layer. 2. Insufficient acidification. 3. Product has some water solubility. | 1. Increase Extractions: Perform multiple extractions (3x) of the organic layer with the basic solution. This ensures a more complete transfer of the carboxylate salt. 2. Check pH: After adding acid, check the pH of the aqueous layer with litmus or pH paper to ensure it is strongly acidic (pH 1-2). Add more acid if necessary.[2] 3. Back-Extraction: If no precipitate forms or it is very fine, the product may be slightly water-soluble. Extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry with Na₂SO₄, and evaporate the solvent.[3] |
| An emulsion forms at the interface of the organic and aqueous layers. | The concentration of the crude product is too high, or vigorous shaking has formed a stable mixture. | Break the Emulsion: 1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution); this increases the ionic strength of the aqueous layer and can help break the emulsion. |
| The product precipitates during the initial basic extraction. | The sodium salt of the carboxylic acid is insoluble in the aqueous solution. | Increase Volume/Dilute: The concentration of the salt is too high. Add more water to the separatory funnel to dissolve the precipitated salt. You may need to use a larger volume of aqueous base for the extraction. |
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (approximately half the volume of the organic solvent).[2][3] Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the base wash (Step 2 & 3) on the organic layer two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until gas evolution ceases and the solution is strongly acidic (test with pH paper).[2] The pure carboxylic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven.
Caption: Visualization of the acid-base extraction process.
Method 2: Purification via Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. Impurities remain in the solution.
Core Principle: The ideal recrystallization solvent will dissolve the target compound poorly at room temperature but very well at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
While specific solubility data for the target acid is not widely published, we can make expert recommendations based on its structure and data from close analogs. The ethyl ester precursor is reported to be recrystallized from ethanol.[5] Pyrazole carboxylic acids are also commonly recrystallized from alcohols.[6]
| Solvent Class | Recommended Solvents | Rationale & Comments |
| Protic Solvents | Ethanol, Methanol, Isopropanol | Excellent Starting Point. Alcohols are good general-purpose solvents for moderately polar compounds containing hydrogen bond donors/acceptors. High likelihood of success. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good for dissolving the compound, but may require a co-solvent (anti-solvent) like hexanes to induce crystallization. |
| Co-Solvent Systems | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane | Highly Effective. Use when a single solvent is too effective (compound stays dissolved when cold) or not effective enough (poor solubility when hot). Dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until cloudy, then re-clarify with a drop of the good solvent before cooling.[4] |
| Non-Polar Solvents | Hexane, Toluene | Generally poor solvents for this compound. Primarily useful as anti-solvents in co-solvent systems or for trituration. |
digraph "Recrystallization Troubleshooting" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Does the solid dissolve\nin hot solvent?", fillcolor="#FBBC05"]; No_Dissolve [label="No", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Yes_Dissolve [label="Yes"];
Crystals_Form [label="Do crystals form\nupon cooling?", fillcolor="#FBBC05"]; Yes_Crystals [label="Yes"]; No_Crystals [label="No", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Success [label="Success!\nCollect Crystals.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oiling_Out [label="Does an oil form\ninstead of crystals?", fillcolor="#FBBC05"]; Yes_Oil [label="Yes", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Oil [label="No"];
Action1 [label="Action:\n- Add more solvent.\n- Choose a more polar solvent.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Action2 [label="Action:\n- Scratch flask walls.\n- Add a seed crystal.\n- Cool in an ice bath.\n- Evaporate some solvent.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Action3 [label="Action:\n- Re-heat to dissolve oil.\n- Add more of the 'good' solvent.\n- Cool more slowly.", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> No_Dissolve [label=""]; Start -> Yes_Dissolve [label=""]; No_Dissolve -> Action1;
Yes_Dissolve -> Crystals_Form; Crystals_Form -> Yes_Crystals; Crystals_Form -> No_Crystals; Yes_Crystals -> Success;
No_Crystals -> Oiling_Out; Oiling_Out -> Yes_Oil; Oiling_Out -> No_Oil;
No_Oil -> Action2; Yes_Oil -> Action3; }
Caption: Decision-making flowchart for troubleshooting recrystallization.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more ethanol in small portions until the solid just completely dissolves at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Method 3: Purification via Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).
Core Principle: The crude mixture is loaded onto the top of a column packed with silica gel. A solvent (eluent) is then passed through the column. Less polar compounds have weaker interactions with the polar silica gel and travel down the column more quickly, while more polar compounds are retained longer.
-
Starting Point: A publication detailing the purification of the closely related ethyl ester used a solvent system of benzene:ethyl acetate (8:1) .[3] As benzene is highly toxic, a safer and effective alternative is hexane:ethyl acetate or toluene:ethyl acetate .
-
Recommendation for the Acid: Carboxylic acids can sometimes exhibit "tailing" (streaking) on silica gel due to strong interactions. To mitigate this, it is common practice to add a small amount of a volatile acid to the eluent system.
-
Recommended Starting Eluent: Hexane:Ethyl Acetate (4:1) + 0.5% Acetic Acid . The ratio can be optimized using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.3 for the desired product.
| Symptom / Issue | Potential Cause(s) | Troubleshooting Action & Explanation |
| Product does not move from the baseline (Rf = 0). | The eluent is not polar enough. | Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., move from 4:1 Hex:EtOAc to 2:1 or 1:1). |
| Product runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease Eluent Polarity: Increase the proportion of the less polar solvent (e.g., move from 4:1 Hex:EtOAc to 9:1). |
| Poor separation between product and impurity. | The chosen solvent system does not provide adequate resolution. | Change Solvent System: Try a different solvent combination with different selectivities (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol). |
| Wide, tailing peaks for the carboxylic acid. | Strong, non-ideal interactions between the acidic product and the silica gel. | Add an Acid Modifier: As recommended above, add a small amount of acetic acid (0.5-1%) or formic acid to the eluent. This protonates the silica surface silanol groups, reducing their interaction with the analyte and leading to sharper peaks.[7] |
-
TLC Analysis: Develop a suitable eluent system using TLC. The ideal system gives your product an Rf value of 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your eluent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Part 3: References
-
University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L Manual. Retrieved from a relevant university chemistry resource.
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. In Organic Chemistry Laboratory Techniques. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives. Retrieved from a relevant BenchChem technical document.
-
Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-8.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Khan, I., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. International Journal of Pharmaceutical Sciences and Research, 4(11), 4326-4332.
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
Al-Azzawi, A. M., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(2), M826. Retrieved from [Link]
Sources
- 1. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester | 7189-04-0 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
common side products in Knorr pyrazole synthesis and how to avoid them
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for one of the most fundamental reactions in heterocyclic chemistry. Here, we address common challenges, particularly the formation of side products, and offer expert-driven solutions to optimize your synthetic outcomes.
Introduction to the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a robust and versatile method for the preparation of pyrazole and pyrazolone derivatives.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative, typically under acidic conditions.[1][2] The thermodynamic driving force of this reaction is the formation of a stable aromatic pyrazole ring.[1]
While the Knorr synthesis is a powerful tool, it is not without its challenges. The formation of side products can complicate purification and reduce yields. This guide will walk you through the most common issues and provide detailed, evidence-based strategies to mitigate them.
General Reaction Mechanism
The synthesis proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the final aromatic pyrazole.[3]
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common problems encountered during the Knorr pyrazole synthesis.
FAQ 1: Regioisomer Formation
Q1: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two pyrazole products. What are these, and how can I synthesize only the one I need?
A1: The Challenge of Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two constitutional isomers, known as regioisomers, can be formed.[4] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two non-equivalent carbonyl carbons. Controlling this regioselectivity is a critical challenge, as different regioisomers can possess vastly different biological and physical properties.[4]
The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions, particularly pH.[4]
Mechanism of Regioisomer Formation
Caption: Divergent pathways leading to regioisomer formation.
Troubleshooting and Control Strategies:
Your ability to favor one regioisomer over the other depends on exploiting the differences between the two carbonyl groups of your dicarbonyl substrate.
| Factor | Principle | Experimental Strategy |
| Steric Hindrance | The hydrazine will preferentially attack the less sterically hindered carbonyl group.[4] | If your dicarbonyl has one bulky and one small substituent, the reaction will likely favor the isomer resulting from attack at the less hindered site. |
| Electronic Effects | The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl.[4] | For a dicarbonyl with an electron-withdrawing group, the reaction will favor attack at the more electrophilic carbonyl. |
| Reaction pH | The acidity or basicity of the reaction medium is a critical control element. Under acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, and the less basic, less hindered nitrogen attacks the more reactive carbonyl (often the ketone in a β-ketoester).[5] | Careful control of pH can often reverse or enhance regioselectivity. It is crucial to perform small-scale trials at different pH values to determine the optimal conditions for your specific substrates. |
Experimental Protocol for Regioselective Synthesis (pH Control):
This protocol details a general procedure for controlling regioselectivity by adjusting the reaction pH.
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Acid (e.g., HCl) or Base (e.g., Sodium Acetate) for pH adjustment
-
-
Procedure (Acidic Conditions):
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid like concentrated HCl.
-
Slowly add the substituted hydrazine to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
-
Procedure (Near-Neutral/Basic Conditions):
-
Dissolve the 1,3-dicarbonyl compound and the hydrazine hydrochloride salt in ethanol.
-
Add one equivalent of a weak base like sodium acetate to generate the free hydrazine in situ.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
FAQ 2: Incomplete Reaction and Intermediate Accumulation
Q2: My reaction has stalled, and I'm isolating a non-aromatic intermediate instead of the desired pyrazole. What is happening?
A2: The Trapping of Intermediates
Incomplete conversion to the final pyrazole product often results from the accumulation of stable intermediates. The two most common culprits are the initial hydrazone and the cyclic hydroxylpyrazolidine (a cyclic hemiaminal).[4][6]
Troubleshooting and Solutions:
The final dehydration step to form the aromatic pyrazole is often the rate-determining step and can be sensitive to reaction conditions.[4]
| Issue | Cause | Recommended Action |
| Hydrazone Accumulation | The cyclization step is often acid-catalyzed. At neutral or higher pH, the hydrazone can be slow to cyclize and may be isolated as the major product.[6] | Add a catalytic amount of a protic acid (e.g., glacial acetic acid, a few drops of H₂SO₄) to facilitate the cyclization and subsequent dehydration.[1] |
| Hydroxylpyrazolidine Isolation | The dehydration of the cyclic hemiaminal to the final pyrazole is often the slowest step. Insufficient heat or lack of a strong dehydrating agent can lead to its isolation.[4] | Increase the reaction temperature or consider using a stronger acid catalyst. In some cases, a Dean-Stark apparatus can be used to azeotropically remove water and drive the reaction to completion. |
Optimized Protocol to Drive the Reaction to Completion:
-
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Toluene
-
Glacial Acetic Acid (catalytic amount)
-
Dean-Stark apparatus
-
-
Procedure:
-
Combine the 1,3-dicarbonyl, hydrazine, and a catalytic amount of glacial acetic acid in toluene in a round-bottom flask fitted with a Dean-Stark trap and condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the pyrazole product.
-
Monitor the reaction by TLC until the starting material and any intermediates are consumed.
-
Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate under reduced pressure.
-
FAQ 3: Formation of a Di-addition Side Product
Q3: I am observing a side product with a mass corresponding to my dicarbonyl plus two molecules of hydrazine. What is this and how can I prevent it?
A3: The Di-addition Byproduct
Recent studies have identified a di-addition intermediate, where two molecules of hydrazine have reacted with one molecule of the 1,3-dicarbonyl.[4] This is more likely to occur when an excess of hydrazine is used and can be a significant side product under certain conditions.
Mechanism of Di-addition Product Formation
Caption: Formation of a di-addition side product.
Prevention Strategy:
The most effective way to prevent the formation of the di-addition product is to control the stoichiometry of the reactants.
-
Stoichiometric Control: Use a 1:1 molar ratio of the 1,3-dicarbonyl compound to the hydrazine derivative. If the reaction is sluggish, it is better to increase the reaction time or temperature rather than adding a large excess of hydrazine.
-
Slow Addition: Add the hydrazine derivative slowly to a solution of the 1,3-dicarbonyl compound. This maintains a low concentration of free hydrazine in the reaction mixture, disfavoring the second addition.
FAQ 4: Self-Condensation of the 1,3-Dicarbonyl Starting Material
Q4: I am concerned about my 1,3-dicarbonyl compound undergoing self-condensation. Is this a common side product in the Knorr synthesis?
A4: Self-Condensation is Generally Not a Major Issue
Self-condensation of 1,3-dicarbonyl compounds, such as an aldol-type reaction, is typically not a significant side reaction under the conditions of the Knorr pyrazole synthesis. This is because the reaction with hydrazine is usually much faster than the self-condensation. Furthermore, under many reaction conditions, the 1,3-dicarbonyl exists predominantly in its enol or enolate form, which reduces the concentration of the electrophilic dicarbonyl species required for self-condensation.
However, if you are using a particularly reactive dicarbonyl compound or forcing reaction conditions (e.g., very high temperatures with a slow-reacting hydrazine), self-condensation could become a minor issue.
Preventative Measures:
-
Reaction Temperature: Avoid unnecessarily high reaction temperatures. The Knorr synthesis is often efficient at or below the reflux temperature of common solvents like ethanol or acetic acid.
-
Reaction Time: Do not prolong the reaction time unnecessarily after the starting materials have been consumed, as this can promote side reactions.
-
Order of Addition: Adding the dicarbonyl compound to the hydrazine solution can sometimes minimize self-condensation by ensuring the dicarbonyl is immediately consumed.
FAQ 5: Purification of the Final Pyrazole Product
Q5: My crude product is a mixture of regioisomers and other impurities. What is the best way to purify my target pyrazole?
A5: Purification Strategies
The purification of pyrazole derivatives often involves a combination of techniques to remove unreacted starting materials, side products, and regioisomers.
-
Recrystallization: This is often the first and most effective method for purifying the crude product, especially if the desired pyrazole is a solid.
-
Solvent Selection: Common solvents for recrystallizing pyrazoles include ethanol, methanol, isopropanol, and mixtures such as ethanol/water or hexane/ethyl acetate.[7] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Fractional Recrystallization: If you have a mixture of regioisomers, it may be possible to separate them by fractional recrystallization if they have sufficiently different solubilities in a particular solvent.[7] This involves multiple, careful recrystallization steps to enrich one isomer in the crystalline fraction and the other in the mother liquor.
-
-
Column Chromatography: For mixtures of regioisomers that are difficult to separate by recrystallization, or for oily products, column chromatography on silica gel is the method of choice.[8]
-
Solvent System: A gradient of hexane and ethyl acetate is a common starting point for the elution of pyrazole derivatives. The optimal solvent system will depend on the polarity of your specific products and will need to be determined by TLC analysis.
-
General Protocol for Column Chromatography Separation of Regioisomers:
-
TLC Analysis: Develop a TLC solvent system (e.g., varying ratios of hexane/ethyl acetate) that shows good separation between your two regioisomers.
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent.
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which contain your purified products.
-
Concentration: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
References
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Shen, Z.-L., et al. (2006). A Concise ‘One-Pot’ Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylates via Lithium tert-Butoxide-Mediated Sterically Hindered Claisen Condensation and Knorr Reaction. Synlett, 2006(16), 2675-2678.
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1). [Link]
- Bakanas, I. J., & Moura-Letts, G. (n.d.). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11639. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. [Link]
-
Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
- Mondal, S., et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
SciSpace. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives. [Link]
-
PubMed. (n.d.). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
PubMed. (n.d.). Isolation and identification of the intermediates during pyrazole formation of some carbohydrate hydrazone derivatives. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
-
National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
ResearchGate. (n.d.). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
optimizing reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyrazole synthesis reactions. Here, we will delve into the critical parameters of temperature, solvent, and catalyst selection to help you troubleshoot common issues and answer frequently asked questions. Our focus is on providing practical, field-proven insights grounded in scientific principles to enhance your experimental success.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
One of the most common frustrations in synthesis is a lower-than-expected yield. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Inappropriate Temperature: The reaction temperature significantly influences the rate of reaction and the stability of intermediates.[1][2]
-
Too Low: The reaction may be too slow to proceed to completion within the given timeframe. Gradually increase the temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS.
-
Too High: Reactants, intermediates, or the final product might be degrading. This is particularly relevant for thermally sensitive functional groups. If degradation is suspected, try lowering the temperature. For instance, in a silver-catalyzed synthesis of trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but further increases led to a lower yield.[1]
-
-
Suboptimal Solvent: The solvent plays a crucial role in reactant solubility, reaction rate, and even regioselectivity.
-
Polarity Mismatch: Ensure your reactants are soluble in the chosen solvent. Traditional methods often use polar solvents like ethanol or methanol.[3][4] However, aprotic dipolar solvents like DMF or NMP have shown to give better results in some cases.[5]
-
Green Alternatives: Consider environmentally benign options. Deep Eutectic Solvents (DESs) are emerging as effective and sustainable alternatives, offering high solubility for a wide range of reactants and often requiring milder reaction conditions.[3][6] Water is another excellent green solvent, particularly in ultrasound-promoted syntheses.[7][8]
-
-
Ineffective or Absent Catalyst: Many pyrazole syntheses require a catalyst to proceed efficiently.
-
Acid/Base Catalysis: The classic Knorr pyrazole synthesis, for example, utilizes an acid catalyst to facilitate the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9][10][11] Ensure the catalyst is active and used in the appropriate concentration. In some cases, acidic additives like acetic acid or piperidinium acetate can significantly boost yields.[12]
-
Transition Metal Catalysts: Various transition metals, including silver, ruthenium, and rhodium, have been employed to catalyze pyrazole synthesis, often enabling milder reaction conditions and novel transformations.[12][13][14] If using a metal catalyst, ensure it is not poisoned by impurities in your starting materials.
-
Catalyst-Free Conditions: Modern methods like ultrasound or microwave-assisted synthesis can sometimes proceed efficiently without a catalyst, offering a greener alternative.[7][8]
-
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of a mixture of two regioisomeric pyrazoles is a common challenge.
Potential Causes & Solutions:
-
Solvent Effects: The choice of solvent can dramatically influence the regioselectivity of the reaction.
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles.[15]
-
-
Reaction Conditions: Temperature and the nature of the reactants can also play a role.
-
Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack to the less hindered carbonyl group, thereby favoring one regioisomer.
-
Electronic Effects: The electronic properties of the substituents can influence the reactivity of the two carbonyl groups, affecting the regiochemical outcome.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of pyrazole synthesis.
Q1: What is the optimal temperature range for pyrazole synthesis?
A1: There is no single optimal temperature range, as it is highly dependent on the specific reaction, substrates, and catalyst used. However, here are some general guidelines:
-
Conventional Heating: Many traditional methods, like the Knorr synthesis, are often performed at room temperature or under reflux in solvents like ethanol.[4][13]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often allows for higher temperatures to be reached quickly and uniformly.[16][17][18][19][20][21][22] Temperatures can range from 70°C to 160°C, with reaction times often in the order of minutes.[18]
-
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote reactions at moderate temperatures, often around 60°C.[7][8][16][23]
It is crucial to perform an optimization study for your specific reaction, starting at a lower temperature and gradually increasing it while monitoring the reaction progress.
Q2: How do I choose the right solvent for my pyrazole synthesis?
A2: The ideal solvent should dissolve your reactants, be inert to the reaction conditions, and facilitate the desired reaction pathway.
| Solvent Type | Examples | Considerations |
| Polar Protic | Ethanol, Methanol, Water | Commonly used, good for dissolving polar reactants. Water is an excellent green solvent.[3][7][8] |
| Aprotic Dipolar | DMF, NMP, DMSO | Can lead to better results than polar protic solvents in some cases.[5] |
| Fluorinated Alcohols | TFE, HFIP | Can significantly improve regioselectivity.[15] |
| Green Solvents | Deep Eutectic Solvents (DESs), Ionic Liquids | Environmentally friendly alternatives that can enhance reaction rates and selectivity.[3][6] |
| Solvent-Free | - | The most environmentally benign option, often coupled with microwave or mechanochemical methods.[4][19][20] |
Q3: What are the most common catalysts for pyrazole synthesis, and how do I choose one?
A3: The choice of catalyst depends on the specific reaction mechanism.
-
Acid Catalysts: Acetic acid, sulfuric acid, or Lewis acids like lithium perchlorate are commonly used in condensation reactions like the Knorr synthesis.[9][10][11][13]
-
Base Catalysts: Bases like piperidine, pyridine, or DABCO are often employed in multicomponent reactions for the synthesis of pyranopyrazoles.
-
Transition Metal Catalysts: Silver (Ag), Ruthenium (Ru), Rhodium (Rh), and Copper (Cu) catalysts can enable unique transformations and often operate under milder conditions.[1][12][13][14] For example, a silver-catalyzed reaction has been used for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles.[1]
-
Organocatalysts: L-tyrosine has been used as an eco-friendly catalyst in the synthesis of pyranopyrazole derivatives.[24]
-
Nanocatalysts: Magnetically retrievable nano-organocatalysts have been developed for microwave-assisted Paal–Knorr reactions and pyrazole synthesis, facilitating easy catalyst recovery.[11]
The selection should be based on the specific transformation you are trying to achieve, with a growing emphasis on using green and recyclable catalysts.[6][25][26]
Experimental Protocols & Workflows
Workflow for Optimizing Pyrazole Synthesis
Caption: A decision-making workflow for optimizing pyrazole synthesis conditions.
References
-
Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium. Journal of Sulfur Chemistry. [Link]
-
Ultrasound promoted synthesis of substituted pyrazoles and isoxazoles containing sulphone moiety. Ultrasonics Sonochemistry. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium. Taylor & Francis Online. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]
-
Mechanistic pathway to synthesize pyrazoles using green catalyst. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]
-
Graph of temperature and power % vs time for the synthesis of pyrazole a following MW2 synthetic approach under the entry F (Table 2) operative conditions. ResearchGate. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. name-reaction.com [name-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ultrasound promoted synthesis of substituted pyrazoles and isoxazoles containing sulphone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of pyrazole derivatives from 1,3-dicarbonyls
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the robust and versatile condensation reaction between 1,3-dicarbonyl compounds and hydrazines. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide direct answers to specific issues you may encounter during your experiments.
Q1: I am experiencing very low to no yield of my desired pyrazole. What are the potential causes and how can I improve it?
A1: Low or no yield in a Knorr pyrazole synthesis is a common issue that can often be resolved by systematically evaluating several factors. The reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is typically efficient but sensitive to reaction conditions.[1][2]
Here are the primary aspects to investigate:
-
Inadequate Catalyst: The Knorr synthesis is generally an acid-catalyzed reaction.[1][3][4] The acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[5] If you are not using a catalyst, or if the catalyst is not effective, the reaction rate will be significantly slower.
-
Sub-optimal pH: While acidic conditions are beneficial, a pH that is too low can be detrimental.[5] If the medium is too acidic, the hydrazine, being basic, will be protonated. This protonation reduces the nucleophilicity of the hydrazine, thereby inhibiting the initial attack on the dicarbonyl compound.[5]
-
Solution: If you are using a hydrazine salt (e.g., phenylhydrazine HCl), consider adding one equivalent of a mild base like sodium acetate to buffer the reaction medium.
-
-
Reaction Temperature and Time: The condensation and subsequent cyclization and dehydration steps require sufficient energy and time. Room temperature reactions may be sluggish for less reactive substrates.
-
Purity of Starting Materials: Impurities in either the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions and a decrease in the yield of the desired pyrazole.[9] Hydrazine derivatives, in particular, can be prone to oxidation.
-
Solution: Ensure your 1,3-dicarbonyl is pure; purify by distillation or recrystallization if necessary. Use fresh, high-purity hydrazine.
-
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound. The outcome is determined by which of the two non-equivalent carbonyl groups is attacked first by the hydrazine.[10][11] Several factors influence this selectivity:
-
Electronic Effects: The initial nucleophilic attack of the hydrazine will preferentially occur at the more electrophilic carbonyl carbon.[11] Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack.
-
Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to one of the carbonyl groups, thus favoring attack at the less sterically encumbered site.[11]
-
Solvent Choice: The solvent can play a crucial role in modulating regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.[12] These solvents are believed to enhance the electrophilicity of one carbonyl group through hydrogen bonding, thereby directing the initial attack of the hydrazine.[12]
Strategies for Controlling Regioselectivity:
| Strategy | Principle | Recommended Action |
| Solvent Engineering | Fluorinated alcohols can enhance the electrophilicity of one carbonyl group. | Substitute standard solvents like ethanol with TFE or HFIP.[12] |
| pH Control | The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is pH-dependent. | Under acidic conditions, the reaction may favor attack at the more reactive carbonyl. In neutral or basic conditions, the more nucleophilic nitrogen of the hydrazine will preferentially attack.[11] |
| Microwave Synthesis | Microwave irradiation can sometimes favor the formation of the thermodynamically more stable isomer. | Employ microwave-assisted synthesis, optimizing temperature and time.[13] |
Q3: I'm having difficulty purifying my pyrazole derivative. What are the best practices for purification?
A3: Purification of pyrazole derivatives can often be achieved through recrystallization, as they are typically crystalline solids. The key is to select an appropriate solvent system.
-
Solvent Selection: The ideal recrystallization solvent is one in which your pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Recrystallization Protocol:
-
Dissolve the crude pyrazole in the minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.[14]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[14]
-
-
Alternative Purification: If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative. A common issue with basic pyrazoles is their interaction with the acidic silica gel. Deactivating the silica gel with triethylamine can mitigate this problem.[15] Another approach is to convert the pyrazole into its acid addition salt, which can then be purified by crystallization.[16][17]
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from a β-ketoester.[2][6]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Standard laboratory glassware and heating/stirring apparatus
Procedure:
-
In a 20-mL scintillation vial equipped with a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2][6]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2]
-
Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane. The reaction is complete when the starting ketoester is no longer visible.[6]
-
Once the reaction is complete, add 10 mL of water to the hot, stirring reaction mixture to induce precipitation of the product.[2]
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for about 30 minutes to ensure complete crystallization.[2]
-
Isolate the solid product by vacuum filtration using a Büchner funnel, wash the collected solid with a small amount of cold water, and allow it to air dry.[2]
Visual Guides
Reaction Mechanism: Knorr Pyrazole Synthesis
The following diagram illustrates the generally accepted acid-catalyzed mechanism for the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to diagnosing and resolving low yield issues in your pyrazole synthesis.
Caption: A flowchart for troubleshooting low yields.
References
-
[(PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate.]([Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
stability issues of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid in solution
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS: 15409-48-0). It addresses common stability issues encountered in solution and offers structured troubleshooting workflows and validated experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and properties of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties is the first step to ensuring stability. The compound is a white to off-white crystalline powder with low aqueous solubility.[1][2] Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₂ | [3] |
| Molecular Weight | 278.31 g/mol | [2][3] |
| Melting Point | 196.76 °C | [1] |
| Water Solubility | 14.12 mg/L (Predicted) | [1] |
| Appearance | White to off-white crystalline powder | [2] |
Q2: What are the recommended storage conditions for the solid compound and its solutions?
A2: For the solid material, storage at 0-8°C is recommended to ensure long-term integrity.[2] Solutions are more susceptible to degradation. We advise preparing fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store in amber vials at -20°C or -80°C for short periods. Always perform a quality control check (e.g., HPLC, LC-MS) on stored solutions before use.
Q3: In which solvents is this compound soluble?
A3: Given its carboxylic acid group and aromatic nature, solubility is pH-dependent and favors polar organic solvents. Its water solubility is very low.[1] For initial stock solutions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used. For subsequent dilutions into aqueous buffers, the pH of the final solution is critical. As a carboxylic acid, its solubility in aqueous media will increase significantly at pH values above its pKa, where it exists as the more soluble carboxylate salt.
Q4: How stable is the pyrazole core itself?
A4: The pyrazole ring is a stable aromatic N-heterocycle.[4] These structures are generally robust and resistant to many chemical conditions.[4] However, they are not inert. Specific concerns include susceptibility to certain oxidative conditions and potential for photodissociation, as high-energy UV light can induce N-H (or in this N-phenyl) bond cleavage in the pyrazole core.[5][6]
Troubleshooting Guide: Stability in Solution
This guide uses a question-and-answer format to diagnose and resolve common experimental problems.
Issue 1: My compound precipitates out of my aqueous buffer solution.
-
Q: At what pH is your final buffer? A: 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is an acidic molecule. In buffers with a pH at or below its pKa, it will be in its neutral, less soluble form. Causality: The low water solubility of the protonated carboxylic acid is the primary cause of precipitation.[1]
-
Solution: Increase the pH of your buffer. A pH of 7.4 or higher will deprotonate the carboxylic acid to its carboxylate salt form, which is significantly more water-soluble. Always check that the final pH is compatible with your experimental system.
-
-
Q: What was the initial solvent for your stock solution and what is the final concentration of that solvent in your buffer? A: High concentrations of organic solvents like DMSO can cause cellular toxicity or interfere with assays. However, if the final concentration of the organic co-solvent is too low, the compound may precipitate as it is transferred from a high-solubility environment (stock) to a low-solubility one (aqueous buffer).
-
Solution: Optimize the percentage of the organic co-solvent. You may need to maintain a small percentage (e.g., 0.1-1%) of DMSO in your final aqueous solution. Alternatively, explore the use of solubility enhancers like cyclodextrins.
-
Troubleshooting Workflow: Unexpected Precipitation
This diagram outlines a logical workflow for diagnosing and solving solubility issues.
Caption: Workflow for troubleshooting compound precipitation.
Issue 2: I am seeing new peaks in my HPLC/LC-MS analysis over time, suggesting degradation.
-
Q: How are you storing your solutions and for how long? A: Exposure to light, elevated temperatures, or reactive components in the medium can cause degradation. Pyrazole derivatives, while generally stable, can undergo photodegradation.[4][5]
-
Solution: Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Store solutions frozen (-20°C or below) and for the shortest time possible. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
-
Q: What is the composition of your solution (solvents, buffers, additives)? A: The stability of the compound can be compromised by pH extremes or the presence of oxidizing/reducing agents. While hydrolysis of the carboxylic acid is not a concern, strong acids or bases can potentially catalyze reactions on the pyrazole ring or phenyl substituents.
-
Solution: Perform a forced degradation study (see Protocol 2) to systematically identify the cause. This involves exposing the compound to controlled stress conditions (acid, base, oxidation, heat, light) to pinpoint the specific vulnerability. This is a standard practice in drug development to establish stability profiles.
-
Key Factors Influencing Solution Stability
This diagram illustrates the primary environmental factors that can impact the stability of the compound.
Caption: Key factors impacting compound stability in solution.
Experimental Protocols
These protocols provide a starting point for preparing solutions and assessing stability.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Tare a clean, dry amber glass vial on an analytical balance.
-
Weighing: Carefully add approximately 2.78 mg of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (MW = 278.31) to the vial. Record the exact weight.
-
Calculation: Calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = (Weight (mg) / 278.31 g/mol ) / 10 mmol/L
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Storage: If not for immediate use, blanket the vial with an inert gas (argon or nitrogen), seal tightly, and store at -20°C or -80°C, protected from light.
Protocol 2: Basic Forced Degradation Study
This protocol helps identify sensitivities to common laboratory stressors. Use a starting concentration of ~100 µg/mL in a suitable solvent system for analysis by a stability-indicating method like HPLC-UV.
-
Sample Preparation: Prepare five identical aliquots of the compound solution.
-
Stress Conditions (Treat each aliquot as follows):
-
Control: Keep one aliquot at room temperature, protected from light.
-
Acid Hydrolysis: Add 1 M HCl to the aliquot to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: Add 1 M NaOH to the aliquot to achieve a final base concentration of 0.1 M.
-
Oxidative Degradation: Add 30% hydrogen peroxide to the aliquot to achieve a final H₂O₂ concentration of 3%.
-
Photolytic Degradation: Expose one aliquot to direct, high-intensity UV light (e.g., in a photostability chamber) for 24 hours, alongside a control sample wrapped in foil.
-
Thermal Degradation: Place one aliquot in an oven at 60°C for 48 hours.
-
-
Analysis: After the designated stress period (e.g., 24 or 48 hours), neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC-UV.
-
Interpretation: Compare the chromatograms. A significant decrease in the main peak area or the appearance of new peaks in a stressed sample relative to the control indicates degradation under that specific condition.
References
-
National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. [Link]
-
Chemchart. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0). [Link]
-
PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. [Link]
-
ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. [Link]
-
ChemRxiv. (n.d.). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. [Link]
-
PubChem. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
SAGE Journals. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. [Link]
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]
-
Oakwood Chemical. (n.d.). 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. [Link]
-
SpectraBase. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Arkivoc. (n.d.). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
Sources
- 1. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving Regioselectivity in Unsymmetrical Pyrazole Synthesis
Welcome to the Technical Support Center for optimizing regioselectivity in unsymmetrical pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter in the lab. Our goal is to empower you with the scientific understanding and practical techniques necessary to control the regiochemical outcome of your reactions and efficiently synthesize your target molecules.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The pyrazole scaffold is a critical pharmacophore present in numerous therapeutic agents and agrochemicals.[1] The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a widely used method for constructing this heterocyclic ring.[1][2] However, when an unsymmetrical 1,3-dicarbonyl is used, the reaction can lead to the formation of two distinct regioisomers, often in difficult-to-separate mixtures.[1][3][4] Controlling the regioselectivity—the preference for the formation of one isomer over another—is therefore a paramount challenge in synthetic chemistry.[1]
This guide will delve into the factors governing this selectivity and provide actionable strategies to direct the reaction towards your desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing during your experiments, offering probable causes and validated solutions.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
Probable Cause: This is a common outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal, and the reaction is run under standard conditions (e.g., ethanol at room temperature or reflux).[3] In these cases, the nucleophilic attack of the hydrazine shows little preference for either carbonyl, leading to a statistical mixture of products.[4]
Solutions:
-
Solvent Modification: This is often the most impactful and straightforward parameter to adjust. Switching from standard protic solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[3] These solvents are non-nucleophilic and can favor the attack of the hydrazine at the more sterically accessible or electronically deficient carbonyl group.[3] For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, changing the solvent from ethanol to HFIP can shift the regioselectivity from a mixture to almost exclusively the desired 5-aryl isomer.[3]
-
Temperature Optimization: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn affects the product ratio.[5] Experiment with running the reaction at lower temperatures (e.g., 0 °C or room temperature) or higher temperatures (reflux) to see if it favors one isomer.
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the reactivity of the dicarbonyl compound.[1][4] Adding a catalytic amount of a weak acid (e.g., acetic acid) or a base can sometimes tip the balance in favor of one regioisomer.[4]
Issue 2: The major product of my reaction is the undesired regioisomer.
Probable Cause: The inherent electronic and steric properties of your substrates are directing the reaction towards the undesired product under your current conditions. For example, in the reaction of a 1,3-diketone with a highly electron-withdrawing group (like -CF₃), the initial nucleophilic attack often occurs at the carbonyl carbon adjacent to this group, which may lead to the undesired isomer.[5]
Solutions:
-
Leverage Alternative Synthetic Strategies: When simple condition optimization fails, a change in strategy is warranted.
-
Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones or α,β-unsaturated ketones can "lock in" the regiochemistry before the cyclization step.[5][6] In these substrates, one of the carbonyl groups is masked or modified, directing the initial attack of the hydrazine.
-
Multi-component Reactions: Certain multi-component approaches allow for the in situ generation of intermediates that can react with high regioselectivity.[7]
-
-
Catalyst Introduction: The use of specific catalysts, such as Lewis acids or transition metals, can influence the regiochemical outcome.[6] For example, silver catalysts have been shown to promote the highly regioselective formation of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines.[6]
Issue 3: I am observing poor yields and/or side product formation in addition to regioisomers.
Probable Cause: The reaction conditions may not be optimal for the stability of your starting materials or intermediates. High temperatures can sometimes lead to decomposition, while incorrect pH can promote side reactions. In some cases, the cyclization step may be slow or incomplete.
Solutions:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[8][9][10] The rapid and uniform heating provided by microwaves can favor the desired reaction pathway over competing side reactions.[8]
-
Flow Chemistry: For reactions that require precise control over temperature, mixing, and reaction time, a continuous-flow setup can be highly advantageous.[11][12][13] Flow chemistry can improve safety, scalability, and in some cases, regioselectivity by maintaining optimal reaction conditions throughout the process.[11][13]
-
Solvent-Free Conditions: In some cases, running the reaction neat or with a solid support under microwave irradiation can improve yields and simplify purification.[14]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that control regioselectivity in the Knorr pyrazole synthesis?
A1: The regiochemical outcome is primarily governed by a combination of three key factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the unsymmetrical 1,3-dicarbonyl. Electron-withdrawing groups activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.[4]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. A bulky substituent on either reactant will generally direct the initial attack to the less sterically hindered carbonyl group.[1][4]
-
Reaction Conditions: As discussed in the troubleshooting section, parameters like solvent, temperature, and pH can dramatically influence which regioisomer is favored.[4]
Q2: How do fluorinated alcohols like TFE and HFIP improve regioselectivity?
A2: Fluorinated alcohols possess unique properties that make them highly effective in controlling regioselectivity. They are highly polar, capable of forming strong hydrogen bonds, but are non-nucleophilic.[3] In contrast to nucleophilic solvents like ethanol, which can compete with the hydrazine in attacking the more reactive carbonyl group, TFE and HFIP do not.[3] This lack of competition allows the intrinsic electronic and steric preferences of the hydrazine's attack to dominate, leading to a significant increase in the formation of a single regioisomer.[3]
Q3: Are there modern synthetic methods that bypass the regioselectivity issues of the classical Knorr synthesis?
A3: Yes, several modern approaches offer better control over regioselectivity. These include:
-
[3+2] Cycloaddition Reactions: Reactions between nitrile imines and alkynes or alkenes can provide pyrazoles with high regioselectivity.[15]
-
Synthesis from Enaminones: Using enaminones as starting materials allows for a more controlled reaction pathway, often leading to a single regioisomer.[6][15][16]
-
Catalytic Methods: Various metal-catalyzed reactions, including those using copper, silver, or rhodium, have been developed to achieve high regioselectivity in pyrazole synthesis.[6][17]
-
Flow Chemistry Approaches: As mentioned earlier, flow chemistry provides excellent control over reaction parameters, which can be leveraged to maximize the yield of the desired regioisomer.[11][18]
Data Summary and Protocols
Table 1: Effect of Solvent on Regioselectivity
The following table summarizes the dramatic effect of solvent choice on the regiomeric ratio in the reaction of various 1,3-diketones with methylhydrazine.
| Entry | R¹ Group | R² Group | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1 | Phenyl | -CF₃ | EtOH | 40:60 | [3] |
| 2 | Phenyl | -CF₃ | TFE | 85:15 | [3] |
| 3 | Phenyl | -CF₃ | HFIP | 99:1 | [3] |
| 4 | 2-Furyl | -CF₃ | EtOH | 55:45 | |
| 5 | 2-Furyl | -CF₃ | HFIP | >99:1 | |
| 6 | Methyl | -CF₃ | EtOH | 30:70 | [3] |
| 7 | Methyl | -CF₃ | HFIP | 90:10 | [3] |
Desired isomer is the 5-aryl/alkyl pyrazole.
Experimental Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Experimental Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[5]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Visualizing Reaction Pathways and Decision Making
Diagram 1: Knorr Pyrazole Synthesis Pathway
The following diagram illustrates the two competing pathways in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, leading to the formation of two possible regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
addressing discoloration issues in phenylhydrazine reactions
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common discoloration issues encountered during reactions involving phenylhydrazine. By understanding the underlying chemical principles, you can effectively troubleshoot and ensure the integrity of your synthetic pathways.
Troubleshooting Guide: Addressing Discoloration Issues
Discoloration in phenylhydrazine reactions is a frequent indicator of undesired side reactions, reagent degradation, or the presence of impurities. This section provides a systematic approach to identifying and resolving these issues.
Question 1: My reaction mixture turned yellow, orange, or reddish-brown immediately after adding phenylhydrazine. What is the likely cause and how can I fix it?
Answer:
This rapid color change is most commonly due to the presence of oxidized phenylhydrazine species. Phenylhydrazine is highly susceptible to air oxidation, which can occur during storage or handling.[1][2] The resulting impurities can interfere with your reaction and are often colored.
Causality:
-
Oxidation: Phenylhydrazine readily oxidizes upon exposure to air and light, forming a mixture of products including phenyldiazene, benzene, and various polymeric materials.[3][4] These oxidation products are often highly colored. The process can be accelerated by the presence of metal ions.[3][5]
-
Impure Starting Material: The phenylhydrazine reagent itself may have degraded over time. A pale yellow to reddish-brown color in the stock bottle is a clear indicator of impurity.[1]
Troubleshooting Steps:
-
Assess the Purity of Phenylhydrazine:
-
Purification of Phenylhydrazine:
Experimental Protocol: Purification of Phenylhydrazine by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Procedure:
-
Place the impure phenylhydrazine into the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point for the applied pressure (e.g., 120 °C at 12 mmHg).[7]
-
The purified phenylhydrazine should be a colorless liquid that may solidify on cooling.
-
-
Storage: Store the purified phenylhydrazine under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a tightly sealed container in a cool, dark place.[8][9]
Question 2: My Fischer indole synthesis is yielding a dark, tarry mixture with multiple spots on the TLC plate. What's going wrong?
Answer:
The Fischer indole synthesis can be sensitive to reaction conditions, and the formation of dark, complex mixtures often points to issues with the acid catalyst, temperature, or substrate stability.[10][11]
Causality:
-
Harsh Acidic Conditions: Strong acids and high temperatures can promote side reactions and degradation of the starting materials or the indole product.[10]
-
Substrate Decomposition: Electron-donating groups on the phenylhydrazine can sometimes lead to undesired side reactions by stabilizing intermediates that compete with the desired cyclization pathway.[11]
-
Oxidation: Indoles themselves can be susceptible to oxidation, especially under acidic conditions and at elevated temperatures.[10]
Troubleshooting Steps:
-
Optimize the Acid Catalyst:
-
If you are using a strong Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid, consider switching to a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[10]
-
Ensure the catalyst is fresh and anhydrous.
-
-
Control the Reaction Temperature:
-
The Fischer indole synthesis often requires heat, but excessive temperatures can lead to decomposition.[10]
-
Try running the reaction at a lower temperature for a longer period and monitor the progress carefully by TLC.
-
-
Purify the Hydrazone Intermediate:
-
Isolating and purifying the phenylhydrazone intermediate before the cyclization step can often lead to a cleaner reaction.[10]
-
Workflow for a Cleaner Fischer Indole Synthesis
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Question 3: I am performing a reaction with an aldehyde/ketone and phenylhydrazine, and I'm observing a yellow to orange precipitate. Is this a problem?
Answer:
Not necessarily. The formation of a yellow or orange precipitate is often the expected outcome, as phenylhydrazones (the product of the reaction between phenylhydrazine and an aldehyde or ketone) are typically colored, crystalline solids.[12][13]
Causality:
-
Product Formation: The color is due to the extended conjugation in the phenylhydrazone molecule. This reaction is the basis for a classical qualitative test for aldehydes and ketones.
-
2,4-Dinitrophenylhydrazine: If you are using 2,4-dinitrophenylhydrazine (a derivative of phenylhydrazine), the resulting hydrazones are characteristically bright orange-red crystalline solids.
Verification Steps:
-
Check Expected Product Characteristics: Consult the literature for the expected color and physical state of your target phenylhydrazone.
-
Characterize the Precipitate: If possible, isolate the precipitate and characterize it using techniques like melting point determination, NMR, or mass spectrometry to confirm it is the desired product.
Frequently Asked Questions (FAQs)
Q1: How should I properly store phenylhydrazine and its hydrochloride salt to prevent degradation?
A1: Proper storage is critical to maintaining the quality of phenylhydrazine and its salts.
-
Phenylhydrazine (Free Base): Store in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light and air.[8][9] It should be kept in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8]
-
Phenylhydrazine Hydrochloride: This salt is more stable than the free base but should still be stored in a tightly closed container, protected from light and moisture.[14][15]
Q2: What are the primary decomposition products of phenylhydrazine that cause discoloration?
A2: The discoloration is due to a complex mixture of oxidation and decomposition products. The initial step is often the formation of the phenylhydrazyl radical and phenyldiazene.[3] Further reactions can lead to the formation of benzene, nitrogen, and various colored polymeric materials.[4] The presence of superoxide radicals can also play a role in the reaction chain.[3][16]
Oxidation Pathway of Phenylhydrazine
Caption: Simplified oxidation pathway of phenylhydrazine.
Q3: Can trace metal impurities in my reaction mixture cause discoloration?
A3: Yes, trace metal ions, particularly copper (Cu²⁺), can catalyze the oxidation of phenylhydrazine, leading to discoloration.[3][17] If you suspect metal contamination, consider the following:
-
Use high-purity solvents and reagents.
-
Ensure glassware is thoroughly cleaned.
-
In some cases, the addition of a chelating agent like EDTA can inhibit metal-catalyzed oxidation, though this may interfere with certain reactions.[3]
Q4: Are there any analytical methods to quantify the level of impurities in my phenylhydrazine reagent?
A4: Several analytical techniques can be used to assess the purity of phenylhydrazine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for separating and quantifying phenylhydrazine and its impurities.[18][19] Pre-column derivatization can be used to enhance detection.[18][20]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities. Derivatization may be necessary to improve the thermal stability of phenylhydrazine.[19]
-
Spectrophotometry: UV-Vis spectrophotometry can be used, but it may lack specificity due to overlapping absorption wavelengths of phenylhydrazine and its impurities.[21]
Data Summary: Common Purity Issues and Solutions
| Issue | Observation | Probable Cause(s) | Recommended Action(s) |
| Reagent Discoloration | Phenylhydrazine is yellow, orange, or reddish-brown. | Air/light oxidation during storage. | Purify by vacuum distillation. Store under inert gas. |
| Rapid Color Change | Reaction mixture turns dark upon adding phenylhydrazine. | Use of impure phenylhydrazine; presence of metal catalysts. | Purify the reagent; use high-purity solvents. |
| Tarry Fischer Indole Synthesis | Dark, complex mixture with multiple TLC spots. | Harsh acid catalyst; high temperature; substrate decomposition. | Use a milder catalyst (e.g., ZnCl₂); lower reaction temperature; purify hydrazone intermediate. |
| Expected Color Formation | Yellow/orange precipitate forms with aldehydes/ketones. | Formation of the desired phenylhydrazone product. | Verify product identity through characterization (e.g., melting point, NMR). |
References
- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdn.lasec.co.za [cdn.lasec.co.za]
- 10. benchchem.com [benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. riccachemical.com [riccachemical.com]
- 15. lobachemie.com [lobachemie.com]
- 16. The oxidation of phenylhydrazine: superoxide and mechanism. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Analytical Method [keikaventures.com]
Technical Support Center: Scaling the Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are significant scaffolds in medicinal chemistry, appearing in drugs like Celecoxib, and serve as crucial building blocks in materials science.[1][2] Scaling this synthesis from the laboratory bench to pilot scale introduces challenges related to reaction control, safety, and product purity.[3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.
Section 1: Synthesis Overview and Mechanism
The synthesis is typically a two-step process: an initial condensation to form the pyrazole core as an ethyl ester, followed by saponification (hydrolysis) to yield the final carboxylic acid. The core formation is a classic example of the Knorr pyrazole synthesis, a robust reaction involving a 1,3-dicarbonyl compound and a hydrazine.[4][5]
Overall Synthetic Workflow
The transformation from commercially available starting materials to the final active pharmaceutical ingredient (API) precursor involves two primary stages, each with critical process parameters that must be carefully controlled during scale-up.
Caption: Overall workflow for the two-step synthesis.
The Knorr Condensation Mechanism
Understanding the reaction mechanism is crucial for troubleshooting, particularly for addressing issues of regioselectivity and side-product formation. The reaction proceeds via an acid-catalyzed pathway.[5][6]
-
Initial Attack: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Dehydration: Loss of water forms a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom attacks the remaining carbonyl group.
-
Final Dehydration: A second molecule of water is eliminated, leading to the formation of the stable, aromatic pyrazole ring.[7]
The presence of an acid catalyst protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack.[4]
Section 2: Troubleshooting and Scale-Up FAQs
This section addresses common problems encountered when transitioning from lab to pilot scale.
Q1: My yield for the initial condensation reaction (Step 1) is significantly lower on a larger scale. What are the likely causes and solutions?
Low yield during scale-up is a frequent issue stemming from changes in physical parameters like mixing and heat transfer.[3]
-
Possible Cause 1: Inefficient Mixing. In large reactors, inadequate agitation can create localized "hot spots" or areas of high reactant concentration, which promotes side reactions.[8]
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or turbine) for the vessel geometry and viscosity of the reaction medium. Characterize the impact of stirring speed on yield at a smaller scale before proceeding.
-
-
Possible Cause 2: Poor Temperature Control. The condensation with hydrazine can be exothermic.[9] As scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8] Uncontrolled temperature spikes can degrade reagents and products.
-
Solution: Employ a jacketed reactor with a reliable thermal control unit. The most critical mitigation strategy is to control the addition rate of the phenylhydrazine. Add it slowly and sub-surface to the reaction mixture while carefully monitoring the internal temperature.
-
-
Possible Cause 3: Incomplete Reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature. Ensure the quality of starting materials, as impurities can inhibit the reaction.
-
Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve regioselectivity?
The formation of regioisomers is a classic challenge in Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[10] The initial attack of the hydrazine can occur at either of the two different carbonyl carbons.
-
Possible Cause: Lack of Steric or Electronic Differentiation. If the two carbonyl groups have similar reactivity, a mixture of products is likely.
-
Solution 1: pH Control. The reaction mechanism is pH-dependent. Under acidic conditions, the reaction often favors attack at the more reactive ketone. Running the reaction under neutral or slightly basic conditions can sometimes alter the selectivity.
-
Solution 2: Temperature Optimization. Lowering the reaction temperature can sometimes enhance the kinetic preference for one carbonyl over the other, improving the isomeric ratio.[9]
-
Solution 3: Purification Strategy. If the formation of isomers cannot be completely suppressed, develop a robust purification method. The target carboxylic acid and its isomer may have different pKa values or solubilities, which can be exploited through careful recrystallization or chromatography.
-
Q3: The hydrolysis of the ethyl ester (Step 2) is slow and incomplete. How can I drive it to completion?
Incomplete hydrolysis is often a kinetic issue, but the stability of the pyrazole ring can also play a role.[11][12]
-
Possible Cause 1: Insufficient Hydrolytic Agent. The stoichiometry of the base (e.g., NaOH or KOH) is critical.
-
Solution: Use a molar excess of the base (typically 2-5 equivalents). Potassium hydroxide (KOH) is often more effective than NaOH due to the higher solubility of potassium salts.
-
-
Possible Cause 2: Low Reaction Temperature. Saponification rates are highly temperature-dependent.
-
Solution: Increase the reaction temperature to the reflux point of the solvent (e.g., ethanol/water mixture). Monitor the reaction by TLC or HPLC until the ester starting material is no longer detectable.
-
-
Possible Cause 3: Phase Transfer Issues. In a biphasic system (e.g., an organic solvent and aqueous base), the reaction rate can be limited by the transfer of reactants between phases.
-
Solution: Ensure efficient stirring. Using a co-solvent like ethanol or THF that is miscible with both the organic ester and the aqueous base can create a homogeneous solution and dramatically increase the reaction rate.
-
Q4: My final carboxylic acid product is difficult to purify and has a persistent color. What is the best purification strategy?
The purification of carboxylic acids can often be streamlined using their acidic properties.[13]
-
Solution: Acid-Base Extraction/Precipitation. This is the most effective method for removing neutral impurities like unreacted ester.
-
After hydrolysis, cool the reaction mixture and, if necessary, remove the organic solvent (e.g., ethanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash it with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract any neutral organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 2M HCl) while stirring vigorously. The target carboxylic acid will precipitate out as a solid.
-
Collect the solid by filtration, wash it thoroughly with cold water to remove inorganic salts, and dry it under vacuum.
-
-
For Color Removal: If the product is still colored, it can be recrystallized from a suitable solvent system (e.g., ethanol/water, acetic acid, or toluene).[13] Treating a solution of the product with activated carbon can also be effective at removing colored impurities.
Troubleshooting Flowchart: Diagnosing Low Yield
This decision tree provides a logical path for identifying the root cause of low product yield during the scale-up process.
Caption: Decision tree for troubleshooting low yield issues.
Section 3: Scaled-Up Experimental Protocols
Safety Note: Phenylhydrazine is toxic and a suspected carcinogen.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The initial condensation can be exothermic.[9]
Part A: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate (Pilot Scale)
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl 2-benzoyl-3-oxobutanoate | 1.00 kg (4.27 mol) | Ensure high purity (>98%) |
| Phenylhydrazine | 0.51 kg (4.70 mol) | Use 1.1 equivalents; freshly distilled if colored |
| Solvents/Reagents | ||
| Ethanol (200 proof) | 5.0 L | |
| Glacial Acetic Acid | 0.5 L | Acts as both solvent and catalyst |
| Conditions | ||
| Reaction Temperature | Reflux (~80-85°C) | Monitor internal temperature |
| Reaction Time | 8-12 hours | Monitor by TLC/HPLC |
| Expected Yield | 1.1 - 1.3 kg | 75-85% |
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethyl 2-benzoyl-3-oxobutanoate (1.00 kg), ethanol (5.0 L), and glacial acetic acid (0.5 L).
-
Begin stirring and heat the mixture to 40-50°C.
-
In a separate vessel, prepare a solution of phenylhydrazine (0.51 kg) in ethanol (1.0 L).
-
Add the phenylhydrazine solution to the reactor via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 70°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction's completion by TLC (e.g., 20% ethyl acetate in hexanes).
-
Once complete, cool the mixture to room temperature. The product may begin to crystallize. Cool further to 0-5°C for 2 hours to maximize precipitation.
-
Collect the solid product by filtration, wash the filter cake with cold ethanol (2 x 500 mL), and dry under vacuum at 50°C to a constant weight.
Part B: Hydrolysis to 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (Pilot Scale)
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl Pyrazole-4-carboxylate | 1.00 kg (3.01 mol) | From Part A |
| Sodium Hydroxide (NaOH) | 0.24 kg (6.02 mol) | Use 2.0 equivalents |
| Solvents/Reagents | ||
| Ethanol (200 proof) | 6.0 L | |
| Water | 3.0 L | |
| Hydrochloric Acid (37%) | ~0.5 L | Use to acidify to pH 2-3 |
| Conditions | ||
| Reaction Temperature | Reflux (~85-90°C) | |
| Reaction Time | 4-6 hours | Monitor by TLC/HPLC |
| Expected Yield | 0.78 - 0.84 kg | 90-95% |
Procedure:
-
Charge the 20 L reactor with the ethyl ester (1.00 kg) and ethanol (6.0 L).
-
In a separate container, dissolve sodium hydroxide (0.24 kg) in water (3.0 L). Caution: This is highly exothermic.
-
Add the aqueous NaOH solution to the reactor.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis shows the complete disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous solution with water (5.0 L) and transfer to a separatory funnel or vessel suitable for extraction. Wash the aqueous layer with ethyl acetate (2 x 1.0 L) to remove any unreacted ester or neutral impurities.
-
Transfer the aqueous layer to a clean vessel, cool in an ice-water bath to 0-10°C, and slowly add concentrated HCl while stirring until the pH of the solution is 2-3.
-
A thick precipitate will form. Continue stirring in the cold for 1 hour to ensure complete precipitation.
-
Collect the solid by filtration, wash the filter cake thoroughly with cold deionized water (3 x 1.0 L) until the washings are neutral (pH ~7).
-
Dry the final product under vacuum at 60-70°C to a constant weight.
References
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Online] Available at: [Link][4]
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. [Online] Available at: [Link][1]
-
SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Online] Available at: [Link]
-
PubMed. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. [Online] Available at: [Link][2]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Online] Available at: [Link][5]
-
RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Online] Available at: [Link][10]
-
Chem Help ASAP. Knorr Pyrazole Synthesis. [Online] Available at: [Link][7]
-
NIH. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. [Online] Available at: [Link]
-
PubMed. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Online] Available at: [Link][11]
-
NIH. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Online] Available at: [Link][12]
-
MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Online] Available at: [Link][3]
-
MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Online] Available at: [Link][14]
-
NIH. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. [Online] Available at: [Link][15]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Online] Available at: [Link][13]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring the Purity of Pyrazole Derivatives
Welcome to the Technical Support Center dedicated to the analytical challenges in monitoring the purity of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these vital heterocyclic compounds. Pyrazoles are foundational scaffolds in numerous pharmaceuticals and agrochemicals, making their purity a critical parameter for safety, efficacy, and regulatory compliance.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the nuances of common analytical techniques, moving beyond procedural steps to explain the underlying principles and rationale for experimental choices. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve issues you may encounter during your analyses.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for assessing the purity of pyrazole derivatives due to its precision, reliability, and ability to separate the main component from process-related impurities and degradation products.[1] A well-developed HPLC method can provide accurate quantification of impurities, ensuring the quality of the final product.
HPLC Troubleshooting Guide
Peak tailing is a common issue that can compromise resolution and integration accuracy. The primary causes often relate to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Underlying Causes & Solutions:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the pyrazole ring, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a phosphate or formate buffer) can protonate the silanol groups, minimizing these secondary interactions. Aim for a pH at least 2 units away from the pKa of your pyrazole derivative.
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, which has enhanced end-capping to shield residual silanols.
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active sites on the stationary phase, reducing analyte tailing.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample solution.
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.
-
Retention time drift can be systematic (gradual increase or decrease) or random, and it significantly impacts the reliability of your method.
Troubleshooting Steps:
-
Check for Leaks: Even a small leak in the system can cause fluctuations in flow rate and, consequently, retention time. Carefully inspect all fittings from the pump to the detector.[2]
-
Ensure Proper Column Equilibration: Inadequate equilibration time, especially after changing the mobile phase composition, is a frequent cause of drift.[2] Allow at least 10-20 column volumes of the new mobile phase to pass through the column before starting your analysis.
-
Verify Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component in a mixture can alter its composition over time, leading to drift.[2] Prepare fresh mobile phase daily and keep the solvent reservoirs capped. For gradient methods, ensure the pump's mixing performance is optimal.[3]
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a thermostatted column oven is crucial for maintaining stable chromatography.[2]
-
Assess Pump Performance: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate. Monitor the system pressure; significant fluctuations can indicate a pump issue.
HPLC FAQs
Q: What are the common impurities I should expect in the synthesis of pyrazole derivatives?
A: The synthesis of pyrazoles, often through the condensation of a 1,3-dicarbonyl compound with hydrazine, can lead to several potential impurities.[1] These include:
-
Unreacted Starting Materials: Residual hydrazine and the 1,3-dicarbonyl precursor.[1]
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, the formation of isomeric pyrazole products is possible.[1]
-
Pyrazoline Intermediates: Incomplete aromatization during the cyclization reaction can result in the presence of pyrazoline intermediates.[1]
-
Side-Reaction Byproducts: Reactions involving the starting materials can generate other colored or UV-active impurities.[1]
Q: How do I develop a stability-indicating HPLC method for my pyrazole derivative?
A: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[4] To develop such a method, you need to perform forced degradation studies. This involves subjecting your pyrazole derivative to various stress conditions, such as:
-
Acid and base hydrolysis
-
Oxidation (e.g., with hydrogen peroxide)
-
Thermal stress (dry heat)
-
Photolytic stress (exposure to UV and visible light)[4]
The goal is to generate the likely degradation products and then develop an HPLC method that can resolve the main peak from all degradation peaks. A photodiode array (PDA) detector is highly recommended to check for peak purity.[1]
Workflow for HPLC Method Development
Caption: A typical workflow for developing and validating an HPLC method for pyrazole purity analysis.
Typical HPLC Method Parameters for Pyrazole Analysis
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 5 µm, 150 x 4.6 mm | Good retention and separation for many pyrazole derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to minimize silanol interactions and is MS-compatible.[1] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography.[1] |
| Gradient | 5% to 95% B over 20 min | To elute a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[5] |
| Column Temp. | 30 °C | For reproducible retention times.[5] |
| Detection | UV at 254 nm or PDA | Many pyrazoles have a UV chromophore. PDA allows for peak purity assessment. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
Section 2: Gas Chromatography (GC) - For Volatile Pyrazoles and Impurities
Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile pyrazole derivatives and their impurities.[6] It is particularly useful for identifying and quantifying regioisomers, which can be challenging to separate by other means due to their similar physicochemical properties.[7]
GC Troubleshooting Guide
Poor peak shape in GC can arise from several factors, including analyte interactions with the system and improper injection technique.
Potential Causes and Solutions:
-
Active Sites in the System: The acidic protons on the pyrazole ring can interact with active sites in the GC inlet or column, leading to tailing.
-
Solution 1: Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Solution 2: Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual activity.
-
Solution 3: Derivatization: For particularly challenging compounds, derivatization to block the active proton can improve peak shape.
-
-
Improper Injection Speed: A slow injection can cause the sample to spread out in the inlet, leading to broad or fronting peaks.
-
Solution: Use an autosampler for fast and reproducible injections. If injecting manually, do so quickly and smoothly.
-
-
Sample Overload: Injecting too much sample can saturate the column.
-
Solution: Dilute the sample or reduce the injection volume.
-
Separating regioisomers is a common challenge in pyrazole analysis.[7]
Strategies for Improving Resolution:
-
Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.
-
Select a Different Stationary Phase: If you are using a non-polar column (e.g., DB-5), try a more polar column (e.g., a wax column) that can offer different selectivity based on dipole-dipole interactions.
-
Use a Longer Column: A longer column provides more theoretical plates and can enhance resolution.
-
Reduce Carrier Gas Flow Rate: Operating at a lower flow rate (closer to the optimal linear velocity) can improve efficiency and resolution, though it will increase analysis time.
GC-MS FAQs
Q: Can GC-MS help in identifying unknown impurities?
A: Absolutely. GC-MS is an excellent tool for this purpose. The mass spectrometer provides two crucial pieces of information:
-
Molecular Weight: The molecular ion peak (M+) in the mass spectrum can help determine the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can even provide the exact mass, allowing for the determination of the molecular formula.[8]
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer is unique and provides a "fingerprint." This fragmentation pattern can be used to elucidate the structure of the unknown impurity, often by comparing it to libraries of known spectra or by interpreting the fragmentation pathways of the pyrazole ring.[8][9]
Q: What are the key considerations for sample preparation for GC-MS analysis of pyrazoles?
A: The primary goal of sample preparation is to introduce a clean, representative sample into the GC system.
-
Dissolution: Dissolve the sample in a volatile solvent that is compatible with your GC column and does not co-elute with your analytes of interest. Dichloromethane is a common choice.[7]
-
Internal Standard: For accurate quantification, it is highly recommended to use an internal standard (IS). The IS should be a compound that is chemically similar to the analytes but does not co-elute with any components in the sample.[7]
-
Filtration: If the sample solution contains particulates, it should be filtered through a syringe filter (e.g., 0.22 µm) to prevent clogging of the GC inlet.[8]
GC-MS Analysis Workflow
Caption: The general workflow for the analysis of pyrazole derivatives by GC-MS.
Section 3: Spectroscopic Techniques - NMR and Mass Spectrometry for Structural Confirmation
While chromatography is essential for separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation of the identity of the main component and any impurities.[10]
NMR Spectroscopy FAQs
Q: How can ¹H NMR spectroscopy be used to determine the purity of a pyrazole sample?
A: ¹H NMR is a powerful quantitative tool (qNMR). By integrating the signals corresponding to the protons of the pyrazole derivative and comparing them to the integral of a known amount of an internal standard, the purity of the sample can be accurately determined. Furthermore, the presence of unexpected signals can indicate the presence of impurities. The chemical shifts and coupling patterns of the protons on the pyrazole ring are highly characteristic and can be used to confirm the structure and identify regioisomers.[11][12]
Q: What are the characteristic ¹H NMR signals for a simple pyrazole?
A: For an unsubstituted pyrazole, you would typically observe:
-
A broad singlet for the N-H proton, often at a downfield chemical shift (>10 ppm).[13]
-
Two signals for the C-H protons. The protons at positions 3 and 5 are often chemically equivalent due to tautomerism, appearing as one signal, while the proton at position 4 appears as a separate signal.[11]
Substituents on the ring will, of course, alter this pattern, and the specific chemical shifts and coupling constants provide a wealth of structural information.[11]
Mass Spectrometry (MS) FAQs
Q: What ionization techniques are most suitable for pyrazole derivatives?
A: The choice of ionization technique depends on the properties of the analyte.
-
Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar and thermally labile pyrazole derivatives, particularly when coupled with HPLC (LC-MS).[8]
-
Electron Impact (EI): This is a "hard" ionization technique that causes extensive fragmentation. It is typically used with GC (GC-MS) for volatile and thermally stable compounds and is excellent for structural elucidation due to the detailed fragmentation patterns it produces.[8]
Q: How can tandem mass spectrometry (MS/MS) be used in impurity analysis?
A: Tandem mass spectrometry (MS/MS) is a powerful technique for both identifying and quantifying impurities, especially at low levels in complex matrices.[10] In an MS/MS experiment, a specific ion (e.g., the molecular ion of a suspected impurity) is selected, fragmented, and the resulting product ions are analyzed. This provides a high degree of specificity and can be used to:
-
Confirm the structure of a known impurity.
-
Elucidate the structure of an unknown impurity by analyzing its fragmentation pathway.
-
Quantify low-level impurities with high sensitivity and selectivity, even if they co-elute with other components.
References
-
GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem. 7
-
A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. Benchchem. 6
-
High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem. 1
-
Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Benchchem. 8
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis.
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
-
The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass.
-
Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications.
-
Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications.
-
Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
-
General methods of synthesis for pyrazole and its derivatives. ResearchGate.
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
-
HPLC Troubleshooting Guide. SCION Instruments.
-
Mass spectrometry in impurity profiling. ResearchGate.
-
Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI.
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.
-
The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. LinkedIn.
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
-
HPLC Troubleshooting Guide. Chromservis.
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
-
Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Development and validation of stability indicating RP-HPLC method for estimation of Brexpiprazole from bulk and tablet form. ResearchGate.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed.
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah National University.
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. BOC Sciences.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
Sources
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. ijcpa.in [ijcpa.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Isomeric Maze: A Comparative Analysis of the Biological Activity of Pyrazole Derivatives
For the discerning researcher in drug discovery and development, the pyrazole scaffold is a well-established "privileged structure." Its synthetic tractability and capacity for diverse biological interactions have cemented its role in numerous therapeutic agents.[1][2] However, the true elegance and challenge of pyrazole chemistry lie in its isomerism. The seemingly subtle shift of a substituent or an alkyl group between nitrogen atoms can dramatically alter a molecule's biological profile, turning an active compound into an inert one, or redirecting its therapeutic target entirely.
This guide moves beyond a general overview of pyrazole derivatives. Instead, it offers a comparative analysis of pyrazole isomers, providing a framework for understanding how constitutional isomerism and regiospecificity dictate biological outcomes. We will dissect specific case studies, supported by quantitative data and mechanistic insights, to explain the causality behind these differences. This document is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complexities of pyrazole isomerism and harness its full potential.
The Decisive Role of Isomerism: More Than Just a Structural Quirk
The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, for instance, the 1,3- and 1,5-disubstituted products, or the N-1 and N-2 alkylated isomers.[1] The separation of these isomers can be a challenging synthetic hurdle. However, this inherent challenge underscores a critical principle: the spatial arrangement of functional groups on the pyrazole ring is paramount to its interaction with biological targets. This positional variation directly influences factors like hydrogen bonding capacity, dipole moment, steric hindrance, and overall molecular geometry, which collectively govern the molecule's binding affinity and specificity.
The following diagram illustrates the common challenge in pyrazole synthesis where a single reaction can lead to two distinct regioisomers, necessitating careful experimental design and analysis.
Caption: Regioselective synthesis of pyrazole isomers.
Case Study 1: Anticancer Activity - The N-1 vs. N-2 Regioisomer Divide
A compelling demonstration of isomeric influence is found in the realm of anticancer research. The specific nitrogen atom on the pyrazole ring that bears a substituent can be the deciding factor between a biologically active and an inactive compound. A study on novel pyrazolylnucleosides provides a stark example of this principle.
In this research, two series of regioisomeric pyrazolylnucleosides were synthesized and evaluated for their anticancer activity against a panel of 60 human tumor cell lines. The key difference between the series was the point of attachment of the sugar moiety to the pyrazole ring: one series had the sugar at the N-1 position, while the other had it at the N-2 position.
Comparative Anticancer Activity of Pyrazolylnucleoside Regioisomers
| Compound Series | Isomer Type | Representative Substituent (R) | Anticancer Activity (NCI-60 Panel) | GI₅₀ (µM) against HS 578T (Breast Cancer) | Reference |
| 5a-e | Sugar at N-1 | 4-Cl, 4-F, 4-OCH₃, 4-CH₃ | Inactive across all cell lines | Not Active | [3] |
| 6a-e | Sugar at N-2 | 4-Cl | Active against 39 cell lines | 3.0 | [3] |
The results were unequivocal: the entire series of compounds with the sugar moiety attached to the N-1 position of the pyrazole ring (5a-e ) was found to be completely inactive.[3] In stark contrast, several compounds from the N-2 substituted series (6a-e ) demonstrated significant cytotoxic activity. Notably, compound 6e (with a 4-chlorophenyl substituent) showed a GI₅₀ value of 3.0 µM against the HS 578T breast cancer cell line.[3]
Mechanistic Causality: Why the N-2 Isomer Prevails
This dramatic difference in activity strongly suggests that the N-2 position is critical for the correct orientation of the molecule within its biological target's binding site. Molecular modeling studies on various pyrazole-based inhibitors often reveal the importance of the "pyridine-like" N-2 nitrogen as a key hydrogen bond acceptor. The lone pair of electrons on the N-2 atom frequently interacts with hydrogen bond donors (like the backbone NH of an amino acid residue) in the active site of proteins such as kinases. When the bulky sugar group occupies the N-1 position, it may sterically hinder the N-2 nitrogen from forming this crucial interaction, or it may orient the rest of the molecule incorrectly, preventing other essential binding interactions.
The following diagram illustrates this hypothetical binding scenario, explaining the observed difference in activity.
Caption: Differential binding modes of N-1 vs. N-2 pyrazole isomers.
Case Study 2: Kinase Inhibition - The Impact of Positional Substitution
Protein kinases are a major class of therapeutic targets in oncology and inflammatory diseases.[4] Pyrazole-based compounds are frequently developed as kinase inhibitors, and here too, isomerism plays a pivotal role in determining potency and selectivity.[4][5]
A study on pyrazolo[3,4-g]isoquinolines as inhibitors of Haspin, a serine/threonine kinase, illustrates how moving a substituent can modulate the kinase inhibition profile. The researchers synthesized a series of derivatives and found that the introduction of an alkyl group at the 4-position led to different kinase inhibition profiles compared to the parent compound.[6]
Comparative Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Isomers
| Compound | Substitution | Haspin IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | Selectivity Index (DYRK1A/Haspin) | Reference |
| 1c | 5-Nitro, 2-Ethyl | 66 | 165 | 2.5 | [6] |
| 2c | 5-Amino, 2-Ethyl | 62 | 250 | 4.0 | [6] |
In this example, while the core isomeric structure is maintained, the change of a nitro group (compound 1c ) to an amino group (compound 2c ) at the same position resulted in a modest improvement in Haspin inhibition but a more significant improvement in selectivity against the off-target kinase DYRK1A.[6] This highlights that even subtle electronic changes at a specific position, a form of isomerism, can fine-tune the biological activity profile.
Mechanistic Causality: Fine-Tuning Interactions in the ATP-Binding Pocket
The ATP-binding pocket of kinases contains a "hinge region" with which inhibitors typically form key hydrogen bonds. The rest of the inhibitor molecule occupies adjacent hydrophobic pockets and solvent-exposed regions. The position and nature of substituents on the pyrazole ring dictate how well the molecule complements these features. An amino group, being a hydrogen bond donor, may form an additional stabilizing interaction that the nitro group cannot. This could explain the enhanced selectivity of compound 2c . Molecular docking studies are essential to visualize these interactions and rationally guide the design of more potent and selective inhibitors.[7][8]
Case Study 3: Antimicrobial Activity - How Isomerism Affects MIC Values
The threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrazole derivatives have shown considerable promise in this area.[9][10] When developing these agents, the Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of potency. Comparative studies reveal that different pyrazole isomers can exhibit vastly different MIC values against the same microbial strains.
For instance, a study evaluating various pyrazole-1-carbothiohydrazide derivatives found that subtle changes in substitution patterns led to significant differences in antimicrobial efficacy.
Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| 21a | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | >125 | |
| 21a | Staphylococcus aureus | 62.5 - 125 | Chloramphenicol | >500 | |
| 21b | Aspergillus niger | Equal to Standard | Clotrimazole | >125 | |
| 21c | Staphylococcus aureus | Equal to Standard | Chloramphenicol | >500 |
While not a direct comparison of regioisomers, this data shows how different substitutions on the same pyrazole core (compounds 21a, 21b, 21c ) result in a range of activities, from superior to equivalent to standard drugs. Compound 21a was notably more potent than the standard antifungal drug Clotrimazole. The structure-activity relationship (SAR) indicated that the pyrazole-1-carbothiohydrazide unit was crucial for the high activity observed.
Mechanistic Causality: Cell Wall Penetration and Target Engagement
The differences in antimicrobial activity between isomers can often be attributed to two main factors: physicochemical properties and target-specific interactions.
-
Physicochemical Properties: Lipophilicity, polarity, and molecular size, all influenced by isomeric structure, affect the compound's ability to penetrate the complex cell wall and membrane of bacteria or fungi.
-
Target Interaction: Once inside the cell, the inhibitor must bind to its molecular target (e.g., an essential enzyme like DNA gyrase). The specific 3D arrangement of the isomer determines the efficacy of this binding. Molecular docking studies on pyrazole-tetrazole hybrids have shown that different isomers form unique interactions (π-anion, π-cation, π-sulfur) with the target active site, explaining their differential activities.
Experimental Protocols: A Foundation for Self-Validating Research
To ensure the integrity and reproducibility of findings, the use of standardized and well-validated experimental protocols is non-negotiable. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Workflow for a Typical Kinase Inhibition Assay
The following diagram outlines the critical steps in determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ system, which measures kinase activity by quantifying the amount of ADP produced.[7]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyrazole isomer in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup (96-well plate format):
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells.
-
Prepare a kinase reaction mixture containing the target kinase and its specific substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of a pre-prepared substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes (this time may need optimization depending on the kinase).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each isomer.
-
Detailed Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.
-
Cell Seeding:
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole isomers in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the cells. Include wells with untreated cells (negative control) and vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀/IC₅₀ value.
-
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Test via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Reagent and Inoculum Preparation:
-
Prepare a 2X stock solution of the highest concentration of each pyrazole isomer to be tested in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Grow a fresh culture of the target microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution in Microplate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2X stock solution of the compound to the first column of wells, resulting in the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well containing only broth) with the prepared bacterial/fungal suspension.
-
Include a growth control well containing only broth and the inoculum.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Conclusion and Future Outlook
The evidence presented in this guide unequivocally demonstrates that isomerism is a critical determinant of the biological activity of pyrazole derivatives. The choice of N-1 versus N-2 substitution, or the positional placement of functional groups on the pyrazole ring, can profoundly impact therapeutic efficacy by altering the molecule's ability to interact with its target. For medicinal chemists and drug discovery professionals, this is not a complication but an opportunity. A thorough understanding of these structure-activity relationships, driven by regioselective synthesis and guided by computational tools like molecular docking, allows for the rational design of more potent, selective, and ultimately, more effective therapeutic agents. The pyrazole scaffold remains a rich territory for discovery, and a deep appreciation for its isomeric nuances is the map that will guide future explorations.
References
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Li, X., et al. (2023).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. MTT assay protocol.
- Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs.
- El-Fakharany, E. M., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Pharmaceuticals.
- Kumar, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry.
- BenchChem. (2025). Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers.
- Bekircan, O., et al. (2022). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences.
- Cherfi, A., et al. (2023). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry.
- BenchChem. (2025). Navigating the Biological Landscape of Pyrazole Derivatives: A Comparative Guide.
- Sharma, V., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals.
- ResearchGate. IC 50 values and selectivity index of pyrazolines 1-5.
- Rochais, C., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
- Perveen, S., et al. (2012). Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Molecules.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
- Li, X., et al. (2023).
- Kumar, D., & Kumar, N. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research.
- Said, M. F., George, R. F., & Refaey, R. H. (2021). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Chemical and Pharmaceutical Bulletin.
- Daina, A., & Zoete, V. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Organic Synthesis.
- Al-Obaid, A. M., et al. (2017). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
Sources
- 1. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D-QSAR and molecular docking studies on fused pyrazoles as p38α mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Spectral Evaluation and Antimicrobial Screening of some N1- substituted-3-methyl- pyrazol-5-ones by 2 ways: A Comparative Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. publishatcj.com [publishatcj.com]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
A Comprehensive Guide to the Validation of an HPLC-UV Method for the Quantification of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the integrity of data supporting the safety and efficacy of new chemical entities. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative. We will delve into the causality behind experimental choices, moving beyond a mere recitation of protocols to offer insights grounded in scientific principles and regulatory expectations.
The validation process detailed herein is aligned with the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2] This ensures that the method is not only scientifically sound but also meets the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
The "Why": Foundational Principles of Method Validation
Before embarking on the experimental protocols, it is crucial to understand the fundamental objective of method validation: to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6][7] For the quantification of a novel active pharmaceutical ingredient (API) like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, this translates to proving the method's capability to deliver reliable, accurate, and precise measurements of the analyte's concentration in a given sample matrix.
The selection of HPLC with UV detection is a strategic choice for this particular analyte. Pyrazole-based compounds, such as 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, typically possess chromophores that absorb in the UV-visible region, making UV detection a suitable and robust quantification technique.[8][9] Reversed-phase HPLC (RP-HPLC) is often the preferred mode of separation for such moderately polar organic molecules, offering excellent resolution and reproducibility.[10][11]
Interconnectivity of Validation Parameters
The validation parameters are not isolated assessments but rather an interconnected web of evidence that collectively establishes the method's performance. For instance, linearity underpins accuracy, while precision is a prerequisite for both. Specificity ensures that the measured response is solely from the analyte of interest, a critical factor for accurate quantification.
Caption: Workflow of HPLC-UV method validation.
Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for each validation parameter, accompanied by illustrative data tables. The experimental design is rooted in the principles outlined in the ICH Q2(R1) guidelines.[1][2]
Specificity: The Assurance of Analyte Uniqueness
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13][14] For a novel compound, this is paramount to prevent erroneous quantification due to interfering substances.
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (diluent or matrix without the analyte) to ensure no interfering peaks are present at the retention time of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze these stressed samples to demonstrate that the analyte peak is well-resolved from any degradant peaks.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in both standard and stressed samples.
Data Presentation:
| Condition | Observation | Peak Purity Index |
| Blank (Diluent) | No peak at the analyte's retention time | N/A |
| Acid Hydrolysis | Analyte peak is resolved from degradation peaks | > 0.999 |
| Base Hydrolysis | Analyte peak is resolved from degradation peaks | > 0.999 |
| Oxidation | Analyte peak is resolved from degradation peaks | > 0.999 |
| Thermal Stress | Analyte peak is resolved from degradation peaks | > 0.999 |
| Photolytic Stress | Analyte peak is resolved from degradation peaks | > 0.999 |
Linearity and Range: Establishing a Proportional Response
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14][15][16] This is fundamental for accurate quantification from a calibration curve. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16][17]
Experimental Protocol:
-
Prepare a series of at least five calibration standards of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid spanning the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 851234 |
| 90 | 958765 |
| 100 | 1065432 |
| 110 | 1172345 |
| 120 | 1279876 |
| Linear Regression Analysis | |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 10650 |
| Y-intercept | 1234 |
Accuracy: Closeness to the True Value
Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13][16] It is a measure of the systematic error of the method.
Experimental Protocol:
-
Perform recovery studies by spiking a placebo or blank matrix with known amounts of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80 | 80.0 | 79.5 | 99.4 |
| 100 | 100.0 | 100.2 | 100.2 |
| 120 | 120.0 | 119.1 | 99.3 |
| Mean % Recovery | 99.6 |
Precision: The Degree of Scatter
Causality: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12][13][17] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
Data Presentation:
| Precision Level | Parameter | Result |
| Repeatability | Mean Conc. (µg/mL) | 100.1 |
| Standard Deviation | 0.85 | |
| % RSD | 0.85% | |
| Intermediate Precision | Mean Conc. (µg/mL) | 99.8 |
| Standard Deviation | 1.10 | |
| % RSD | 1.10% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16][17] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16][17] These parameters are critical for the analysis of impurities or low-level analytes.
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Data Presentation:
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Robustness: Resilience to Minor Variations
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13][16]
Experimental Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each varied condition and evaluate the impact on key chromatographic parameters (e.g., retention time, peak area, tailing factor, resolution).
Data Presentation:
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal | - | 5.23 | 1065432 | 1.1 |
| Flow Rate | + 0.1 mL/min | 5.01 | 1064987 | 1.1 |
| - 0.1 mL/min | 5.45 | 1065876 | 1.1 | |
| Mobile Phase | + 2% Organic | 4.98 | 1065123 | 1.1 |
| - 2% Organic | 5.51 | 1065765 | 1.2 | |
| Temperature | + 5 °C | 5.15 | 1065321 | 1.1 |
| - 5 °C | 5.31 | 1065543 | 1.1 |
System Suitability: The Pre-Analysis Checkpoint
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis. This typically involves injecting a standard solution and checking parameters like retention time, peak area, theoretical plates, and tailing factor against pre-defined acceptance criteria.
Caption: System suitability testing workflow.
Conclusion
The validation of an HPLC-UV method for the quantification of a novel compound like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a systematic and evidence-based process. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a robust and reliable analytical method that meets global regulatory standards. The causality-driven approach ensures a deep understanding of the "why" behind each validation parameter, fostering scientific integrity and confidence in the generated data. This comprehensive validation package provides the necessary assurance that the method is fit for its intended purpose throughout the lifecycle of the drug product.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
ijrpr. (n.d.). A Review: Novel Analytical Method Development and Method Validation. [Link]
-
IJTSRD. (2023). A Review: HPLC Method Development and Validation. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]
-
PubChem. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. scispace.com [scispace.com]
- 15. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 16. m.youtube.com [m.youtube.com]
- 17. ijarsct.co.in [ijarsct.co.in]
A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide delves into the nuanced world of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives, offering a comparative analysis of their structure-activity relationships (SAR). By synthesizing data from various studies, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile molecular framework.
The Pyrazole Core: A Foundation for Diverse Biological Activities
The 1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals. Its derivatives are known to exhibit a remarkable spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, analgesic, and anticancer activities.[1][2] The specific scaffold of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid offers a unique combination of lipophilic and hydrophilic features, making it an attractive starting point for targeted drug design. The phenyl rings at positions 1 and 3 provide a lipophilic character that can be crucial for membrane permeability and interaction with hydrophobic pockets of target proteins. The carboxylic acid at position 4 introduces a key site for hydrogen bonding and salt bridge formation, often essential for anchoring the molecule within a biological target's active site. The methyl group at position 5 can influence the overall conformation and metabolic stability of the molecule.
Deciphering the Structure-Activity Relationship: A Comparative Analysis
The biological activity of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the phenyl rings and modifications of the carboxylic acid moiety. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Anti-inflammatory Activity: Targeting the Prostaglandin Pathway
A significant body of research on pyrazole derivatives has focused on their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
One study on a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, which are structurally related to our core molecule, provided valuable insights into the SAR for inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[3] Although not a direct study on the carboxylic acid derivatives, the findings on the pyrazole core are highly relevant.
| Compound ID | R2 Substituent on 3-phenyl ring | X Substituent on 1-phenyl ring | Y | IC50 (nM) for mPGES-1 |
| 7a | H | Cl | O | 337 ± 85 |
| 7b | C2H5O | Cl | O | 265 ± 96 |
| 7c | C3H7O | Cl | O | 100 ± 32 |
| 7d | i-C3H7O | Cl | O | 120 ± 29 |
| 7e | C4H9O | Cl | O | 47 ± 11 |
| 7f | i-C4H9O | Cl | O | 36 ± 9 |
| 7g | c-C5H9O | Cl | O | 134 ± 35 |
| 8a | H | Cl | S | 119 ± 24 |
| 8b | C2H5O | Cl | S | 103 ± 18 |
| 8c | C3H7O | Cl | S | 44 ± 9 |
| 8d | i-C3H7O | Cl | S | 52 ± 11 |
| 8e | C4H9O | Cl | S | 38 ± 8 |
| 8f | i-C4H9O | Cl | S | 21 ± 5 |
| 8g | c-C5H9O | Cl | S | 63 ± 13 |
| 11 | C3H7O | H | O | 150 ± 35 |
| 12 | C3H7O | H | S | 65 ± 12 |
Table 1: Structure-Activity Relationship of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives as mPGES-1 inhibitors. [3]
From this data, several key SAR trends can be deduced:
-
Influence of the Heterocyclic Headgroup: The thiobarbituric acid derivatives (Y=S) generally exhibited greater potency than their barbituric acid counterparts (Y=O).[3] This suggests that the sulfur atom may be involved in a more favorable interaction with the enzyme's active site.
-
Effect of Substituents on the 3-Phenyl Ring: The introduction of alkoxy groups at the R2 position of the 3-phenyl ring generally enhanced inhibitory activity. A clear trend was observed where increasing the chain length of the alkoxy group from ethoxy to butoxy led to a progressive increase in potency. The iso-butoxy derivative (7f and 8f) showed the highest activity in both series.[3] This indicates the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these lipophilic groups.
-
Role of the Substituent on the 1-Phenyl Ring: The presence of a chlorine atom at the para-position of the 1-phenyl ring (X=Cl) was found to be beneficial for activity compared to an unsubstituted phenyl ring (X=H), as seen by comparing compounds 7c and 11, and 8c and 12.[3] This highlights the importance of electronic and/or steric interactions at this position.
While these findings are on methylene-pyrimidine-trione derivatives, they provide a strong rationale for exploring similar substitutions on the 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold to develop potent and selective anti-inflammatory agents.
Experimental Workflow: A Guide to Key Assays
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives.
General Synthesis Workflow
The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives typically follows a well-established synthetic route. The following diagram illustrates a common synthetic pathway.
Caption: General synthetic workflow for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of the synthesized compounds as anti-inflammatory agents.
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
-
-
Incubation:
-
The test compounds (at various concentrations) are pre-incubated with the COX-1 or COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at 37°C.
-
-
Reaction Initiation:
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
-
Reaction Termination and Product Measurement:
-
After a specific incubation time (e.g., 2 minutes), the reaction is terminated by adding a quenching solution (e.g., HCl).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[4][5]
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of antimicrobial agents.
Protocol:
-
Preparation of Bacterial Inoculum:
-
A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[6]
-
-
Serial Dilution of Test Compounds:
-
The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[7]
-
-
Inoculation:
-
Each well is inoculated with the standardized bacterial suspension.[7]
-
-
Controls:
-
A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
-
Incubation:
-
The microtiter plate is incubated at 37°C for 18-24 hours.[7]
-
-
MIC Determination:
Comparative Analysis with Alternative Scaffolds
While the 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold is highly promising, it is instructive to compare its SAR with that of other pyrazole-based anti-inflammatory and antimicrobial agents. For instance, the well-known COX-2 inhibitor Celecoxib features a trifluoromethyl group at the 3-position and a sulfonamide moiety on one of the phenyl rings. These structural differences significantly influence its binding affinity and selectivity for the COX-2 enzyme. A thorough understanding of the SAR of these alternative scaffolds can provide valuable insights for the rational design of novel and improved derivatives.
Future Directions and Conclusion
The structure-activity relationship studies of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives have revealed critical insights into the structural requirements for potent anti-inflammatory and antimicrobial activities. The presence and nature of substituents on the phenyl rings at positions 1 and 3, as well as modifications to the carboxylic acid group, have been shown to be key determinants of biological efficacy.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a comprehensive library of derivatives with diverse substituents to build a more complete QSAR model.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising lead compounds in relevant animal models of inflammation and infection.
By leveraging the knowledge gained from these SAR studies and employing rational drug design principles, the 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold holds significant promise for the development of next-generation therapeutic agents with improved potency, selectivity, and safety profiles.
References
-
Li, X., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. European Journal of Medicinal Chemistry, 148, 267-279. Retrieved from [Link]
- Patel, R. P., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1098-1104.
-
Gomha, S. M., et al. (2018). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Molecules, 23(10), 2586. Retrieved from [Link]
-
Cottineau, B., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-2108. Retrieved from [Link]
-
Xu, J., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-4900. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2020). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
- Al-Ostath, A., et al. (2022). The MIC values of pyrazolines against bacterial strains.
- Patel, J., et al. (2021). COX-2 inhibition assay of compounds T3 and T5.
-
El-Azab, A. S., et al. (2013). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Acta Poloniae Pharmaceutica, 70(1), 117-131. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 564-574. Retrieved from [Link]
-
Daidone, G., et al. (1999). Synthesis and biological evaluation of [alpha-(1,5-disubstituted 1H-pyrazol-4-yl)benzyl]azoles, analogues of bifonazole. Il Farmaco, 54(6), 391-397. Retrieved from [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
- Bouziane, I., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(10), 5439-5450.
-
Abuo-Rahma, G. E.-D. A., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1750. Retrieved from [Link]
-
Ghorab, M. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1661. Retrieved from [Link]
- Sharma, V., et al. (2022). Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives. Neuroquantology, 20(1), 1406-1413.
-
Nayak, N., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-366. Retrieved from [Link]
-
Kamal, A., et al. (2016). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Bioorganic & Medicinal Chemistry Letters, 26(1), 122-129. Retrieved from [Link]
- Sharma, M. C., & Kohli, D. V. (2012). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 5(2), 135-143.
-
Riyadh, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3122. Retrieved from [Link]
- Reddy, L. M., et al. (2012). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 4(4), 1563-1569.
-
Gomaa, A. M., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Journal of Molecular Structure, 1301, 137351. Retrieved from [Link]
-
Allison, D., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(3), 387-392. Retrieved from [Link]
- El-Azab, A. S., et al. (2013). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies.
Sources
- 1. jocpr.com [jocpr.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
A Researcher's Guide to Pyrazole-Based Anti-Inflammatory Compounds: Bridging the In Vitro/In Vivo Divide
The journey of a novel anti-inflammatory compound from benchtop to bedside is a formidable one, fraught with challenges that often manifest in the translational gap between promising in vitro data and validated in vivo efficacy. Pyrazole derivatives, a cornerstone of modern anti-inflammatory drug discovery exemplified by the selective COX-2 inhibitor Celecoxib, are no exception.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to evaluate these compounds, offering insights into the causality behind experimental choices and strategies to navigate the complexities of preclinical development.
The Pyrazole Scaffold: A Privileged Structure in Inflammation
Part 1: The Proving Ground - In Vitro Evaluation
In vitro assays are the foundational step in drug discovery. They provide a rapid, high-throughput, and cost-effective means to screen large libraries of compounds, determine their potency and selectivity, and elucidate their mechanism of action in a controlled, isolated environment.
A. Target-Based Assays: Gauging Potency and Selectivity
The most common initial screen for pyrazole-based compounds is a direct enzymatic assay to quantify their inhibitory effect on COX-1 and COX-2.
Key Experiment: In Vitro COX Inhibition Assay
The rationale for this assay is to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value). Critically, by running parallel assays for both COX-1 and COX-2, we can calculate a Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), which is a key predictor of potential gastrointestinal safety. A higher SI value indicates greater selectivity for COX-2.
Protocol: Colorimetric COX (Ovine) Inhibitor Screening Assay [8][9]
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of purified ovine COX-1 and COX-2 enzymes. Dissolve pyrazole test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) in DMSO to create stock solutions, then perform serial dilutions to achieve a range of test concentrations.
-
Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the various concentrations of the pyrazole compounds, reference drugs, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding the substrate, arachidonic acid, to all wells.
-
Peroxidase Reaction & Detection: The assay utilizes the peroxidase activity of the COX enzyme. Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which is oxidized in the presence of PGG2 (the product of the cyclooxygenase reaction), producing a colored product.
-
Measurement: Monitor the appearance of the oxidized TMPD by measuring absorbance at 590 nm over time using a plate reader.[9]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and plot the results to calculate the IC50 value.
B. Cell-Based Assays: Simulating a Cellular Response
While enzymatic assays are crucial, they do not capture the complexity of a cellular environment, including membrane permeability and interaction with intracellular signaling cascades. Cell-based assays provide a more physiologically relevant context.
Key Experiment: Cytokine & Mediator Suppression in Macrophages
The rationale here is to mimic an inflammatory response in a relevant cell type. RAW264.7 murine macrophages are commonly used. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, these cells activate inflammatory pathways like NF-κB and produce a host of mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1][10] The ability of a pyrazole compound to suppress the production of these mediators is a strong indicator of its anti-inflammatory potential.
Protocol: LPS-Stimulated Cytokine Release Assay in RAW264.7 Cells [10][11]
-
Cell Culture: Culture RAW264.7 macrophages in appropriate media until they reach 80-90% confluency.
-
Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except for the unstimulated control. Incubate for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a multiplex bead-based assay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs).[12][13][14][15]
-
Data Analysis: Normalize cytokine levels to the LPS-stimulated control and calculate the percentage of inhibition for each compound concentration.
Visualizing the Mechanism: The NF-κB Signaling Pathway
Many pyrazole compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[1][16][17] This pathway is a central regulator of the genetic response to inflammation.[18][19]
Part 2: The Reality Check - In Vivo Evaluation
A compound that shines in vitro may fail spectacularly in a living organism. In vivo models are indispensable for assessing a compound's efficacy in the context of a complex physiological system, providing critical data on its pharmacokinetics (absorption, distribution, metabolism, excretion) and overall safety profile.
Key Experiment: Carrageenan-Induced Paw Edema in Rodents
This is the most widely used and well-characterized model for acute inflammation.[20][21] The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, into a rat's paw elicits a predictable, biphasic inflammatory response.[20][22][23] The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is characterized by the production of prostaglandins, involving neutrophil infiltration.[20] The rationale is that an effective anti-inflammatory agent, particularly one targeting prostaglandin synthesis, should significantly reduce the paw swelling (edema) in this later phase.
Protocol: Carrageenan-Induced Paw Edema in Rats [20][24]
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to laboratory conditions for at least one week with free access to food and water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Standard drug (e.g., Celecoxib or Diclofenac sodium, 10 mg/kg).
-
Group III-V (Test Groups): Pyrazole compound at various doses (e.g., 5, 10, 20 mg/kg).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the respective treatments (vehicle, standard, or test compound) orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point: % Edema = [(Vt - V₀) / V₀] * 100.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group, typically at the 3-hour or 4-hour mark: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100.
-
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
The ultimate goal is to find compounds where potent in vitro activity translates to significant in vivo efficacy. However, discrepancies are common and provide crucial learning opportunities.
Why Discrepancies Occur:
-
Pharmacokinetics (PK): A compound may be a potent enzyme inhibitor in a test tube but may have poor oral bioavailability, be rapidly metabolized by the liver, or fail to distribute to the site of inflammation.
-
Off-Target Effects: The compound may interact with other biological targets in vivo, leading to unexpected toxicity or a blunted therapeutic effect.
-
COX-Independent Mechanisms: As seen with Celecoxib, some effects in vivo may not be related to COX-2 inhibition at all, but rather to the modulation of other pathways, which can complicate direct comparisons.[7][25][26] For example, some studies suggest Celecoxib's anti-tumor effects may be COX-independent.[27]
-
Model Limitations: An acute inflammation model like paw edema may not fully predict efficacy in chronic disease models like adjuvant-induced arthritis.
Comparative Data Analysis
The table below synthesizes hypothetical data for a series of pyrazole compounds to illustrate the comparison process. Real-world data can be found in numerous publications.[2][10][28][29][30]
| Compound | In Vitro COX-2 IC50 (nM) | In Vitro Selectivity Index (COX-1/COX-2) | In Vivo Paw Edema Inhibition (%) @ 10 mg/kg | Analysis |
| Celecoxib | 40 | >30 | ~75% | Benchmark: Good correlation between high in vitro potency/selectivity and in vivo efficacy.[1] |
| Compound A | 15 | 250 | ~70% | Ideal Candidate: Excellent in vitro potency and selectivity translate directly to strong in vivo activity. |
| Compound B | 25 | 150 | 15% | PK/PD Mismatch: Potent in vitro, but poor in vivo effect. Likely due to poor bioavailability or rapid metabolism. Further PK studies are required. |
| Compound C | 500 | 5 | ~50% | Potency vs. Efficacy: Weak in vitro but moderate in vivo effect. May have a favorable PK profile or act via multiple mechanisms beyond just COX-2 inhibition. |
| Compound D | 20 | 200 | Toxic | Safety Failure: Excellent in vitro profile, but off-target effects in vivo lead to toxicity, halting development. |
Visualizing the Drug Discovery Workflow
The progression from initial concept to preclinical candidate follows a logical, albeit challenging, path. This workflow highlights the iterative nature of discovery, where data from one stage informs the decisions of the next.
Conclusion and Future Directions
The evaluation of pyrazole-based anti-inflammatory compounds requires a synergistic approach, leveraging the speed and specificity of in vitro assays to identify promising candidates and the physiological relevance of in vivo models to validate their therapeutic potential. A thorough understanding of the strengths and limitations of each methodology is paramount. Discrepancies between in vitro and in vivo results should not be viewed as failures, but as critical data points that illuminate the complex interplay of pharmacology, pharmacokinetics, and toxicology.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
-
Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. [Link]
- Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
- Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Current protocols in pharmacology, Chapter 8, Unit 8.4.
-
Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB (NF-kappaB) signaling pathway in physiology and pathology. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]
-
O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. [Link]
- Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Semantic Scholar.
- Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S2), 8281-8289.
-
Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and pyrazolines as anti-inflammatory agents. Postgraduate medical journal, 82(971), 633–638. [Link]
-
O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. [Link]
- Daturaolone: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model. (n.d.). BenchChem.
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]
- Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(10), 1177-1200.
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. [Link]
-
Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. [Link]
-
Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI. [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2025). ResearchGate. [Link]
-
Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European journal of medicinal chemistry, 171, 332-342. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central. [Link]
- In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide. (n.d.). BenchChem.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science.
-
Ding, L., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 13(1), 89-106. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Bio-protocol. [Link]
-
Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Mini reviews in medicinal chemistry. [Link]
-
Some reported pyrazole-containing anti-inflammatory agents. (n.d.). ResearchGate. [Link]
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(9), 1234. [Link]
-
In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2025). ResearchGate. [Link]
- Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
-
In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. (n.d.). ResearchGate. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). ResearchGate. [Link]
-
Ghorab, M. M., et al. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic chemistry, 86, 30-44. [Link]
-
Abu-Hashem, A. A., & Faty, R. A. (2015). Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Bioorganic & medicinal chemistry letters, 25(22), 5141-5147. [Link]
-
Leng, J., et al. (2003). In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. Clinical cancer research, 9(4), 1515-1523. [Link]
-
Waskewich, C., et al. (2002). Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. Cancer Research, 62(7), 2029-2033. [Link]
-
Flow Cytometry and Cytokine Analysis: Advancing Drug Discovery at Marin Biologic Laboratories. (n.d.). Marin Biologic Laboratories. [Link]
-
In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (n.d.). Semantic Scholar. [Link]
-
El-Sayed, M. A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC advances, 12(45), 29555-29573. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
-
Sfikakis, P. P., et al. (2005). In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis. Clinical and experimental rheumatology, 23(5), 653-658. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. [Link]
-
High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads. (n.d.). PubMed Central. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PubMed Central. [Link]
-
results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. (n.d.). ResearchGate. [Link]
-
Cytokine Profiling: Unlocking Immune Health Insights. (n.d.). The Kingsley Clinic. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. marinbio.com [marinbio.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thekingsleyclinic.com [thekingsleyclinic.com]
- 16. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its versatility allows for the development of compounds targeting a wide range of kinases involved in diseases like cancer and inflammatory disorders.[1][2][4][5] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[6] Off-target effects can lead to toxicity or unexpected pharmacology, making a thorough understanding of a compound's cross-reactivity profile essential for its development as a safe and effective therapeutic.[6][7][8]
This guide provides a comprehensive overview of the methodologies for assessing the cross-reactivity of pyrazole-based kinase inhibitors. We will delve into the experimental workflows of key profiling technologies, present comparative data for representative compounds, and discuss the interpretation of these results in the context of drug discovery.
The "Why": Causality Behind Experimental Choices in Profiling
The primary goal of cross-reactivity profiling is to identify all potential biological targets of a kinase inhibitor, both intended and unintended. This knowledge is crucial for several reasons:
-
Predicting Off-Target Toxicities: Unforeseen interactions with other kinases can lead to adverse effects.[6][8] Early identification of these liabilities allows for medicinal chemistry efforts to mitigate them.
-
Uncovering Polypharmacology: In some cases, hitting multiple targets can be beneficial, leading to enhanced efficacy.[7][9] Profiling can reveal these opportunities for developing multi-targeted therapies.
-
Ensuring On-Target Efficacy: A highly promiscuous compound may have its effective concentration at the desired target diluted by binding to numerous other proteins.
-
Validating Chemical Probes: For researchers using inhibitors as tools to probe biological pathways, selectivity is paramount to ensure that the observed effects are due to the inhibition of the intended target.[10]
The choice of profiling method depends on the stage of drug discovery and the specific questions being asked. Early-stage screening often employs high-throughput methods to quickly assess a compound's behavior against a broad panel of kinases. As a compound progresses, more detailed and quantitative methods are used to build a comprehensive selectivity profile.
Methodologies for Cross-Reactivity Profiling
Several robust technologies are available for profiling the selectivity of kinase inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays: Direct Measurement of Interaction
Biochemical assays measure the direct interaction between an inhibitor and a purified kinase. They are the most common methods for initial, broad-based selectivity screening.[10]
1. KINOMEscan™: A Competition-Based Binding Assay
KINOMEscan™ is a widely used platform that employs a competition binding assay to quantify the interaction between an inhibitor and a large panel of kinases.[11][12][13][14]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using qPCR.[13] A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[13]
-
Key Advantages:
-
Broad Coverage: Panels of over 480 human kinases are available.[12]
-
Quantitative Data: The output is typically a dissociation constant (Kd), which reflects the binding affinity of the inhibitor for the kinase.[13]
-
High Throughput: The platform is well-suited for screening large numbers of compounds.[11]
-
Experimental Protocol: KINOMEscan™
-
Compound Preparation: The pyrazole-based inhibitor is solubilized and serially diluted.
-
Assay Plate Preparation: Kinases, tagged with a unique DNA barcode, are mixed with the immobilized ligand in the wells of a microtiter plate.
-
Competition: The test compound is added to the wells, and the mixture is incubated to allow for binding to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR using the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a control reaction without the inhibitor. The results are often expressed as a percentage of control or used to calculate a Kd value.[15]
2. In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of a kinase in the presence of an inhibitor.[16]
-
Principle: A kinase, its substrate (a peptide or protein), and ATP are combined in a reaction. The inhibitor is added at various concentrations, and the amount of phosphorylated substrate is measured.[16]
-
Detection Methods: Various methods can be used to quantify substrate phosphorylation, including radiometric assays (using ³²P-ATP), fluorescence-based assays, and luminescence-based assays that measure the depletion of ATP.[16]
-
Data Output: The data is used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[16]
Cell-Based Assays: Profiling in a Physiological Context
While biochemical assays are powerful, they do not always reflect an inhibitor's behavior in a cellular environment. Cell-based assays provide a more physiologically relevant assessment of target engagement and selectivity.[17][18]
KiNativ™: In Situ Kinase Profiling
KiNativ™ is a chemical proteomics platform that allows for the profiling of kinase inhibitors against native kinases in a cellular context.[17][18][19][20]
-
Principle: This method uses ATP- and ADP-biotin probes that irreversibly bind to the active site of kinases in cell lysates.[21] Pre-treatment of the lysate with a competitive inhibitor prevents the probe from binding to its target kinases. The biotinylated peptides are then enriched and identified by mass spectrometry.[20]
-
Key Advantages:
-
Physiological Relevance: Assesses inhibitor binding to endogenous kinases in their native conformational and post-translationally modified states.[17][18]
-
Direct Target Identification: Can identify the direct targets of an inhibitor within a complex proteome.[19]
-
Quantitative Analysis: Can be used to determine the potency of an inhibitor against its targets in a cellular environment.[19]
-
Experimental Protocol: KiNativ™ Workflow
-
Cell Culture and Lysis: Cells are cultured and then lysed to release the native kinases.
-
Inhibitor Treatment: The cell lysate is incubated with the pyrazole-based inhibitor at various concentrations.
-
Probe Labeling: An ATP/ADP-biotin probe is added to the lysate, which covalently labels the active site of kinases that are not occupied by the inhibitor.
-
Proteolysis: The proteome is digested into peptides.
-
Enrichment: The biotinylated peptides are enriched using streptavidin affinity chromatography.
-
Mass Spectrometry: The enriched peptides are identified and quantified by LC-MS/MS.
-
Data Analysis: The abundance of each kinase-derived peptide in the inhibitor-treated samples is compared to a control sample to determine the degree of target engagement.
Visualizing Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate a generalized workflow for kinase inhibitor profiling and a representative signaling pathway often targeted by pyrazole-based inhibitors.
Caption: Generalized workflow for kinase inhibitor cross-reactivity profiling.
Caption: The JAK-STAT signaling pathway and its inhibition by a pyrazole-based inhibitor.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
To illustrate the diversity of selectivity profiles within the pyrazole class, the following table summarizes the cross-reactivity data for several representative inhibitors. The data highlights how modifications to the pyrazole scaffold can significantly impact target selectivity.[16]
| Inhibitor | Primary Target(s) | Key Off-Targets (at 1 µM) | Selectivity Profile | Reference |
| Ruxolitinib | JAK1, JAK2 | JAK3, TYK2 | Selective for the JAK family | [3] |
| Crizotinib | ALK, MET, ROS1 | Multiple other kinases | Multi-targeted | [3] |
| Afuresertib | AKT1 | Other AKT isoforms | Selective for the AKT family | [1][22] |
| Tozasertib | Aurora Kinases | CDK16 | Moderately Selective | [23] |
Data Interpretation:
-
Ruxolitinib demonstrates high selectivity for the Janus kinase (JAK) family, which is desirable for treating diseases driven by JAK-STAT signaling, such as myelofibrosis and rheumatoid arthritis.[3]
-
Crizotinib , in contrast, is a multi-targeted inhibitor, a property that has been exploited for the treatment of cancers driven by different oncogenic kinases.[3]
-
Afuresertib and its analogs show selectivity for the AKT family of kinases.[1][22]
-
Tozasertib primarily inhibits Aurora kinases but also shows activity against other kinases like CDK16, highlighting the importance of broad profiling to understand the full spectrum of a compound's activity.[23]
Conclusion: The Critical Role of Cross-Reactivity Profiling
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, offering a versatile platform for developing potent and effective therapeutics.[4][5][24] However, the inherent challenge of achieving selectivity across the kinome necessitates a rigorous and comprehensive approach to cross-reactivity profiling. By employing a combination of biochemical and cell-based assays, researchers can build a detailed understanding of an inhibitor's selectivity profile. This knowledge is not merely an academic exercise; it is a critical component of drug development that informs lead optimization, predicts potential toxicities, and ultimately contributes to the creation of safer and more effective medicines. The continuous evolution of profiling technologies will further enhance our ability to design the next generation of highly selective and efficacious pyrazole-based kinase inhibitors.
References
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.).
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (n.d.).
- Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers - Benchchem. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (n.d.).
- In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC - NIH. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (n.d.).
- KINOMEscan Technology - Eurofins Discovery. (n.d.).
- (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - ResearchGate. (n.d.).
- In situ kinase profiling reveals functionally relevant properties of native kinases - PubMed. (n.d.).
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.).
- KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.).
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. (2011, July 6).
- The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... - ResearchGate. (n.d.).
- KINOMEscan® Kinase Profiling Platform. (n.d.).
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.).
- Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC - NIH. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (n.d.).
- Recent Trends in Kinase Drug Discovery - YouTube. (2023, November 13).
- Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer | Thermo Fisher Scientific. (n.d.).
- A Comparative Guide to the Cross-Reactivity Profiles of Pyrazine-Derived and Other Kinase Inhibitors - Benchchem. (n.d.).
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19).
- Off-target profiling - Kinase Logistics Europe. (n.d.).
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In situ kinase profiling reveals functionally relevant properties of native kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 19. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Unveiling the Biological Target of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification and confirmation of the molecule's biological target. This guide provides a comprehensive, in-depth technical framework for elucidating the molecular target of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a compound with potential therapeutic applications. While its precise target is not yet firmly established in publicly available literature, this guide will equip you with the strategic workflows and experimental protocols to confidently identify and validate its mechanism of action.
Introduction: The Enigma of a Pyrazole Derivative
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The specific compound, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, holds therapeutic promise, but its journey to the clinic is contingent on a thorough understanding of its molecular interactions.[3] A structurally related compound has been identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[4] This provides a tantalizing clue and a potential starting point for our investigation.
This guide will navigate the process of target deconvolution through a multi-pronged approach, combining hypothesis-driven investigation with unbiased screening methodologies. We will delve into the "why" behind each experimental choice, ensuring a robust and self-validating path to target confirmation.
Strategic Workflow for Target Identification and Validation
The process of identifying a small molecule's target can be conceptualized as a funnel, starting with broad, unbiased screening to generate hypotheses, followed by more focused and rigorous validation experiments.
Caption: A strategic workflow for identifying and validating the biological target of a small molecule.
Phase 1: Generating Target Hypotheses with Unbiased Approaches
The initial step is to cast a wide net to identify potential interacting proteins from the entire proteome. These methods are invaluable when there is little to no prior knowledge about the compound's target.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Principle: This classical and robust technique involves immobilizing the small molecule of interest onto a solid support (e.g., agarose beads) to "fish" for its binding partners from a cell lysate.[5][6][7] The bound proteins are then eluted and identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography
-
Synthesis of Affinity Probe:
-
Synthesize a derivative of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid with a linker arm at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.
-
Couple the linker to an activated resin (e.g., NHS-activated Sepharose beads).
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells relevant to the compound's observed phenotype.
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the compound-immobilized beads.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with a mock immobilization reaction.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.
-
Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Phase 2: Validating Target Engagement in a Cellular Context
Once a list of putative targets is generated, it is crucial to confirm that the compound engages these targets within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or cell lysates.[8] The underlying principle is that a protein's thermal stability is altered upon ligand binding.[9] By heating the cells to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve in the presence of the compound indicates direct binding.[10]
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells with either the vehicle (e.g., DMSO) or 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid at a desired concentration.
-
-
Heating:
-
Heat the cell suspensions in a PCR cycler to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using a specific antibody via Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Kinobeads Competition Binding Assay
Principle: If the target is suspected to be a kinase, the kinobeads assay is a highly effective chemical proteomics tool.[11][12] It utilizes beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome.[13] By pre-incubating the cell lysate with the test compound, one can measure its ability to compete with the beads for kinase binding, thus revealing its kinase targets and selectivity.[14][15]
Experimental Protocol: Kinobeads Assay
-
Lysate Preparation:
-
Prepare a native cell lysate as described for affinity chromatography.
-
-
Compound Incubation:
-
Incubate aliquots of the lysate with increasing concentrations of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
-
-
Kinobeads Pulldown:
-
Add kinobeads to each lysate and incubate to allow for the binding of kinases not occupied by the test compound.
-
Wash the beads to remove unbound proteins.
-
-
Elution and Analysis:
-
Elute the bound kinases and identify and quantify them using LC-MS/MS.
-
-
Data Analysis:
-
For each identified kinase, plot the amount bound to the beads as a function of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Interpretation and Comparison
The following table provides a framework for comparing the outcomes of the different target identification methods:
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-MS | Immobilized compound pulls down binding proteins from lysate. | Unbiased, identifies novel targets. | Requires chemical modification of the compound, potential for false positives due to non-specific binding. |
| CETSA | Ligand binding alters the thermal stability of the target protein in cells. | Confirms target engagement in a physiological context, no compound modification needed. | Requires a specific antibody for the putative target, not suitable for initial screening. |
| Kinobeads Assay | Competition for binding to a broad-spectrum kinase inhibitor matrix. | Provides a selectivity profile across the kinome, quantitative IC50 values. | Limited to ATP-competitive inhibitors and may not capture all kinases. |
Conclusion: Towards a Validated Mechanism of Action
The journey to confirm the biological target of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a systematic process of discovery and validation. By employing a combination of unbiased screening methods like affinity chromatography and hypothesis-driven validation techniques such as CETSA, researchers can build a compelling case for the compound's mechanism of action. The initial lead suggesting mPGES-1 as a potential target provides a valuable starting point for focused CETSA experiments. Should these prove inconclusive, the broader, unbiased approaches will be essential in charting a new path forward. Ultimately, a thorough understanding of the molecular target is the bedrock upon which successful and safe therapeutics are built.
References
-
5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Expert Opinion on Drug Discovery. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology. [Link]
-
Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. (2013). Pharmacology & Therapeutics. [Link]
-
Target Deconvolution. (n.d.). Creative Biolabs. [Link]
-
Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). Nature Chemical Biology. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). MDPI. [Link]
-
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024). EurekAlert!. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Chemical Biology. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. (2017). Journal of Proteome Research. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
The target landscape of clinical kinase drugs. (n.d.). Science. [Link]
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]
-
Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (n.d.). European Journal of Medicinal Chemistry. [Link]
-
5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0). (n.d.). Chemchart. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy and Bioallied Sciences. [Link]
-
5-methyl-1,3-diphenyl-1h-pyrazole-4-carboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. news-medical.net [news-medical.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the antimicrobial activity of novel pyrazole derivatives against standard antibiotics
An In-Depth Comparative Guide to the Antimicrobial Activity of Novel Pyrazole Derivatives Against Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and validate novel antibacterial agents has never been more critical.[1][2] The current pipeline for developing new antibiotics is insufficient to combat the rise of multidrug-resistant pathogens, creating a pressing need for innovative chemical scaffolds with potent antimicrobial activity.[3][4][5] Among the promising candidates, pyrazole derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[6][7][8][9]
This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of novel pyrazole derivatives against established, standard antibiotics. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for rigorous comparative analysis. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative standards.
The Rationale for Benchmarking: Establishing a Baseline for Novel Agents
The journey of a novel antimicrobial agent from the laboratory to clinical application is long and fraught with challenges.[5] A crucial early step is to benchmark its performance against the current standard of care. This comparative analysis serves several key purposes:
-
Efficacy Assessment: It provides a direct comparison of the potency of the novel compound against clinically relevant antibiotics.
-
Spectrum of Activity: It helps to delineate whether the new agent is broad-spectrum or targets specific classes of bacteria.
-
Identification of Advantages: Benchmarking can reveal if the novel derivative is effective against resistant strains where standard antibiotics fail.
-
Informing Development: The data generated guides further chemical modifications and optimization of the lead compound.
Core Methodologies for Antimicrobial Susceptibility Testing
To ensure data is reproducible and comparable across different laboratories, standardized methods for antimicrobial susceptibility testing (AST) are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these procedures.[10][11][12] The two most fundamental and widely adopted methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a quantitative technique that provides a precise MIC value, which is crucial for comparing the potency of different compounds.[13][15]
The choice of broth microdilution as the gold standard for MIC determination is deliberate.[16] It allows for the simultaneous testing of multiple compounds against a single organism, or a single compound against multiple organisms, in a high-throughput format using 96-well microtiter plates.[13][17] This method provides a quantitative result (the MIC value), which is more informative than the qualitative results from methods like disk diffusion for the initial characterization of a novel compound.[18]
-
Preparation of Reagents and Inoculum:
-
Prepare a stock solution of the novel pyrazole derivative and standard antibiotics in a suitable solvent.
-
Culture the bacterial strains to be tested on an appropriate agar medium for 18-24 hours.
-
Prepare a standardized bacterial inoculum in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] Dilute this suspension to the final required concentration.[20]
-
-
Serial Dilution in Microtiter Plates:
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
Caption: Workflow for MIC determination using broth microdilution.
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates the concentration that inhibits growth, the MBC provides information on the concentration required to kill the bacteria.[23][24] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[22][24][25]
Determining the MBC is crucial for understanding whether a novel compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[26] This distinction is clinically significant, as bactericidal agents are often preferred for treating serious infections, especially in immunocompromised patients.[27] The MBC/MIC ratio is a useful metric; a ratio of ≤4 is generally considered indicative of bactericidal activity.[22][27]
-
Subculturing from MIC plates:
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.[22]
-
-
Reading and Interpreting Results:
Caption: Workflow for the determination of the Minimum Bactericidal Concentration (MBC).
Data Presentation: A Comparative Analysis
To facilitate a clear and objective comparison, the experimental data should be summarized in a structured table. This allows for at-a-glance evaluation of the novel pyrazole derivatives against standard antibiotics across a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, and where possible, drug-resistant isolates.
Table 1: Comparative Antimicrobial Activity of Novel Pyrazole Derivatives vs. Standard Antibiotics (Illustrative Data)
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Gram-Positive | |||||
| Staphylococcus aureus (ATCC 29213) | Pyrazole Derivative A | 2 | 4 | 2 | Bactericidal |
| Vancomycin | 1 | 2 | 2 | Bactericidal | |
| Methicillin-resistant S. aureus (MRSA) | Pyrazole Derivative A | 4 | 8 | 2 | Bactericidal |
| Vancomycin | 1 | 2 | 2 | Bactericidal | |
| Gram-Negative | |||||
| Escherichia coli (ATCC 25922) | Pyrazole Derivative B | 8 | 64 | 8 | Bacteriostatic |
| Ciprofloxacin | 0.015 | 0.03 | 2 | Bactericidal | |
| Pseudomonas aeruginosa (ATCC 27853) | Pyrazole Derivative B | 16 | >128 | >8 | Bacteriostatic |
| Ciprofloxacin | 0.25 | 0.5 | 2 | Bactericidal |
Interpreting the Results: Insights from the Data
The illustrative data in Table 1 suggests that Pyrazole Derivative A exhibits potent bactericidal activity against both susceptible and resistant strains of S. aureus, with MIC values comparable to the standard-of-care antibiotic, Vancomycin. This would be a highly encouraging result, warranting further investigation.
Conversely, Pyrazole Derivative B shows moderate activity against the tested Gram-negative bacteria and appears to be bacteriostatic rather than bactericidal. While still potentially useful, this information guides the next steps in the research and development process, which might involve chemical modifications to enhance its potency or exploring its use in combination with other agents.[28]
Mechanism of Action: The Next Frontier
While MIC and MBC data are foundational, understanding the mechanism of action is critical for the development of a truly novel antimicrobial. Pyrazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis.[6] Some have shown potential as inhibitors of DNA gyrase, a crucial bacterial enzyme.[29] Further studies, such as molecular docking and specific enzyme inhibition assays, are necessary to elucidate the precise molecular targets of any new pyrazole derivative.[6]
Conclusion
The benchmarking of novel pyrazole derivatives against standard antibiotics is a scientifically rigorous process that provides essential data for the early stages of drug discovery. By employing standardized methodologies, such as those for MIC and MBC determination, researchers can generate reliable and comparable data. This allows for an objective assessment of a new compound's potential and provides the foundational evidence needed to justify its continued development in the ongoing fight against antimicrobial resistance. The path to a new antibiotic is challenging, but with meticulous evaluation and a commitment to scientific integrity, promising scaffolds like pyrazoles can be advanced to address this global health crisis.
References
- Challenges for the Development of New Antimicrobials— Rethinking the Approaches - Treating Infectious Diseases in a Microbial World - NCBI. (n.d.).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- Challenges and Innovations in the Development of Antimicrobial Reagents. (2023). Hilaris Publisher.
- Challenges and Solutions for Clinical Development of New Antibacterial Agents: Results of a Survey among Pharmaceutical Industry Professionals. (2015). ASM Journals.
- Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap.
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- Recent advances and challenges in antibacterial drug development. (n.d.). PMC - NIH.
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
- The future challenges facing the development of new antimicrobial drugs. (n.d.).
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Antimicrobial susceptibility testing – disk diffusion methods. (n.d.). Slideshare.
- Broth Dilution Method for MIC Determination. (2013). Microbe Online.
- Broth Microdilution. (n.d.). MI - Microbiology.
- MIC/MBC Testing. (n.d.). International and Accredited Lab.
- Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech.
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). IJRAR.org.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- EUCAST. (n.d.). ESCMID.
- MIC determination by broth microdilution.. (n.d.). Bio-protocol.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- EUCAST: EUCAST - Home. (n.d.).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.).
- Expert Rules. (n.d.). EUCAST.
- Guidance Documents. (n.d.). EUCAST.
- antimicrobial activities of pyrazole derivatives: a review of the literature. (n.d.). Semantic Scholar.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.).
- s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020).
- Benchmarking "Antibacterial Agent 87" Against Novel Antibacterial Compounds: A Comparative Guide. (n.d.). Benchchem.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).
- A recent update: Antimicrobial agents containing pyrazole nucleus. (2018). ResearchGate.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
- Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. (2024).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Design and Synthesis of Novel Antimicrobial Agents. (n.d.). MDPI.
- Synthetic Biology Strategies for Activating Cryptic BGCs in Streptomyces: Engineering Native and Synthetic Promoters for Antibiotic Discovery. (2026). ACS Omega - ACS Publications.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Novel Antibacterial Agents 2022. (2024). PMC - PubMed Central.
- Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH.
- ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
Sources
- 1. Recent advances and challenges in antibacterial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Challenges for the Development of New Antimicrobials— Rethinking the Approaches - Treating Infectious Diseases in a Microbial World - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. ijrar.org [ijrar.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. ESCMID: EUCAST [escmid.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. apec.org [apec.org]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. asm.org [asm.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. protocols.io [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Design and Synthesis of Novel Antimicrobial Agents [mdpi.com]
- 27. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 28. mdpi.com [mdpi.com]
- 29. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to the Reproducibility and Validation of Anticancer Assays for Pyrazole Compounds
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of key anticancer assays for evaluating pyrazole-based compounds. We will move beyond rote protocols to dissect the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of your findings.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing promise as potent anticancer agents.[1][2] These compounds exhibit a diverse range of biological activities, often targeting multiple cellular pathways to inhibit cancer cell growth and induce apoptosis.[3][4] However, the journey from a promising pyrazole hit to a validated lead compound is paved with rigorous and reproducible in vitro testing. This guide is structured to provide both the foundational knowledge and the practical steps required to confidently assess the anticancer potential of novel pyrazole derivatives.
The Criticality of Orthogonal Validation in Anticancer Drug Discovery
Relying on a single assay to determine the anticancer efficacy of a pyrazole compound can be misleading.[5] Each assay has its own inherent limitations and potential for artifacts. A robust validation strategy, therefore, employs orthogonal methods—assays that measure similar endpoints through different mechanisms. This approach provides a more comprehensive and reliable assessment of a compound's true biological activity. For instance, a decrease in cell viability observed in a metabolic assay like the MTT assay should be corroborated by evidence of cell death from an apoptosis assay.
Comparative Analysis of Primary Anticancer Assays for Pyrazole Compounds
We will now delve into the practical application of three fundamental assays for the initial screening and validation of pyrazole compounds: the MTT assay for cell viability, the Annexin V/PI assay for apoptosis, and cell cycle analysis by flow cytometry.
Table 1: Comparative Overview of Primary Anticancer Assays
| Assay | Principle | Advantages | Limitations | Typical Application for Pyrazoles |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | High-throughput, cost-effective, well-established.[6] | Indirect measure of viability, can be affected by metabolic changes, insoluble formazan crystals require a solubilization step. | Initial screening for cytotoxic effects of a library of pyrazole derivatives.[7] |
| Annexin V/PI Apoptosis Assay | Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.[8] | Distinguishes between early and late apoptosis/necrosis, provides quantitative data. | Requires flow cytometer, more complex protocol than viability assays. | Confirming that the cytotoxic effect of a lead pyrazole compound is due to the induction of apoptosis. |
| Cell Cycle Analysis | Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide) followed by flow cytometric analysis to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).[8] | Provides mechanistic insight into how a compound affects cell proliferation. | Does not directly measure cell death, requires careful data analysis and gating. | Investigating whether a pyrazole compound inhibits cell proliferation by causing cell cycle arrest at a specific phase.[9] |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed not just as a series of steps, but as a framework for generating reproducible and trustworthy data.
MTT Assay for Cell Viability
This colorimetric assay is a workhorse for initial high-throughput screening of pyrazole compounds to assess their impact on cell viability. It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for assessing pyrazole cytotoxicity.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay is a crucial validation step to confirm that a pyrazole compound induces apoptosis.[8] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the pyrazole compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis
This assay helps to elucidate the mechanism by which a pyrazole compound inhibits cell proliferation.[8]
-
Cell Treatment: Treat cells with the pyrazole compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution to determine the percentage of cells in the G1, S, and G2/M phases.
Interpreting and Cross-Validating Results
The true power of this multi-assay approach lies in the synthesis of the data. For example, a potent pyrazole compound identified in an MTT screen should subsequently demonstrate a significant increase in the apoptotic cell population in the Annexin V/PI assay. Furthermore, cell cycle analysis might reveal an accumulation of cells in a specific phase, suggesting a targeted disruption of the cell division machinery.
Table 2: Hypothetical Comparative Data for Two Pyrazole Analogs
| Compound | MTT Assay (IC50, µM) | Apoptosis Assay (% Apoptotic Cells at IC50) | Cell Cycle Analysis (% Cells in G2/M at IC50) | Interpretation |
| Pyrazole-A | 2.5 | 65% | 70% | Potent cytotoxic agent that induces apoptosis and causes G2/M cell cycle arrest. A promising lead for further investigation. |
| Pyrazole-B | 5.0 | 15% | 20% | Moderate cytotoxicity with weak induction of apoptosis and minimal effect on the cell cycle. Suggests a different mechanism of action or potential off-target effects. |
Signaling Pathway Targeted by Pyrazole Compounds
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[3][4] A common target is the Cyclin-Dependent Kinase (CDK) pathway, which regulates progression through the cell cycle.[9]
Caption: Pyrazole inhibition of the CDK pathway.
Conclusion and Future Directions
The robust validation of anticancer assays is non-negotiable in the pursuit of novel pyrazole-based therapeutics. By employing a multi-faceted approach that combines high-throughput screening with detailed mechanistic studies, researchers can build a comprehensive and reliable profile of their compounds of interest. The principles and protocols outlined in this guide provide a solid foundation for conducting reproducible and impactful research in the field of anticancer drug discovery. Future advancements in high-throughput, high-content imaging and co-culture systems will further enhance our ability to predict the clinical efficacy of these promising compounds.[12][13][14]
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
-
Challenges and advancements in high-throughput screening strategies for cancer therapeutics - AccScience Publishing. (n.d.). AccScience Publishing. [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. (2016). American Journal of Cancer Research. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
-
(PDF) Challenges and advancements in high-throughput screening strategies for cancer therapeutics. (2025). ResearchGate. [Link]
-
Applying analytical method validation to cell-based potency assays. (2024). Sterling Pharma Solutions. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. [Link]
-
Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. [Link]
-
Challenges of HTS in early-stage drug discovery. (n.d.). Axxam S.p.A.. [Link]
-
Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. (2023). Preprints.org. [Link]
-
Drug Screening Process Improvement for Reliable Results. (2025). 12panelNow. [Link]
-
What is the best way to validate the mode of action of a novel anti-cancer compound?. (2016). ResearchGate. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). NIH. [Link]
-
Cell based assays – Assay Development and Validation. (2024). Skanda Life Sciences. [Link]
-
Biomarker method validation in anticancer drug development. (n.d.). PMC - NIH. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
-
Guidelines for clinical evaluation of anti‐cancer drugs. (n.d.). PMC - NIH. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Challenges and advancements in high-throughput screening strategies for cancer therapeutics [accscience.com]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.
While a specific Safety Data Sheet (SDS) for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid was not available at the time of this writing, the following procedures are based on established best practices for similar pyrazole-carboxylic acid derivatives and general guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to always consult the specific SDS for any chemical before handling and disposal.
Part 1: Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. Based on data from analogous compounds, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid should be treated as a hazardous substance.
Key Potential Hazards:
-
Skin Irritation: May cause redness and irritation upon contact with the skin.[1][2][3][4][5]
-
Serious Eye Irritation: Can cause significant irritation and potential damage to the eyes.[1][2][3][4][5][6][7]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3][4][5]
Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][5][8]
Part 2: Personal Protective Equipment (PPE) and Safety Measures
Adherence to stringent safety protocols is non-negotiable when handling potentially hazardous chemicals. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles compliant with OSHA's regulations in 29 CFR 1910.133 or European Standard EN 166 are required.
-
Hand Protection: Chemically impermeable gloves must be worn.
-
Body Protection: A laboratory coat or apron is essential to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If significant dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.
Always wash hands thoroughly after handling the chemical.[1][2][5] Contaminated clothing should be removed immediately and laundered before reuse.[1]
Part 3: Step-by-Step Disposal Protocol
The disposal of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid must comply with local, state, and federal regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[9][10][11]
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: Determine if the waste is purely 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid or if it is mixed with other solvents or reagents. This is a critical step as mixing different waste streams can be dangerous and is often against regulations.[12]
-
Segregate Incompatible Chemicals: Never mix this acidic compound with bases or strong oxidizing agents in the same waste container to avoid violent reactions.[3][6] Special wastes like cyanides, sulfides, and pesticides should always be collected individually.[13]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: The waste container must be chemically compatible with the carboxylic acid.[10][12] For acidic waste, avoid metal containers.[11] The container should be in good condition, free from leaks or damage, and have a secure, screw-on cap.[10][13]
-
Properly Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid".[12] Include the approximate concentration and any other components in the waste stream.[12] Ensure any old labels are removed or completely covered.[13]
Step 3: Waste Accumulation and Storage
-
Point of Generation: Keep the waste container at or near the location where the waste is generated and under the control of laboratory personnel.[10][13]
-
Secure Storage: Store the sealed container in a designated, well-ventilated, cool, and dry area away from incompatible materials.[1] The storage area should be clearly marked with hazardous waste signage.[11]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment system, such as a larger, chemically resistant tub, to contain any potential leaks or spills.[10][14]
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will provide specific guidance and schedule a pickup.
-
Licensed Waste Disposal Company: The EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the chemical in accordance with all regulations.[9][11]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request.
Crucially, NEVER dispose of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulatory standards.[10]
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the EHS department.
-
Contain the Spill: For small, manageable spills, prevent further spread by using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1][2][8]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[12]
Data Summary Table
| Parameter | Guideline | Source |
| Hazard Class | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1][2][3][4][5] |
| PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | |
| Handling Area | Well-ventilated area, preferably a chemical fume hood | |
| Waste Container | Chemically compatible (e.g., glass or polyethylene), sealed | [10][11] |
| Waste Labeling | "HAZARDOUS WASTE" + Full Chemical Name | [12] |
| Disposal Method | Approved Hazardous Waste Disposal Plant | [1][2][3][5][7][8] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Caption: Disposal workflow for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental protection.
References
- Regulating Lab Waste Disposal in the United St
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- 5-Methyl-1-(3-methylphenyl)
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
- SAFETY DATA SHEET for 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
- SAFETY DATA SHEET for 3-Methyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.
- Procedures for Disposal of Hazardous Waste.
- SAFETY DATA SHEET for 1-Phenyl-3-methyl-5-pyrazolone.
- SAFETY DATA SHEET for 1-Methyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET for 3-Methyl-1-phenyl-2-pyrazoline-5-one. Sigma-Aldrich.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- SAFETY DATA SHEET for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- SAFETY DATA SHEET for 1-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. needle.tube [needle.tube]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. geo.utexas.edu [geo.utexas.edu]
- 14. vumc.org [vumc.org]
Personal protective equipment for handling 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Comprehensive Safety and Handling Guide: 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. As a professional in drug development and scientific research, your safety, the integrity of your experiments, and environmental responsibility are paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the first step in ensuring safe laboratory practices. Based on the GHS classifications of similar pyrazole carboxylic acids, this compound should be handled as a hazardous substance with the following potential risks[1]:
-
Skin Irritation (Category 2): May cause redness, itching, and inflammation upon contact.
-
Serious Eye Irritation (Category 2A): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (Category 3): Inhalation of the powder can lead to irritation of the respiratory tract.[1]
-
Combustible Dust: As with many powdered organic compounds, there is a potential for combustible dust concentrations in the air.[2]
Your primary goal is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Engineering Controls: The First Line of Defense
Before relying on Personal Protective Equipment (PPE), engineering controls must be in place to minimize airborne particulates and contamination.
-
Chemical Fume Hood: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood.[2][3] This is critical to prevent the inhalation of dust and to contain any potential spills.[2]
-
Ventilated Balance Enclosure: For precise weighing where fume hood drafts may be a concern, a ventilated balance enclosure or a glove box is a highly effective alternative.[3]
-
Designated Work Area: Establish a clearly marked area for working with this compound. Cover the work surface with absorbent bench paper to contain spills and facilitate cleanup.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the mandatory PPE for handling 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Selection is based on mitigating the identified risks of skin, eye, and respiratory irritation.
| Hazard Category | Potential Risk | Required Personal Protective Equipment (PPE) | Rationale & Best Practices |
| Eye & Face Contact | Serious Eye Irritation[1] | - Chemical Splash Goggles: Must meet ANSI Z87.1 standards.[2] - Face Shield: Required over goggles when handling larger quantities or when there is a significant risk of splashing.[2][5] | Goggles provide a seal around the eyes to protect from airborne powder and splashes. A face shield offers a broader barrier of protection for the entire face.[5][6] |
| Skin Contact | Skin Irritation[1] | - Chemical-Resistant Lab Coat: Must be fully buttoned.[2] - Nitrile Gloves: Inspect for defects before use.[2][7] For prolonged handling, consider double-gloving.[5] - Closed-toe Shoes: Made of a non-porous material.[2] | A lab coat protects your skin and personal clothing. Nitrile gloves offer good resistance to a range of chemicals and are effective for handling powders.[6][8] Contaminated gloves must be changed immediately.[2] |
| Inhalation | Respiratory Irritation[1] | - Work within a Fume Hood: This is the primary control measure.[2] - NIOSH-approved Respirator: Required if engineering controls are insufficient or during a large spill cleanup.[2] | A fume hood is designed to capture and exhaust airborne contaminants.[7] If a respirator is needed, a P95 or P1 particle respirator is a common choice for nuisance dusts.[9] |
PPE Selection and Donning/Doffing Workflow
The following diagram outlines the logical flow for selecting and using PPE. Adherence to this workflow is critical to prevent cross-contamination.
Caption: PPE selection and donning/doffing workflow.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol minimizes the risk of exposure and ensures the reproducibility of your work.
Preparation
-
Designate Area: Cordon off and label a specific area within the fume hood for the procedure.[3]
-
Pre-weigh Materials: If possible, use pre-weighed amounts of the chemical to avoid handling the powder.[4]
-
Assemble Equipment: Gather all necessary spatulas, weigh boats, glassware, and waste containers before you begin.[2] Use disposable items where possible to reduce cleaning and contamination.[3]
-
Don PPE: Follow the donning procedure outlined in the diagram above.
Handling the Compound (Weighing and Transfer)
-
Work in Fume Hood: Perform all manipulations of the solid compound inside a functioning chemical fume hood.[2][3]
-
Minimize Dust: Handle the powder gently. Avoid scooping large amounts at once; use multiple small scoops to transfer the powder.[4] Keep the container closed whenever possible.[4]
-
Use Weigh Boats: These are less prone to spilling than weighing directly on the balance pan.[4]
-
Static Control: Be aware that powders can be subject to electrostatic charges, which can cause them to disperse unexpectedly. Using anti-static weigh boats can mitigate this.[3]
-
Immediate Cleanup: Clean any minor spills immediately using a wet cleaning method or a HEPA vacuum; never dry sweep, as this can aerosolize the powder.[3][4]
Post-Handling
-
Decontaminate: Wipe down the work surface and any non-disposable equipment with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order as shown in the workflow to prevent contaminating yourself.[2]
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if there was no known contamination.[1][7]
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste can harm the environment and is a regulatory violation.[10] Treat all waste generated from handling this compound as hazardous.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (e.g., gloves, weigh boats, absorbent paper) must be placed in a dedicated, clearly labeled hazardous waste container.[2][11]
-
Labeling: The waste container must be made of a chemically compatible material, be sealable, and clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard warnings.[10][12]
-
Unused Compound: Any excess or unused solid compound must also be disposed of as hazardous waste in the same container.[11]
Storage and Pickup
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[10]
-
Disposal Request: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting your Environmental Health and Safety (EHS) department.[11] Professional disposal by a licensed company, often through high-temperature incineration, is the standard for such compounds.[11]
Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash. [10][12]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Minor Spill | Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the material into a sealed container for disposal as hazardous waste.[10] |
| Major Spill | Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team. |
References
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCa9lr9G0ImdRdkywMf5DkRpTeRL2Ne4Yx6xVTALZNO1IfzG4JI7xsUv-Z3HXtH2jQo5AjxKNaT4oJbkFj_bkK3AyfmMIF7RpflfQGjPRI3v0G-2GOJGjncxXPLrfNc96m4wmN0hSp6I0DFhic02exQt2hcqNTMV-XbWt_1Wx6YUsiiwliskcKOj69QkD-5UjxIlK3wBiQ5rcWklQTLL0DmKdVAO_XJExo8Y-hOSopiWJH01-tFE6wGee5JvZn-AxV2faFhUvhl1RTERdmuVfNGQ3VqHckd5Pwd_s5fAY3tF9mGiZ-K4JScJ0gedyArDutkdfFSkWmqim7Y_Vf0qZWhmBsKuNe
- Handling and Storing Chemicals. Lab Manager.
- 5-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
- Weighing Hazardous Powders in the Laboratory. University of California, Berkeley EHS.
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
- Safety Data Sheet. Angene Chemical.
- SAFETY DATA SHEET. Fisher Scientific.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University EHS.
- Toxic Powder Weighing. Weill Cornell Medicine EHS.
- Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno EHS.
- Personal Protective Equipment (PPE). Solubility of Things.
- Lab Safety Equipment & PPE. ChemTalk.
Sources
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. angenechemical.com [angenechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
